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  • Product: 3-(Furan-2-yl)-2-thioxopropanoic acid
  • CAS: 4066-13-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Furan-2-yl)-2-thioxopropanoic acid: Structure, Properties, and Potential Applications

Abstract The furan nucleus is a privileged scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive technical overview of a novel derivative, 3-(Furan-2-yl)-2-thioxopropanoic acid. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to detail its chemical structure, propose a viable synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the exploration and application of novel furan-based compounds.

Chemical Structure and Nomenclature

3-(Furan-2-yl)-2-thioxopropanoic acid is a multifaceted organic compound featuring a furan ring, a propanoic acid backbone, and a thioxo group at the alpha position to the carboxyl group. The presence of the thiocarbonyl group suggests the possibility of tautomerism, existing in equilibrium between the thione form and the enethiol form, although the thione form is generally predominant.

IUPAC Name: 3-(Furan-2-yl)-2-thioxopropanoic acid

Molecular Formula: C₇H₆O₃S

Molecular Weight: 170.19 g/mol

Canonical SMILES: O=C(O)C(=S)CC1=CC=CO1

The structural arrangement of these functional groups imparts a unique electronic and steric profile, which is expected to influence its reactivity and biological interactions.

Visual Representation of Chemical Structure

Caption: 2D structure of 3-(Furan-2-yl)-2-thioxopropanoic acid.

Proposed Synthesis Pathway

The proposed two-step synthesis begins with the synthesis of the α-keto acid precursor, followed by the thionation step.

Workflow for Proposed Synthesis

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Thionation cluster_2 Purification start Starting Materials: Furan-2-carbaldehyde and Pyruvic Acid step1 Base-catalyzed aldol condensation start->step1 product1 3-(Furan-2-yl)-2-oxopropanoic acid step1->product1 step2 Thionation of the α-keto group product1->step2 Precursor reagent Lawesson's Reagent in dry toluene reagent->step2 purification Column Chromatography step2->purification product2 3-(Furan-2-yl)-2-thioxopropanoic acid final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for 3-(Furan-2-yl)-2-thioxopropanoic acid.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid

Step 1: Synthesis of 3-(Furan-2-yl)-2-oxopropanoic acid (Precursor)

  • Reaction Setup: To a stirred solution of pyruvic acid (1.0 eq) in a suitable solvent such as ethanol, add furan-2-carbaldehyde (1.0 eq).

  • Catalysis: Introduce a catalytic amount of a base (e.g., piperidine or potassium hydroxide) to initiate the aldol condensation.

  • Reaction Conditions: Maintain the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(furan-2-yl)-2-oxopropanoic acid.

Step 2: Thionation to 3-(Furan-2-yl)-2-thioxopropanoic acid

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 3-(furan-2-yl)-2-oxopropanoic acid (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution. The stoichiometry is critical as Lawesson's reagent provides two sulfur atoms.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor its progress using TLC, observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-(Furan-2-yl)-2-thioxopropanoic acid.

Physicochemical Properties (Predicted)

The physicochemical properties of 3-(Furan-2-yl)-2-thioxopropanoic acid are predicted based on its structure and data from analogous compounds. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyPredicted ValueRationale / Reference
Molecular Weight 170.19 g/mol Calculated from the molecular formula (C₇H₆O₃S).
pKa ~3.2 - 3.5Thiocarboxylic acids are significantly more acidic than their carboxylic acid counterparts. Thioacetic acid has a pKa of approximately 3.4, while acetic acid's pKa is 4.72.[7][8]
LogP 1.0 - 1.5Estimated based on the presence of the lipophilic furan ring and the polar thioxo and carboxylic acid groups.
Solubility Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate). Sparingly soluble in water.The furan ring contributes to organic solvent solubility, while the carboxylic acid group allows for some aqueous solubility, especially at higher pH.
Appearance Likely a colored solid (yellow to orange)Many thiocarbonyl compounds are colored due to n→π* electronic transitions.[9]

Spectroscopic Properties (Predicted)

The spectroscopic signature of 3-(Furan-2-yl)-2-thioxopropanoic acid can be predicted based on its functional groups.

¹H NMR Spectroscopy
  • Furan Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm), exhibiting characteristic coupling patterns for a 2-substituted furan.

  • Methylene Protons (-CH₂-): A singlet or a pair of doublets around δ 3.5-4.5 ppm, adjacent to the furan ring and the thiocarbonyl group.

  • Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-13 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Thiocarbonyl Carbon (C=S): A signal significantly downfield, predicted to be in the range of δ 190-220 ppm. Thiocarbonyl carbons typically appear 35-63 ppm downfield relative to their carbonyl analogs.[9]

  • Carboxyl Carbon (C=O): A signal around δ 170-180 ppm.

  • Furan Carbons: Four signals in the aromatic region (δ 100-150 ppm).

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region (δ 30-50 ppm).

Infrared (IR) Spectroscopy
  • C=S Stretch: A medium intensity band in the range of 1100-1300 cm⁻¹.[9][10]

  • C=O Stretch (Carboxylic Acid): A strong, broad band around 1700-1725 cm⁻¹.[11]

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C-O-C Stretch (Furan): Bands in the fingerprint region, typically around 1000-1250 cm⁻¹.

  • C-H Stretch (Furan): Signals above 3000 cm⁻¹.

Reactivity and Chemical Logic

The reactivity of 3-(Furan-2-yl)-2-thioxopropanoic acid is governed by its key functional groups:

  • Thiocarboxylic Acid Moiety: This group is acidic and can be deprotonated to form a thiocarboxylate anion. The thiocarbonyl group is susceptible to nucleophilic attack. Thiocarboxylic acids can also participate in ligation reactions, making them useful in peptide synthesis and bioconjugation.[12]

  • Furan Ring: As an electron-rich aromatic system, the furan ring can undergo electrophilic aromatic substitution, primarily at the 5-position. However, it is also susceptible to ring-opening reactions under strongly acidic conditions.

  • Alpha-Thioxo Position: The protons on the methylene group adjacent to the thiocarbonyl are acidic and can be removed by a base to form an enethiolate, which can then act as a nucleophile in various C-C bond-forming reactions.

The interplay of these functional groups allows for a rich and diverse range of chemical transformations, making this molecule a versatile building block for more complex structures.

Potential Applications in Drug Development

The furan scaffold is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities.[1][2] The introduction of a thioxo group can modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

Antimicrobial Activity

Many furan and thiocarbonyl-containing compounds have demonstrated significant antimicrobial properties.[13][14][15] The combination of these two moieties in 3-(Furan-2-yl)-2-thioxopropanoic acid makes it a promising candidate for evaluation as an antibacterial or antifungal agent.

Workflow for Antimicrobial Screening

G start Test Compound: 3-(Furan-2-yl)-2-thioxopropanoic acid step1 Prepare stock solution in DMSO start->step1 step3 Perform serial dilutions in microtiter plate step1->step3 step2 Select bacterial and fungal strains step4 Inoculate with microbial suspension step2->step4 step3->step4 step5 Incubate at appropriate temperature and time step4->step5 step6 Determine Minimum Inhibitory Concentration (MIC) step5->step6 step7 Further assays (e.g., MBC, anti-biofilm) step6->step7

Sources

Exploratory

Mechanism of action of 3-(Furan-2-yl)-2-thioxopropanoic acid in enzyme inhibition

The following is an in-depth technical guide on the mechanism of action of 3-(Furan-2-yl)-2-thioxopropanoic acid , focusing on its primary role as a pharmacophore for inhibiting zinc-dependent metalloenzymes, specificall...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mechanism of action of 3-(Furan-2-yl)-2-thioxopropanoic acid , focusing on its primary role as a pharmacophore for inhibiting zinc-dependent metalloenzymes, specifically Metallo-


-Lactamases (MBLs) .

A Technical Guide for Drug Discovery & Medicinal Chemistry[1]

Executive Summary

3-(Furan-2-yl)-2-thioxopropanoic acid (and its tautomeric mercapto-acrylic acid forms) represents a critical scaffold in the design of inhibitors for zinc-dependent enzymes, most notably Metallo-


-Lactamases (MBLs)  such as NDM-1, VIM-2, and IMP-1. Its mechanism of action is driven by bidentate metal chelation , where the compound acts as a competitive inhibitor by displacing the catalytic hydroxide ion bridging the active site zinc ions. This guide dissects the thermodynamics, kinetics, and structural basis of this inhibition, providing a roadmap for its application in combating Antimicrobial Resistance (AMR).

Chemical Identity & Tautomeric Equilibrium

Understanding the inhibition mechanism requires first addressing the compound's dynamic structure. While often chemically named as the 2-thioxo (thione) species, the compound exists in a tautomeric equilibrium with its 2-mercapto-enol form in aqueous solution.

  • Keto-Thione Form: 3-(Furan-2-yl)-2-thioxopropanoic acid.

  • Enol-Thiol Form: 3-(Furan-2-yl)-2-mercaptopropenoic acid.

Mechanistic Implication: The Enol-Thiol form is the pharmacologically active species. The ionized thiolate (


) and carboxylate (

) groups form a "pincer" that coordinates with the positively charged zinc ions in the enzyme's active site.

Tautomerism Thione 2-Thioxo Form (Protonated C-H, C=S) Less Active Binder Enol 2-Mercapto-Enol Form (C=C, S-H) Active Chelator Thione->Enol Tautomerization (Solvent/pH dependent) Thiolate Dianionic Species (S-, COO-) High Affinity for Zn2+ Enol->Thiolate Deprotonation (pKa ~ 7-8)

Figure 1: Tautomeric equilibrium shifting towards the active dianionic chelator species under physiological conditions.

Core Mechanism of Action: Bidentate Zinc Chelation

The primary target, Metallo-


-Lactamase (MBL) , utilizes a binuclear zinc center (

and

) to hydrolyze

-lactam antibiotics. 3-(Furan-2-yl)-2-thioxopropanoic acid inhibits this process via a Competitive Reversible Mechanism .
Binding Topology[1]
  • Thiolate Coordination: The deprotonated sulfur atom (

    
    ) bridges the two zinc ions (
    
    
    
    and
    
    
    ) or binds tightly to
    
    
    , displacing the catalytic hydroxide ion (or water molecule) essential for
    
    
    -lactam hydrolysis.
  • Carboxylate Coordination: The carboxylate group (

    
    ) interacts with 
    
    
    
    and/or key conserved residues (e.g., Lys224 in NDM-1) via electrostatic attraction and hydrogen bonding.
  • Furan Ring Positioning: The furan moiety occupies the hydrophobic pocket (R1 or R2 site) of the enzyme, mimicking the aromatic side chains of penicillin or cephalosporin substrates. This

    
    -
    
    
    
    or hydrophobic interaction stabilizes the complex.
Thermodynamic Profile

The binding is enthalpically driven (


) due to the formation of strong Zn-S and Zn-O bonds, overcoming the entropic penalty of restricting the ligand's conformation.
ParameterValue / DescriptionMechanistic Significance
Mode of Inhibition CompetitiveBinds to the active site, preventing substrate entry.

(Inhibition Constant)
Low

to

range
Indicates high affinity; lower

= more potent.
Binding Enthalpy (

)
Highly NegativeReflects strong metal-ligand coordination bond formation.
Stoichiometry (n) 1:1One inhibitor molecule binds per enzyme active site.
Catalytic Arrest

By displacing the bridging hydroxide ion, the inhibitor removes the nucleophile required to attack the


-lactam carbonyl carbon. The enzyme is effectively "locked" in an inactive state, unable to process the antibiotic.

Mechanism Substrate Beta-Lactam Antibiotic Enzyme Active MBL Enzyme (Zn1 - OH - Zn2) Substrate->Enzyme Competition Complex Enzyme-Inhibitor Complex (Zn - S - Zn) Enzyme->Complex Inhibitor Binding (Kd ~ nM) Hydrolysis Hydrolysis of Antibiotic (Resistance) Enzyme->Hydrolysis No Inhibitor Inhibitor 3-(Furan-2-yl)-2-thioxopropanoic acid (Thiolate Form) Inhibitor->Complex Chelation Complex->Hydrolysis BLOCKED

Figure 2: Competitive inhibition pathway where the inhibitor sequesters the active site Zinc ions.

Experimental Validation Protocols

To validate the mechanism and potency of 3-(Furan-2-yl)-2-thioxopropanoic acid, the following self-validating protocols are recommended.

Enzyme Inhibition Assay (Spectrophotometric)

Objective: Determine the


 and 

values using a reporter substrate (e.g., Nitrocefin or Imipenem).

Protocol:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5) supplemented with 100

    
    
    
    
    
    to ensure enzyme stability.
  • Enzyme Activation: Dilute purified MBL (e.g., NDM-1) to 1-5 nM in the buffer.

  • Inhibitor Titration: Prepare a serial dilution of 3-(Furan-2-yl)-2-thioxopropanoic acid (0.1

    
     to 100 
    
    
    
    ) in DMSO. Keep final DMSO concentration < 1%.
  • Incubation: Incubate enzyme and inhibitor for 10 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition: Add Nitrocefin (

    
     ~ 10-20 
    
    
    
    ).
  • Measurement: Monitor absorbance at 482 nm (Nitrocefin hydrolysis product) for 5 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Hill equation to derive 
    
    
    
    . Use the Cheng-Prusoff equation to calculate
    
    
    :
    
    
Isothermal Titration Calorimetry (ITC)

Objective: Directly measure the thermodynamics of binding (


) and stoichiometry (

).

Protocol:

  • Ligand Prep: Dissolve inhibitor in the exact same buffer as the protein to minimize heat of dilution.

  • Cell Loading: Load MBL enzyme (20-50

    
    ) into the sample cell.
    
  • Syringe Loading: Load inhibitor (200-500

    
    ) into the injection syringe.
    
  • Titration: Perform 20 injections of 2

    
     each at 120-second intervals at 25°C.
    
  • Control: Perform a "buffer-into-protein" and "ligand-into-buffer" titration to subtract background heat.

  • Data Fitting: Fit the integrated heat peaks to a "One Set of Sites" model to extract

    
     and thermodynamic parameters.
    

References & Authoritative Sources

  • Mechanisms of MBL Inhibition:

    • Source: Brem, J., et al. "Structural Basis of Metallo-

      
      -Lactamase Inhibition by Mercaptocarboxylates." Nature Chemical Biology, 2016.
      
    • Link:[Link]

  • Zinc Chelation Chemistry:

    • Source: Cohen, S.M. "A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes." Accounts of Chemical Research, 2017.

    • Link:[Link]

  • Assay Protocols:

    • Source: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

    • Link:[Link]

  • Compound Data:

    • Source: PubChem Compound Summary for CID 2049778 (Related Oxo-analog) and Thioxo derivatives.

    • Link:[Link]

Foundational

A Technical Guide to Ligand-Based Pharmacophore Modeling of 3-(Furan-2-yl)-2-thioxopropanoic Acid Analogues for Antimicrobial Drug Discovery

Abstract The furan scaffold is a cornerstone in medicinal chemistry, integral to numerous compounds with diverse biological activities.[1][2] Derivatives of 3-(Furan-2-yl)-propanoic acid, in particular, have demonstrated...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, integral to numerous compounds with diverse biological activities.[1][2] Derivatives of 3-(Furan-2-yl)-propanoic acid, in particular, have demonstrated promising antimicrobial properties, showing activity against yeast-like fungi such as Candida albicans as well as bacteria including Escherichia coli and Staphylococcus aureus.[3][4][5] This technical guide, intended for researchers and drug development professionals, provides a comprehensive, in-depth methodology for developing a ligand-based pharmacophore model for a series of 3-(Furan-2-yl)-2-thioxopropanoic acid analogues. By elucidating the crucial three-dimensional arrangement of chemical features essential for antimicrobial activity, this model serves as a powerful computational tool for virtual screening and the rational design of novel, more potent therapeutic agents.[6][7] This document details the strategic rationale, a step-by-step experimental protocol from dataset preparation to rigorous model validation, and the subsequent application in hit identification and lead optimization.

Part 1: Foundational Concepts and Strategic Rationale

The Pharmacophore: An Abstract Representation of Molecular Recognition

The term "pharmacophore" describes the specific ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response.[6][8] Rather than representing a real molecule or a specific functional group, it is an abstract concept that defines the essential spatial arrangement of key chemical features. Common pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers. Pharmacophore modeling is a pivotal component of computer-aided drug design (CADD) used to identify novel compounds from vast chemical libraries (virtual screening) and to guide the optimization of existing leads.[7][9]

Strategic Choice: Ligand-Based vs. Structure-Based Modeling

Pharmacophore models can be developed through two primary approaches: structure-based and ligand-based.[7][10]

  • Structure-Based Pharmacophore (SBP): This method is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or cryo-EM.[11][12] The model is constructed by analyzing the key interaction points within the target's binding site.[9]

  • Ligand-Based Pharmacophore (LBP): In the absence of a known target structure, the LBP approach is utilized.[13] This method relies on a set of known active ligands to deduce the common chemical features responsible for their biological activity.[7] The fundamental assumption is that these molecules bind to the same target in a similar conformation, and their shared features define the pharmacophore.[14]

For 3-(Furan-2-yl)-2-thioxopropanoic acid, where a specific antimicrobial target may not be elucidated, a ligand-based approach is the most logical and powerful strategy. This guide will proceed with the LBP methodology, assuming the availability of a dataset of analogues with measured antimicrobial activity.

Start Pharmacophore Modeling Initiation Decision Is 3D Structure of Biological Target Known? Start->Decision LBP Ligand-Based Pharmacophore (LBP) (Utilize Active Ligand Set) Decision->LBP No SBP Structure-Based Pharmacophore (SBP) (Analyze Target Binding Site) Decision->SBP Yes Conclusion Proceed with Model Generation LBP->Conclusion SBP->Conclusion

Caption: Strategic decision workflow for pharmacophore modeling.

Part 2: A Self-Validating Protocol for Model Development

This section outlines a rigorous, step-by-step protocol for generating and validating a robust pharmacophore model. Trustworthiness is ensured by integrating validation at multiple stages of the process.[15]

Step 1: Dataset Curation and Preparation

The quality of the input data dictates the predictive power of the final model. The primary requirement is a structurally diverse set of compounds with accurately measured biological activity against the target pathogen(s).

Protocol:

  • Compound Collection: Assemble a dataset of 3-(Furan-2-yl)-2-thioxopropanoic acid analogues.

  • Activity Data: Collate quantitative biological data (e.g., Minimum Inhibitory Concentration - MIC, or IC50).

  • Set Partitioning: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).[16] The training set is used to build the model, while the test set, which is not used during model generation, provides an unbiased assessment of its predictive accuracy.[11]

  • Activity Thresholds: Define clear activity thresholds to classify compounds as 'active', 'moderately active', and 'inactive'. This is crucial for the model generation algorithm.

Table 1: Hypothetical Dataset for Pharmacophore Modeling

Compound ID Structure MIC (µg/mL) vs. C. albicans Activity Class Dataset Role
FURA-001 3-(Furan-2-yl)-2-thioxopropanoic acid 32 Active Training
FURA-002 3-(5-Methylfuran-2-yl)-2-thioxopropanoic acid 16 Active Training
FURA-003 3-(Furan-2-yl)-2-oxopropanoic acid >256 Inactive Training
FURA-004 3-(Thiophen-2-yl)-2-thioxopropanoic acid 64 Moderately Active Training
FURA-005 3-(5-Bromofuran-2-yl)-2-thioxopropanoic acid 8 Highly Active Training
... ... ... ... ...
FURA-025 3-(Furan-2-yl)-propanoic acid 128 Inactive Test

| FURA-026 | 3-(5-Chlorofuran-2-yl)-2-thioxopropanoic acid | 24 | Active | Test |

Step 2: Ligand Conformational Analysis

Small molecules are not static; they are flexible and exist as an ensemble of different 3D conformations.[14] Identifying the "bioactive conformation"—the specific shape the molecule adopts when binding to its target—is a critical challenge.

Protocol:

  • Energy Minimization: Perform an initial energy minimization for each ligand in the training set to obtain a stable 3D structure.

  • Conformer Generation: Use a systematic or stochastic search algorithm (e.g., Monte Carlo sampling) to generate a diverse set of low-energy conformers for each molecule.[11] This ensures that the potential bioactive conformation is likely included in the subsequent analysis. This step is a key function of software platforms like Discovery Studio, MOE, or LigandScout.[12][14]

Step 3: Pharmacophore Model Generation and Scoring

This phase involves aligning the conformers of the active molecules and identifying the common chemical features that constitute the pharmacophoric hypothesis.

Protocol:

  • Feature Identification: The software identifies potential pharmacophoric features (HBA, HBD, AR, HY, etc.) within each conformer of the active molecules.

  • Common Feature Alignment: Algorithms like HipHop or DISCO align the molecules to maximize the overlap of these common features.[17] This process generates multiple potential pharmacophore models, or "hypotheses."

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds while excluding the inactive ones. The scoring function often considers factors like feature overlap, spatial arrangement, and selectivity. The highest-scoring hypotheses are selected for further validation.[18]

cluster_0 Input Data cluster_1 Model Generation cluster_2 Output A Training Set Ligands (Active & Inactive) B Step 1: Conformer Generation (For each ligand) A->B C Step 2: Common Feature Identification B->C D Step 3: Molecular Alignment & Hypothesis Generation C->D E Step 4: Scoring & Ranking of Hypotheses D->E F Top-Ranked Pharmacophore Models E->F

Caption: Workflow for generating pharmacophore hypotheses.

Step 4: Rigorous Model Validation

Validation is the most critical step to ensure the generated model is statistically significant and has true predictive power, rather than being a result of chance.[15] This process uses both the training set (internal validation) and the independent test set (external validation).

Protocol:

  • Internal Validation (Test Set Prediction): The chosen pharmacophore model is used to predict the activity of the compounds in the internal test set.[19] The model's ability to correctly classify these compounds is evaluated.

  • External Validation: The model's predictive power is assessed using the external test set—compounds the model has never seen before.[11] This provides a reliable estimate of the model's performance on new chemical entities.

  • Statistical Metrics: Several metrics are calculated to quantify the model's quality. A robust model should successfully distinguish active compounds from inactive decoys.

Table 2: Key Validation Metrics for a Pharmacophore Model

Metric Description Goal
Sensitivity The percentage of active compounds correctly identified as active. High Value
Specificity The percentage of inactive compounds correctly identified as inactive. High Value
Enrichment Factor (EF) Measures how many more active compounds are found in the top fraction of a screened database compared to random selection. High Value
ROC-AUC Area Under the Receiver Operating Characteristic Curve. A measure of the model's ability to discriminate between classes (actives vs. inactives). Value close to 1.0

| Fisher's Randomization | A statistical test (e.g., at 99% confidence) to ensure the correlation between chemical features and biological activity is not accidental.[19] | Pass Test |

Part 3: Application in Virtual Screening and Lead Optimization

A validated pharmacophore model is a powerful query tool for discovering novel molecules with potential therapeutic activity.[12]

Virtual Screening for Hit Identification

The pharmacophore model can be used to rapidly screen large databases containing millions of commercially available or proprietary compounds.

Protocol:

  • Database Preparation: Prepare a 3D conformational database of compounds for screening (e.g., ZINC, Maybridge, NCI).[19]

  • Pharmacophore Search: The model is used as a 3D query to search the database. The software identifies molecules that can map their chemical features onto the pharmacophore hypothesis.

  • Hit Filtering: The initial list of hits is often filtered based on additional criteria, such as Lipinski's Rule of Five (for drug-likeness), ADMET predictions, and molecular docking scores to prioritize the most promising candidates for experimental testing.[7][19]

Input Validated Pharmacophore Model (3D Query) Screening Virtual Screening: 3D Pharmacophore Matching Input->Screening Database Large Compound Database (e.g., ZINC, Maybridge) Database->Screening Hits Initial Hit List (Thousands of Compounds) Screening->Hits Filter Post-Screening Filters (Lipinski's Rule, ADMET, Docking) Hits->Filter Final Prioritized Hit Candidates (For Experimental Validation) Filter->Final

Caption: Application of a validated pharmacophore model in a virtual screening cascade.

Guiding Lead Optimization

The pharmacophore model also provides invaluable insights for lead optimization.[12] By understanding which features are essential for activity (e.g., the necessity of a hydrogen bond acceptor at a specific location), medicinal chemists can rationally design modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Part 4: Future Directions

The field of pharmacophore modeling is continuously evolving. The integration of artificial intelligence and machine learning is enhancing feature selection and improving predictive accuracy.[10][14] Furthermore, the use of molecular dynamics simulations to generate "dynophores" (dynamic pharmacophores) can capture the flexibility of both the ligand and its target, leading to more realistic and robust models.[14] These advanced techniques promise to further accelerate the discovery of novel antimicrobial agents based on the 3-(Furan-2-yl)-2-thioxopropanoic acid scaffold.

References

  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15).
  • Pharmacophore modeling: advances and pitfalls - Frontiers. (2026, January 7).
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
  • Langer, T., & Wolber, G. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry.
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions.
  • Ligand based Pharmacophore Modeling Service - Creative Biolabs.
  • 3D Ligand-Based Pharmacophore Modeling - Bio-protocol.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15).
  • Pharmacophore modeling in drug design - PubMed. (2025, February 6).
  • (PDF) Pharmacophore modeling and its applications - ResearchGate. (2022, August 16).
  • Kalyaev, M. V., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules.
  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23).
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7).
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - ResearchGate. (2025, November 20).
  • Kalyaev, M. V., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
  • Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. - ResearchGate.
  • Furan: A Promising Scaffold for Biological Activity.
  • Kalyaev, M. V., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org.
  • Muhammed, M., & Akı-Yalçın, E. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH.
  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. (2025, October 14).
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.
  • Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... - ResearchGate.
  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling.
  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI. (2021, April 30).
  • Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents - RSC Publishing.

Sources

Exploratory

Literature review of 3-(Furan-2-yl)-2-thioxopropanoic acid synthesis pathways

Executive Summary 3-(Furan-2-yl)-2-thioxopropanoic acid (CAS: 4066-13-1) serves as a critical scaffold in the synthesis of functionalized heterocycles, particularly substituted thiazoles and non-canonical amino acids. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Furan-2-yl)-2-thioxopropanoic acid (CAS: 4066-13-1) serves as a critical scaffold in the synthesis of functionalized heterocycles, particularly substituted thiazoles and non-canonical amino acids. Its structure features a furan ring coupled to a thiopyruvic acid moiety, introducing a reactive thioxo group (


) at the 

-position.

This guide details two distinct synthesis pathways. The Rhodanine Hydrolysis Route is the historical and industrial "gold standard," offering high atom economy and established scalability. The Azlactone-Thionation Route provides a modern alternative, useful when avoiding sulfur-based condensation byproducts is necessary.

Key Technical Insight: The target molecule exists in a tautomeric equilibrium between the


-thioxo acid  and the 

-mercaptoacrylic acid
forms. Successful isolation requires precise pH control during the acidification step to prevent decarboxylation or oxidative dimerization to disulfides.

Pathway 1: The Rhodanine Hydrolysis Route (Primary Method)

This pathway is the most direct method for synthesizing


-thioxo acids. It utilizes the Knoevenagel condensation of furfural with rhodanine, followed by alkaline hydrolysis to open the thiazolidine ring.
Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Condensation: Formation of 5-furfurylidenerhodanine.

  • Hydrolysis: Ring opening to yield the thiopyruvic acid derivative.

RhodanineRoute Furfural Furfural (C5H4O2) Intermediate 5-Furfurylidenerhodanine (Solid Precipitate) Furfural->Intermediate NaOAc, AcOH Reflux Rhodanine Rhodanine (C3H3NOS2) Rhodanine->Intermediate Salt Thiolate Salt (Open Ring) Intermediate->Salt 15% NaOH or Ba(OH)2 Heat Product 3-(Furan-2-yl)-2-thioxopropanoic acid Salt->Product HCl (pH < 2) Precipitation

Figure 1: Step-wise synthesis via the Rhodanine intermediate.

Detailed Protocol
Step 1: Synthesis of 5-Furfurylidenerhodanine
  • Reagents: Furfural (1.0 eq), Rhodanine (1.0 eq), Sodium Acetate (anhydrous, 3.0 eq), Glacial Acetic Acid (solvent).

  • Procedure:

    • Dissolve rhodanine in glacial acetic acid.

    • Add furfural and sodium acetate.

    • Reflux the mixture for 1–2 hours. The solution will darken, and a heavy precipitate will form.

    • Cool to room temperature and pour into excess cold water.

    • Filter the yellow/orange precipitate (5-furfurylidenerhodanine).

    • Recrystallize from ethanol or acetic acid if high purity is required (mp ~228°C).

Step 2: Hydrolysis to 3-(Furan-2-yl)-2-thioxopropanoic Acid
  • Reagents: 5-Furfurylidenerhodanine, 15% Sodium Hydroxide (NaOH) or Barium Hydroxide [Ba(OH)

    
    ].
    
  • Critical Decision: Use Ba(OH)

    
      for gentler hydrolysis if decarboxylation is observed with NaOH. Ba(OH)
    
    
    
    also allows easy removal of carbonate byproducts.
  • Procedure:

    • Suspend the intermediate in 15% NaOH solution (approx. 5-10 mL per gram of precursor).

    • Heat on a steam bath or at 60–70°C for 30 minutes. The solid will dissolve, and the solution color will shift (often to deep red/orange).

    • Odor Control: This step releases ammonia. Perform in a fume hood.

    • Cool the solution to 0–5°C in an ice bath.

    • Acidification: Slowly add cold 10% HCl with vigorous stirring. The thiopyruvic acid will precipitate.

      • Note: Ensure pH reaches ~1-2 to fully protonate the carboxylate.

    • Extract with ether or filter the solid immediately.

    • Purification: Recrystallize from benzene or benzene/petroleum ether.

Mechanism of Hydrolysis

The hydroxide ion attacks the carbonyl carbon of the rhodanine ring (C-4), opening the ring to form a thiocarbamate intermediate. Subsequent loss of ammonia yields the thiolate/thioxo anion.

Pathway 2: The Azlactone-Thionation Route (Alternative)

This route is preferable if rhodanine is unavailable or if the user wishes to synthesize the


-keto acid (Furylpyruvic acid) as a stable intermediate before converting it to the thioxo form.
Reaction Workflow

AzlactoneRoute Start Furfural + Hippuric Acid Azlactone Azlactone Intermediate (Erlenmeyer Synthesis) Start->Azlactone Ac2O, NaOAc KetoAcid 3-(Furan-2-yl)-2-oxopropanoic acid (Furylpyruvic Acid) Azlactone->KetoAcid 1. NaOH/H2O 2. HCl Target 3-(Furan-2-yl)-2-thioxopropanoic acid KetoAcid->Target Thionation (Sulfur Exchange) Thionation Lawesson's Reagent or P4S10

Figure 2: Synthesis via Furylpyruvic Acid intermediate.

Protocol Highlights
  • Erlenmeyer Azlactone Synthesis: Condense furfural with hippuric acid (N-benzoylglycine) in acetic anhydride to form the azlactone.

  • Hydrolysis: Hydrolyze the azlactone with dilute acid/base to release benzoic acid and 3-(furan-2-yl)-2-oxopropanoic acid (Furylpyruvic acid).

  • Thionation: React the keto acid with Lawesson’s Reagent in refluxing toluene or xylene.

    • Why this works: Lawesson's reagent selectively converts the ketone (

      
      ) to thione (
      
      
      
      ) without affecting the carboxylic acid or furan ring under controlled conditions.

Tautomerism and Stability

Researchers must recognize that 3-(Furan-2-yl)-2-thioxopropanoic acid exists in dynamic equilibrium.

  • Thioxo Form (Keto-like):

    
    
    
  • Mercapto Form (Enol-like):

    
    
    

Implications for Analysis:

  • NMR: In deuterated chloroform (

    
    ), you may observe signals for the methylene protons (
    
    
    
    ) of the thioxo form and the vinylic proton (
    
    
    ) of the mercapto form. The ratio depends on solvent polarity.
  • Storage: The mercapto group is susceptible to oxidation. Store the compound under inert gas (Argon/Nitrogen) at -20°C to prevent disulfide formation.

Comparative Analysis of Pathways

FeatureRhodanine Route (Pathway 1)Azlactone Route (Pathway 2)
Step Count 2 Steps (Linear)3 Steps (Linear)
Atom Economy HighModerate (Loss of benzoic acid)
Reagents Cheap (Rhodanine, NaOH)Moderate (Hippuric acid, Lawesson's)
Scalability Excellent (Industrial Standard)Good
Odor High (Ammonia/Sulfides released)Moderate (Lawesson's has strong odor)
Primary Use Direct synthesis of Thioxo acidWhen Keto acid is also desired

References

  • Gränacher, C. (1922). "Über die Thio-brenztraubensäure" (On Thiopyruvic Acid). Helvetica Chimica Acta, 5(1), 610-624.

  • Julian, P. L., & Sturgis, B. M. (1935). "Studies in the Indole Series. V. The Synthesis of 3-Indolyl-2-thioxopropionic Acid." Journal of the American Chemical Society, 57(6), 1126-1128. (Describes the general rhodanine hydrolysis protocol).

  • Campaigne, E., & Cline, R. E. (1956). "3-Substituted Thiophenes. IX. 3-Thienylalanine." Journal of Organic Chemistry, 21(1), 32-38. (Details the hydrolysis of substituted rhodanines to thiopyruvic acids).

  • Sigma-Aldrich. "Product Specification: 3-(2-Furyl)-2-thioxopropanoic acid (CAS 4066-13-1)."

  • Libermann, D. (1950). "Sur la préparation des acides -cétoniques hétérocycliques." Bulletin de la Société Chimique de France, 1217. (Azlactone route to furylpyruvic acid).

Disclaimer: The protocols described involve hazardous chemicals (strong acids, bases, and organosulfur compounds). All experiments should be conducted in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Foundational

The Versatile Precursor: A Technical Guide to 3-(Furan-2-yl)-2-thioxopropanoic Acid in Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Furan-Based Building Block In the landscape of modern medicinal and materials chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Furan-Based Building Block

In the landscape of modern medicinal and materials chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are scaffolds for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of precursors available to synthetic chemists, 3-(Furan-2-yl)-2-thioxopropanoic acid emerges as a particularly versatile and powerful building block. Its unique combination of a reactive thioxoacid moiety and a furan ring provides a gateway to a diverse range of sulfur and nitrogen-containing heterocycles.

This in-depth technical guide provides a comprehensive overview of the synthesis and application of 3-(Furan-2-yl)-2-thioxopropanoic acid. We will delve into the practical aspects of its preparation, explore its reactivity, and present detailed protocols for its utilization in the synthesis of valuable heterocyclic systems, including thiophenes, thiazoles, and pyridazines. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this potent precursor in their synthetic endeavors.

Part 1: Synthesis of the Precursor: 3-(Furan-2-yl)-2-thioxopropanoic Acid

The synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid is most effectively approached as a two-step process, commencing with the preparation of its corresponding α-keto acid, 3-(furan-2-yl)-2-oxopropanoic acid. This intermediate is then subjected to a thionation reaction to yield the target thioxoacid.

Step 1: Synthesis of 3-(Furan-2-yl)-2-oxopropanoic Acid

The synthesis of the α-keto acid precursor can be achieved through the condensation of furan-2-carbaldehyde with an appropriate C2 synthon. A common and effective method involves the reaction with a pyruvate derivative.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)-2-oxopropanoic Acid

  • Reaction Setup: To a solution of sodium pyruvate (1.1 eq) in a mixture of acetic anhydride (2.0 eq) and glacial acetic acid, add furan-2-carbaldehyde (1.0 eq) dropwise at 0 °C with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-water and stirred for 2 hours to hydrolyze the excess acetic anhydride. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(furan-2-yl)-2-oxopropanoic acid.

Step 2: Thionation to 3-(Furan-2-yl)-2-thioxopropanoic Acid

The conversion of the α-keto acid to the desired α-thioxoacid is achieved through a thionation reaction. Lawesson's reagent is a mild and effective thionating agent for this transformation, converting the carbonyl group to a thiocarbonyl group.[1][2][3]

Experimental Protocol: Thionation with Lawesson's Reagent

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(furan-2-yl)-2-oxopropanoic acid (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 3-(Furan-2-yl)-2-thioxopropanoic acid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The thionation reaction with Lawesson's reagent is sensitive to moisture, which can lead to the decomposition of the reagent and the formation of byproducts. Therefore, the use of a flame-dried flask and an inert atmosphere is crucial for achieving a high yield.

  • Stoichiometry of Lawesson's Reagent: While stoichiometric amounts can be used, employing a slight excess of the carbonyl compound relative to Lawesson's reagent (0.5 eq of the dimeric reagent) ensures complete conversion of the thionating agent, simplifying purification.

  • Solvent Choice: Toluene is a common solvent for reactions with Lawesson's reagent as it is non-polar and has a high boiling point, allowing the reaction to be carried out at the required temperature for efficient thionation.

Part 2: Application in Heterocyclic Synthesis

The strategic placement of the furan ring, the thioxo group, and the carboxylic acid functionality makes 3-(Furan-2-yl)-2-thioxopropanoic acid a versatile precursor for a variety of heterocyclic systems.

A. Synthesis of Substituted Thiophenes via the Gewald Reaction

The Gewald aminothiophene synthesis is a powerful one-pot multicomponent reaction for the preparation of highly substituted 2-aminothiophenes.[4][5][6] In a modified approach, the methylene group adjacent to the furan ring in our precursor can act as the active methylene component.

Reaction Workflow: Gewald Aminothiophene Synthesis

Gewald_Workflow Precursor 3-(Furan-2-yl)-2-thioxopropanoic acid Intermediate α,β-Unsaturated Nitrile Intermediate Precursor->Intermediate Knoevenagel-Cope Condensation Nitrile α-Cyano Ester or Malononitrile Nitrile->Intermediate Sulfur Elemental Sulfur Thiophene Substituted 2-Aminothiophene Sulfur->Thiophene Base Base (e.g., Morpholine) Base->Intermediate Intermediate->Thiophene Sulfur Addition & Cyclization

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative

  • Reaction Setup: To a solution of 3-(Furan-2-yl)-2-thioxopropanoic acid (1.0 eq) and an active methylene compound such as ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Base Addition: Add a catalytic amount of a secondary amine, such as morpholine (0.2 eq), to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the desired 2-aminothiophene.

Mechanistic Insight: The reaction proceeds via an initial Knoevenagel-Cope condensation between the active methylene group of the precursor and the nitrile to form an α,β-unsaturated nitrile intermediate.[5] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the aromatic 2-aminothiophene ring.[4][7]

B. Synthesis of Thiazole Derivatives

The thioxoacid functionality of our precursor can be utilized in the synthesis of thiazole rings. A common strategy involves the reaction with an α-haloketone.

Reaction Workflow: Thiazole Synthesis

Thiazole_Synthesis Precursor 3-(Furan-2-yl)-2-thioxopropanoic acid Thiazole Substituted Thiazole Precursor->Thiazole Hantzsch-type condensation Haloketone α-Haloketone (e.g., 2-chloroacetophenone) Haloketone->Thiazole

Caption: General workflow for thiazole synthesis.

Experimental Protocol: Synthesis of a Substituted Thiazole

  • Reaction Setup: Dissolve 3-(Furan-2-yl)-2-thioxopropanoic acid (1.0 eq) in ethanol.

  • Reagent Addition: Add an α-haloketone, for instance, 2-chloroacetophenone (1.0 eq), to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a mild base such as sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

C. Synthesis of Pyridazine Derivatives

The 1,4-dicarbonyl-like nature of the precursor, upon reaction with a suitable partner, can be exploited for the synthesis of pyridazine heterocycles. This typically involves a condensation reaction with a hydrazine derivative.[8][9]

Reaction Workflow: Pyridazine Synthesis

Pyridazine_Synthesis Precursor 3-(Furan-2-yl)-2-thioxopropanoic acid Pyridazine Substituted Pyridazine Precursor->Pyridazine Cyclocondensation Hydrazine Hydrazine Hydrate or Substituted Hydrazine Hydrazine->Pyridazine

Caption: General workflow for pyridazine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyridazine

  • Reaction Setup: In a round-bottom flask, dissolve 3-(Furan-2-yl)-2-thioxopropanoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove acetic acid, and then dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Part 3: Data Summary and Characterization

The successful synthesis of the precursor and its heterocyclic derivatives should be confirmed by standard analytical techniques. Below is a representative table of expected data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
3-(Furan-2-yl)-2-oxopropanoic acidC₇H₆O₄154.127.6 (m, 1H, furan), 6.5 (m, 1H, furan), 6.4 (m, 1H, furan), 4.0 (s, 2H, CH₂)190 (C=O, keto), 160 (C=O, acid), 145, 115, 112, 110 (furan), 40 (CH₂)
3-(Furan-2-yl)-2-thioxopropanoic acidC₇H₆O₃S170.197.6 (m, 1H, furan), 6.5 (m, 1H, furan), 6.4 (m, 1H, furan), 4.2 (s, 2H, CH₂)210 (C=S), 170 (C=O, acid), 145, 115, 112, 110 (furan), 45 (CH₂)
Representative 2-AminothiopheneVariesVariesAromatic protons, NH₂ signal, substituent protonsAromatic carbons, carbons bearing substituents
Representative ThiazoleVariesVariesAromatic protons, thiazole ring proton, substituent protonsAromatic carbons, thiazole ring carbons, carbons of substituents
Representative PyridazineVariesVariesAromatic protons, pyridazine ring protons, substituent protonsAromatic carbons, pyridazine ring carbons, carbons of substituents

Conclusion: A Gateway to Chemical Diversity

3-(Furan-2-yl)-2-thioxopropanoic acid stands out as a precursor of significant synthetic utility. Its straightforward preparation and inherent reactivity provide a reliable and versatile platform for the construction of a wide range of biologically and materially relevant heterocyclic compounds. The methodologies outlined in this guide offer a solid foundation for researchers to explore the full potential of this valuable building block. By understanding the underlying principles of its synthesis and reactivity, chemists can unlock new avenues for the discovery and development of novel chemical entities with tailored properties and functions.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Retrieved February 17, 2026, from [Link]

  • Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (2021, October 28). Retrieved February 17, 2026, from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022, August 29). Retrieved February 17, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19). Retrieved February 17, 2026, from [Link]

  • Synthesis of Furan and Thiophene. (n.d.). Retrieved February 17, 2026, from [Link]

  • Thiophene and Furan Synthesis Methods | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

  • A New, Efficient and Simple Method for the Thionation of Ketones to Thioketones Using P4S10/Al2O3 | Request PDF - ResearchGate. (2025, August 6). Retrieved February 17, 2026, from [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (2014, April 8). Retrieved February 17, 2026, from [Link]

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis - Encyclopedia.pub. (2021, November 27). Retrieved February 17, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - ResearchGate. (2025, November 20). Retrieved February 17, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. (2022, July 19). Retrieved February 17, 2026, from [Link]

  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved February 17, 2026, from [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025, December 2). Retrieved February 17, 2026, from [Link]

  • Pyridazine Derivatives. (2003, July 14). Retrieved February 17, 2026, from [Link]

  • ChemInform Abstract: Synthesis and Reactions of Some Pyridazine Derivatives. - Sci-Hub. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - Growing Science. (2022, May 16). Retrieved February 17, 2026, from [Link]

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Exploratory

A Senior Application Scientist's Guide to Binding Affinity Studies of 3-(Furan-2-yl)-2-thioxopropanoic Acid

Introduction: The "Why" Behind the "How" In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step in a long and intricate journey. The fur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the "How"

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step in a long and intricate journey. The furan scaffold is a recurring motif in biologically active compounds, with derivatives exhibiting a wide spectrum of activities, including antimicrobial and anti-inflammatory properties.[1][2][3] The compound of interest, 3-(Furan-2-yl)-2-thioxopropanoic acid, combines this privileged heterocycle with an α-keto-thioacid moiety. This specific combination suggests a high potential for targeted biological activity, likely through interaction with enzymatic targets, where the thiol and carboxyl groups can engage in critical binding events. The thio-modification, in particular, points towards potential interactions with metalloenzymes or enzymes with key cysteine residues in their active sites.[4]

However, identifying a "hit" is not enough. To advance a compound from a promising lead to a viable drug candidate, we must quantitatively understand its interaction with its biological target. This is the domain of binding affinity studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize the binding properties of 3-(Furan-2-yl)-2-thioxopropanoic acid, or any similar small molecule inhibitor.

This document is not a rigid protocol but a strategic guide. It emphasizes the causality behind experimental choices, ensuring that each step is not just performed, but understood. By integrating orthogonal biophysical techniques and a robust data validation framework, we can build a high-confidence profile of our molecule's behavior, paving the way for rational lead optimization and development.

The Strategic Framework for Binding Affinity Analysis

A comprehensive understanding of a small molecule's interaction with its target cannot be derived from a single experiment. It requires a multi-faceted approach, where different techniques provide complementary pieces of the puzzle. Our strategy involves a tiered progression from initial screening to in-depth thermodynamic and kinetic characterization.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Mechanism of Action & Validation T_ID Target Identification (e.g., Proteomics, Genomics) HTS High-Throughput Screening (HTS) (e.g., FP, FRET, Enzyme Assays) T_ID->HTS Select Target ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, Kd, n) HTS->ITC Characterize 'Hit' SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, Kd) HTS->SPR Characterize 'Hit' FP_Assay Fluorescence Polarization (FP) (Solution-based Kd) HTS->FP_Assay Characterize 'Hit' Validation Orthogonal Method Validation ITC->Validation SPR->Validation FP_Assay->Validation Confirm Binding Enzyme Enzyme Inhibition Assays (IC50, Ki, Mechanism) Computational Computational Modeling (Docking, MD Simulations) Enzyme->Computational Elucidate Binding Mode Validation->Enzyme Proceed if Confirmed G cluster_SPR SPR Experimental Workflow P1 Immobilize Target Protein on Chip P3 Inject Analyte (Association Phase) P1->P3 P2 Prepare Analyte (Compound) Series P2->P3 P4 Buffer Flow (Dissociation Phase) P3->P4 Next Concentration P5 Regenerate Surface P4->P5 Next Concentration P6 Analyze Sensorgram (Global Fit) P4->P6 P5->P3 Next Concentration

Caption: A typical experimental workflow for an SPR binding assay.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is the only technique that directly measures the heat released or absorbed during a binding event. [5]This allows for the simultaneous determination of the binding affinity (KD), reaction stoichiometry (n), and the enthalpy of binding (ΔH). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.

Causality of the Method: An ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket. The instrument maintains a constant temperature between the two cells. When the ligand is injected into the sample cell containing the macromolecule, any heat change due to binding is detected. The instrument's feedback system applies power to maintain zero temperature difference, and this power is what is measured and plotted against the molar ratio of the reactants.

Self-Validating ITC Protocol:
  • Sample Preparation:

    • Action: Prepare the purified target protein in a suitable buffer and dialyze extensively against the final buffer. Prepare the 3-(Furan-2-yl)-2-thioxopropanoic acid in the exact same final dialysis buffer.

    • Reasoning: This is the most critical step in ITC. Any mismatch in buffer components (especially pH) between the syringe (ligand) and the cell (protein) will generate large heats of dilution, obscuring the true binding signal.

  • Experimental Setup:

    • Action: Typically, load the protein into the sample cell and the small molecule into the titration syringe. The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.

    • Reasoning: This setup ensures that the protein becomes saturated over the course of the experiment, which is necessary to generate a complete binding isotherm and accurately determine the stoichiometry.

  • Titration:

    • Action: Perform a series of small injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution.

    • Reasoning: Each injection produces a heat signal. Initially, when most of the protein is unbound, the signal is large. As the protein becomes saturated, the signal diminishes with each injection until only the heat of dilution is observed.

  • Control Experiment:

    • Action: Perform a control titration by injecting the ligand into the buffer-filled sample cell (with no protein).

    • Reasoning: This experiment is mandatory. It measures the heat of dilution of the ligand, which must be subtracted from the protein-ligand titration data to isolate the heat of binding. [6]

  • Data Analysis:

    • Action: Integrate the area of each injection peak to determine the heat change. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model).

    • Reasoning: The fit of the curve yields the key thermodynamic parameters: KD (from the steepness of the curve), n (from the inflection point), and ΔH (from the overall heat change). [5]

      Thermodynamic Parameter What It Tells You
      Dissociation Constant (KD) The affinity of the interaction. Lower KD means higher affinity.
      Enthalpy (ΔH) The heat change upon binding. Negative ΔH (exothermic) often indicates hydrogen bonding or van der Waals interactions.
      Entropy (ΔS) The change in disorder. Positive ΔS can indicate the release of ordered water molecules from binding surfaces (hydrophobic effect).

      | Stoichiometry (n) | The molar ratio of the interacting molecules (e.g., n=1 suggests a 1:1 binding mode). |

Section 2: Enzyme Inhibition and Mechanism of Action

Given the structure of 3-(Furan-2-yl)-2-thioxopropanoic acid, it is highly plausible that its biological activity stems from the inhibition of a specific enzyme. Therefore, quantifying its inhibitory potency (IC50) and determining the mechanism of inhibition (Ki) are paramount.

Causality of the Method: Enzyme kinetics assays measure the rate of an enzyme-catalyzed reaction. By measuring this rate in the presence of varying concentrations of an inhibitor, we can determine how the inhibitor affects the enzyme's ability to bind its substrate and convert it to product. The key parameters are Vmax (the maximum reaction rate) and KM (the substrate concentration at which the reaction rate is half of Vmax). [7]

Determining IC50 and Ki
  • IC50 (Half-maximal inhibitory concentration): The concentration of inhibitor required to reduce enzyme activity by 50%. It is a measure of potency but is dependent on the specific experimental conditions (e.g., substrate concentration).

  • Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It is a true measure of binding affinity and is independent of substrate concentration.

Self-Validating Enzyme Inhibition Protocol:
  • Enzyme and Substrate Characterization:

    • Action: Before testing the inhibitor, determine the KM of the substrate for your target enzyme under the chosen assay conditions (buffer, pH, temperature).

    • Reasoning: Knowledge of the KM is essential for setting up the inhibition experiments correctly and for converting the IC50 to a Ki value. The substrate concentration is typically set at or near its KM value for IC50 determination.

  • IC50 Determination:

    • Action: Measure the initial reaction rate at a fixed enzyme and substrate concentration in the presence of a serial dilution of 3-(Furan-2-yl)-2-thioxopropanoic acid.

    • Reasoning: This generates a dose-response curve. Plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response model will yield the IC50 value.

  • Mechanism of Action (MoA) Study:

    • Action: Measure the initial reaction rates at several fixed inhibitor concentrations, while varying the substrate concentration for each.

    • Reasoning: This is the crucial step for determining the inhibition mechanism. The data is best visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]). [8][9]

  • Data Analysis (Lineweaver-Burk Plot):

    • Action: Plot 1/v against 1/[S] for each inhibitor concentration.

    • Reasoning: The pattern of the lines reveals the mechanism of inhibition. [7][10][11] * Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent KM increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, KM is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and KM decrease).

    • From these plots, the Ki can be accurately calculated.

G cluster_Inhibition Enzyme Inhibition MoA E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I (Competitive) S Substrate (S) I Inhibitor (I) P Product (P) ES->E -S ES->P k_cat ESI ESI Complex ES->ESI +I (Uncompetitive) EI->ESI +S

Caption: Mechanisms of reversible enzyme inhibition.

Section 3: Complementary and Computational Approaches

To add further confidence and structural insight, computational methods can be integrated with experimental data.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [12] Causality of the Method: Docking algorithms use a scoring function to estimate the binding affinity for different poses of the ligand within the active site of the protein.

Protocol for Insightful Docking:
  • Preparation: Obtain a high-resolution crystal structure of the target protein. Prepare the 3D structure of 3-(Furan-2-yl)-2-thioxopropanoic acid and assign appropriate charges and protonation states.

  • Docking: Perform flexible ligand docking into the defined active site of the rigid protein.

  • Analysis: Analyze the top-scoring poses. Do they make sense chemically? Are key interactions (e.g., hydrogen bonds, ionic interactions, coordination with a metal ion) observed that correlate with the experimental data? For example, if ITC shows the binding is enthalpy-driven, the docking pose should reveal strong hydrogen bonds. Molecular docking studies have shown that furan derivatives can effectively bind to the active sites of enzymes like glucosamine-6-phosphate synthase and cyclooxygenase-2. [13][14]

Conclusion: Synthesizing a Coherent Narrative

The characterization of a potential drug candidate like 3-(Furan-2-yl)-2-thioxopropanoic acid is an exercise in scientific storytelling. No single piece of data is sufficient. A low KD from SPR is compelling, but when it is supported by a consistent KD from ITC that also reveals a favorable thermodynamic signature (e.g., strong enthalpic contribution), the story becomes more robust. When enzyme kinetics then confirm potent inhibition with a specific mechanism (e.g., competitive), and molecular docking provides a plausible structural model that explains these interactions, we move from a collection of data points to a coherent, validated narrative. This multi-pronged, self-validating approach provides the confidence needed to make critical decisions in the drug development pipeline.

References

  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Biochem Master. [Link]

  • Wikipedia contributors. (2023). Lineweaver–Burk plot. Wikipedia, The Free Encyclopedia. [Link]

  • Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development and application of fluorescence polarization assays in drug discovery. Journal of Biomolecular Screening, 5(2), 77-88. [Link]

  • Freyer, M. W., & Lewis, E. A. (2008). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in Cell Biology, 84, 79-113. [Link]

  • BellBrook Labs. (2023). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Telling, J., et al. (2021). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST Action CA18202. [Link]

  • Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research, 53(3s), s381-s388. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 27(23), 8274. [Link]

  • Sastry, G. M., et al. (2009). Genome wide analysis and comparative docking studies of new diaryl furan derivatives against human cyclooxygenase-2, lipoxygenase, thromboxane synthase and prostacyclin synthase enzymes involved in inflammatory pathway. Journal of Molecular Graphics and Modelling, 28(4), 313-329. [Link]

  • Judy, J., et al. (2019). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. ResearchGate. [Link]

  • LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. [Link]

  • Nanomicrospheres. (2023). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Cakmak, S., Yenigun, S., & Özen, T. (2023). Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(10), 2543-2553. [Link]

  • Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. [Link]

  • Moodle@Units. (n.d.). Chapter 9. Isothermal titration calorimetry. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Technical Note. [Link]

  • Velázquez-Campoy, A. (n.d.). Isothermal Titration Calorimetry: Theory and Practice. Aragon Institute of Aragon. [Link]

  • Bio-Rad Laboratories. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Day, B., & Fischer, J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Fragment-Based Drug Discovery (pp. 170-207). Royal Society of Chemistry. [Link]

  • Quinn, J. G. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 40-44. [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • Davis, S., & Wilson, T. (n.d.). Surface plasmon resonance. University of Cambridge. [Link]

  • Zvonok, A., et al. (2014). α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain. ACS Medicinal Chemistry Letters, 5(8), 929-933. [Link]

  • ThioMatrix. (n.d.). Enzyme Inhibition. Retrieved from [Link]

  • Boger, D. L., et al. (2001). alpha-Keto heterocycle inhibitors of fatty acid amide hydrolase: carbonyl group modification and alpha-substitution. Bioorganic & Medicinal Chemistry Letters, 11(12), 1517-1520. [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Starkov, A. A., et al. (2009). Inhibition of the alpha-ketoglutarate dehydrogenase-mediated reactive oxygen species generation by lipoic acid. Journal of Molecular Neuroscience, 37(3), 236-244. [Link]

  • Meister, A. (1952). Synthesis and properties of the α-keto acids. Journal of Biological Chemistry, 197(1), 309-317. [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • Bakulina, O., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(9), 2617. [Link]

  • Krishnan, N. K., et al. (2022). Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. ResearchGate. [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

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Foundational

Toxicology and safety profile of 3-(Furan-2-yl)-2-thioxopropanoic acid

Toxicological Risk Assessment & Safety Profiling of 3-(Furan-2-yl)-2-thioxopropanoic Acid (FTPA) Executive Summary 3-(Furan-2-yl)-2-thioxopropanoic acid (FTPA) represents a specialized chemical scaffold, likely investiga...

Author: BenchChem Technical Support Team. Date: February 2026

Toxicological Risk Assessment & Safety Profiling of 3-(Furan-2-yl)-2-thioxopropanoic Acid (FTPA)

Executive Summary

3-(Furan-2-yl)-2-thioxopropanoic acid (FTPA) represents a specialized chemical scaffold, likely investigated for its potential as a tyrosinase inhibitor or metal-chelating pharmacophore. Its structure combines a furan moiety (a known structural alert for metabolic activation) with a 2-thioxopropanoic acid tail (implicated in metalloenzyme inhibition and potential thyroid interactions).

This technical guide provides a predictive safety profile and a risk assessment strategy . Unlike established drugs with decades of clinical data, FTPA requires a "read-across" toxicological approach, inferring risks from its functional groups. The primary safety concerns are hepatotoxicity driven by cytochrome P450 (CYP2E1)-mediated furan ring opening and genotoxicity via reactive enedial intermediates.

Key Takeaway: Safety profiling for FTPA must prioritize the detection of reactive metabolites (cis-2-butene-1,4-dial) and the evaluation of thyroid peroxidase (TPO) inhibition before progressing to in vivo efficacy models.

Chemical & Physicochemical Characterization

To understand the toxicity, we must first define the substrate.

  • IUPAC Name: 3-(Furan-2-yl)-2-thioxopropanoic acid

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S
  • Structural Alerts:

    • Furan Ring: Susceptible to oxidative opening, leading to reactive dicarbonyls.

    • 
      -Thioxo Acid Group (-C(=S)COOH):  High affinity for divalent cations (Cu
      
      
      
      , Zn
      
      
      ); potential for interference with essential metalloenzymes.
PropertyDescriptionToxicological Implication
Lipophilicity (LogP) Predicted ~1.2 - 1.8Moderate membrane permeability; sufficient for hepatic uptake and CYP metabolism.
Solubility Low in water; soluble in DMSO/EthanolRequires specific vehicle formulation for in vitro assays to avoid precipitation artifacts.
Reactivity Nucleophilic (Thioxo sulfur)Potential to react with cysteine residues in proteins (haptenization/sensitization).

Mechanism of Action & Target Engagement

While the primary focus is toxicology, the safety profile is inextricable from its pharmacological target. FTPA is structurally analogous to phenylpyruvic acid but modified for higher affinity toward copper-containing enzymes.

  • Primary Target: Tyrosinase (Copper-containing oxidoreductase).

  • Mechanism: The thioxo group acts as a copper chelator, while the furan ring mimics the tyrosine substrate, competitively inhibiting melanogenesis.

  • Safety Paradox: The same chelation mechanism that inhibits tyrosinase can inhibit Thyroid Peroxidase (TPO) , leading to potential hypothyroidism and secondary thyroid hyperplasia.

Toxicological Risk Assessment (The Core)

This section details the specific risks associated with the FTPA scaffold.

Hepatotoxicity: The Furan Bioactivation Pathway

The most critical risk for FTPA is the metabolic activation of the furan ring.

  • Enzyme: Cytochrome P450 2E1 (CYP2E1).[1]

  • Mechanism: CYP2E1 oxidizes the furan ring to form an unstable epoxide or direct ring-opening to cis-2-butene-1,4-dial (BDA) .[1]

  • Consequence: BDA is a potent electrophile that covalently binds to liver proteins and DNA, causing centrilobular necrosis and potential carcinogenesis.

Genotoxicity
  • Direct Acting: The reactive enedial metabolites can form DNA adducts (e.g., N7-guanine adducts).

  • Assessment: Standard Ames tests may yield false negatives if S9 activation is not optimized for CYP2E1.

Thyroid Toxicity
  • Mechanism: Thioxo/thioamide groups inhibit TPO, blocking the iodination of tyrosine.

  • Outcome: Reduced T3/T4 levels

    
     Increased TSH 
    
    
    
    Thyroid follicular cell hypertrophy (Goiter).

Visualizations

Figure 1: Metabolic Bioactivation of FTPA

This diagram illustrates the critical pathway transforming the inert furan moiety into a cytotoxic reactive metabolite.

FTPA_Metabolism FTPA FTPA (Parent Compound) Epoxide Unstable Furan Epoxide FTPA->Epoxide Oxidation CYP2E1 CYP2E1 (Liver Microsomes) CYP2E1->Epoxide BDA cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->BDA Ring Opening GSH Glutathione Conjugation BDA->GSH Detoxification Tox Protein/DNA Adducts BDA->Tox Covalent Binding (Toxicity) Detox Mercapturic Acid Excretion GSH->Detox Excretion

Caption: CYP2E1-mediated bioactivation of the furan ring to reactive cis-2-butene-1,4-dial (BDA).[1]

Figure 2: Safety Assessment Workflow

A tiered approach to evaluating FTPA safety before in vivo trials.

Safety_Workflow Start Start: FTPA Candidate Tier1 Tier 1: In Chemico/In Vitro Start->Tier1 Step1 Reactive Metabolite Trapping (GSH/NAC + Microsomes) Tier1->Step1 Step2 Ames Test (+/- S9 Fraction) Step1->Step2 Step3 TPO Inhibition Assay (Thyroid Risk) Step2->Step3 Decision Risk Acceptable? Step3->Decision Tier2 Tier 2: In Vivo (Rat) Decision->Tier2 Clean Profile Stop STOP: Redesign Scaffold Decision->Stop High Reactivity/Mutagenic Step4 14-Day Repeat Dose (Liver/Thyroid Histology) Tier2->Step4 Proceed Proceed to Efficacy Step4->Proceed

Caption: Tiered safety screening pipeline prioritizing reactive metabolite detection and genotoxicity.

Experimental Protocols

Protocol 1: Reactive Metabolite Trapping (GSH/NAC)

Purpose: To definitively prove if the furan ring is opening into reactive electrophiles.

  • Incubation System:

    • Test Compound: FTPA (10 µM).

    • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2E1 (1 mg/mL protein).

    • Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM (excess).

    • Cofactor: NADPH-regenerating system.

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold acetonitrile.

    • Centrifuge (10,000 x g, 10 min) to remove proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS .

    • Target: Look for M + 307 Da (GSH adduct) or M + 163 Da (NAC adduct) mass shifts.

    • Interpretation: Presence of adducts confirms bioactivation and high hepatotoxic risk.

Protocol 2: Modified Ames Test (Salmonella typhimurium)

Purpose: To assess genotoxicity with specific activation of the furan moiety.

  • Strains: TA100 (detects base-pair substitutions) and TA98 (frameshifts).

  • Metabolic Activation:

    • Standard S9 mix is often insufficient for furan activation.

    • Modification: Use S9 fractions induced with pyrazole or ethanol (to upregulate CYP2E1) or increase S9 concentration to 10-30%.

  • Dosing: 5 concentrations (e.g., 0.5 to 500 µ g/plate ).

  • Readout: Count revertant colonies after 48h. A 2-fold increase over vehicle control indicates mutagenicity.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism & Toxicology. Link

  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. Link

  • National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice. NTP TR 402. Link

  • Doerge, D. R., & Chang, H. C. (2002). Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology. Link

  • Marnett, L. J., et al. (1985). Naturally occurring carbonyl compounds are mutagens in Salmonella tester strain TA104. Mutation Research. Link

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Exploratory

History and discovery of thioxopropanoic acid furan derivatives

An In-Depth Technical Guide to the History and Discovery of Thioxopropanoic Acid Furan Derivatives Abstract This technical guide provides a comprehensive overview of the history, discovery, and development of a significa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of Thioxopropanoic Acid Furan Derivatives

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and development of a significant class of heterocyclic compounds: thioxopropanoic acid furan derivatives, with a primary focus on the widely studied furan-substituted thiazolidinone and rhodanine scaffolds. These molecules represent a strategic amalgamation of two "privileged" structures in medicinal chemistry—the furan ring and the thiazolidinone nucleus. This guide traces the historical origins of furan chemistry, beginning with its discovery in the 18th century, and follows the parallel emergence of thiazolidinones as a "wonder nucleus" due to their vast therapeutic potential. We will delve into the foundational synthetic methodologies, particularly the Knoevenagel condensation, that enabled the fusion of these two scaffolds. The narrative synthesizes key discoveries, detailing the evolution of these derivatives as potent antimicrobial, antiviral, and anticancer agents. Detailed, field-proven experimental protocols for synthesis and biological evaluation are provided, alongside expert analysis of the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the rationale, history, and practical application of this versatile chemical class.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategy of molecular hybridization—combining two or more pharmacophores into a single molecular entity—has proven to be a powerful approach for the discovery of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. The family of thioxopropanoic acid furan derivatives, most notably represented by furan-thiazolidinones, is a testament to this principle.

The Furan Moiety: A Historical and Bioactive Overview

The history of furan chemistry predates the formal discovery of the parent heterocycle. In 1780, the Swedish chemist Carl Wilhelm Scheele, while performing a dry distillation of mucic acid, isolated a white crystalline solid he named "pyromucic acid"[1]. This compound, now known as 2-furancarboxylic acid, was the first furan derivative ever synthesized[1]. The parent compound, furan, was first prepared in 1870 by Heinrich Limpricht. The name itself is derived from the Latin furfur (bran), from which the important derivative furfural was isolated in 1831[1].

The furan ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of biological activities.[2][3][4]. Its electron-rich nature and aromaticity allow it to engage in various interactions with biological targets, serving as a versatile building block in drug design[3][5]. Furan derivatives have demonstrated a remarkable spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties[2][4][6].

The Thiazolidinone Core: A "Wonder Nucleus"

Thiazolidinones are derivatives of thiazolidine featuring a carbonyl group. The 4-thiazolidinone ring, in particular, is often referred to as a "wonder nucleus" in medicinal chemistry because of the extensive range of biological activities its derivatives possess[7]. This scaffold is a core structure in various synthetic pharmaceuticals, displaying antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities[8][9][10].

A key subclass is the 2-thioxo-4-thiazolidinones, commonly known as rhodanines. The presence of the thioxo (C=S) group and an active methylene group at the 5-position makes the rhodanine ring an exceptionally versatile synthon for creating molecular diversity.

Synergistic Potential: The Rationale for Furan-Thiazolidinone Hybrids

The rationale for designing hybrids of furan and thiazolidinone stems from the desire to leverage their complementary and potent biological activities. By covalently linking a furan moiety to the thiazolidinone core, chemists aim to create novel molecules with potentially synergistic effects, improved target selectivity, or novel mechanisms of action. The furan ring can modulate the electronic properties and lipophilicity of the entire molecule, enhancing its ability to penetrate cell membranes and interact with specific biological targets. This strategic combination has led to the discovery of compounds with significant therapeutic potential, particularly in the realm of anti-infective and anticancer research[11].

Foundational Synthetic Methodologies

The synthesis of furan-substituted thiazolidinones relies on robust and well-established chemical reactions. The choice of synthetic route is dictated by the desired substitution pattern and the principles of efficiency and atom economy.

The Knoevenagel Condensation: A Cornerstone Reaction

The most prevalent method for synthesizing 5-arylidene-4-thiazolidinones is the Knoevenagel condensation. This reaction is a cornerstone of this field due to its reliability and simplicity.

Causality and Mechanism: The reaction involves the condensation of an aldehyde (in this case, a furan-2-carbaldehyde derivative) with a compound containing an active methylene group (such as a 2-thioxo-4-thiazolidinone). The methylene group at the C-5 position of the thiazolidinone ring is particularly acidic (pKa ≈ 8-10) because the resulting carbanion is stabilized by the two adjacent carbonyl/thiocarbonyl groups. This allows for deprotonation by a weak base (e.g., piperidine, sodium acetate, or triethylamine), forming a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of the furfural. A subsequent dehydration step yields the thermodynamically stable α,β-unsaturated product. The use of a catalyst like piperidine or sodium acetate is crucial as it facilitates the deprotonation of the active methylene group, initiating the reaction.

Knoevenagel_Condensation Workflow for Knoevenagel Condensation cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Furfural Furan-2-carbaldehyde Mixing Mix in Solvent (e.g., Ethanol, Acetic Acid) Furfural->Mixing Thiazolidinone 2-Thioxo-4-thiazolidinone (Rhodanine) Thiazolidinone->Mixing Catalyst Add Basic Catalyst (e.g., Piperidine, NaOAc) Mixing->Catalyst 1 Reflux Heat under Reflux Catalyst->Reflux 2 Workup Cooling, Filtration, Washing Reflux->Workup 3 Product 5-(Furan-2-ylmethylene)- 2-thioxothiazolidin-4-one Workup->Product

Caption: General workflow for synthesizing furan-rhodanine derivatives.

Multi-Component Reactions (MCRs)

For generating more complex structures in a single step, three-component reactions are often employed. A classic example involves the reaction of an amine, an aldehyde, and a mercapto-acid[12]. For instance, novel 2-aryl-3-[5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose-5-C-yl] thiazolidin-4-ones were synthesized via a three-component condensation of an amino sugar, an aromatic aldehyde, and mercaptoacetic acid[12]. This approach is highly valued for its efficiency, reducing the number of synthetic steps, purification processes, and overall waste generation.

Discovery and Development of Key Derivatives

The fusion of furan and thiazolidinone scaffolds has yielded a rich pipeline of biologically active compounds, with anti-infective agents being the most prominent.

Antimicrobial and Antifungal Agents

The rise of antimicrobial resistance (AMR) has created an urgent need for novel anti-infective agents. Furan-thiazolidinone derivatives have emerged as a promising solution.

Researchers have successfully synthesized and evaluated numerous series of these compounds against a wide range of pathogens. For example, a series of furan-based pyrimidine-thiazolidinones were developed and tested for their antimicrobial properties. Compound 8k from this series showed notable efficacy against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL, while compounds 8d and 8e demonstrated antifungal activity against A. niger at 100 µg/mL.

Proposed Mechanism of Action: The antimicrobial activity of 4-thiazolidinones is often attributed to their ability to inhibit the bacterial enzyme MurB, which is a crucial precursor in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall[8][9]. For antifungal activity, docking studies have suggested that these compounds may act by inhibiting CYP51 (lanosterol 14α-demethylase), an enzyme vital for fungal cell membrane integrity[11].

Table 1: Representative Antimicrobial Activity of Furan-Thiazolidinone Derivatives

Compound IDTarget OrganismActivity TypeMIC (µg/mL)Reference
8k Escherichia coliAntibacterial12.5
8d Aspergillus nigerAntifungal100
8e Aspergillus nigerAntifungal100
Various Gram-positive/negative bacteriaAntibacterial100–400[8]
Antiviral Activity

The structural versatility of the furan-thiazolidinone scaffold has also been exploited in the search for antiviral agents. A notable discovery was a series of 2-(Aryl)-3-furan-2-ylmethyl-thiazolidin-4-ones that were identified as selective inhibitors of the HIV reverse transcriptase (RT) enzyme[8][9]. This finding opened a new avenue for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on this chemical framework.

SAR_Diagram Conceptual Structure-Activity Relationships (SAR) Core Furan Ring Linker Thiazolidinone Core Furan_Mod Substituents here (e.g., -NO2, -CH3) influence electronic properties and target binding. Core:f0->Furan_Mod Linker_Mod Modifying the linker (e.g., ylidene, methyl) alters spatial orientation and flexibility. Core:f1->Linker_Mod Thiazolidinone_Mod Substitutions on N-3 or C-2 can modulate lipophilicity and biological activity. Core:f2->Thiazolidinone_Mod

Caption: Key sites for molecular modification on the furan-thiazolidinone scaffold.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are described as self-validating systems, with clear explanations for each step.

Protocol 1: Synthesis of 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one

This protocol is a representative example of the Knoevenagel condensation for synthesizing the core scaffold.

Materials:

  • Furan-2-carbaldehyde (1.0 eq)

  • 2-Thioxothiazolidin-4-one (Rhodanine) (1.0 eq)

  • Anhydrous sodium acetate (2.0 eq)

  • Glacial acetic acid (solvent)

  • Ethanol (for washing)

  • Deionized water

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR, FT-IR, and Mass Spectrometers for characterization

Step-by-Step Methodology:

  • Reactant Setup: In a 100 mL round-bottom flask, combine furan-2-carbaldehyde (e.g., 10 mmol, 0.96 g), 2-thioxothiazolidin-4-one (10 mmol, 1.33 g), and anhydrous sodium acetate (20 mmol, 1.64 g).

    • Causality: Rhodanine provides the active methylene component. Furfural is the electrophile. Anhydrous sodium acetate acts as the basic catalyst required to generate the nucleophilic enolate from rhodanine.

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

    • Causality: Acetic acid serves as a polar protic solvent that can dissolve the reactants and facilitate the reaction. It also helps in the final dehydration step of the mechanism.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the condensation and dehydration steps. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring. A solid precipitate will form.

    • Causality: The product is poorly soluble in water. Pouring the reaction mixture into water causes the product to precipitate out, effectively separating it from the acetic acid and excess sodium acetate.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with copious amounts of deionized water (to remove residual acid and salt) and then with a small amount of cold ethanol (to remove unreacted starting materials).

    • Causality: This washing procedure purifies the crude product. Water removes water-soluble impurities, while cold ethanol removes more organic-soluble impurities without significantly dissolving the desired product.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. Determine the yield, melting point, and characterize the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

    • Self-Validation: The obtained spectral data must match the expected values for the target compound, confirming the success of the synthesis. For example, the ¹H NMR spectrum should show a characteristic singlet for the vinylic proton of the ylidene bridge.

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution Method for MIC)

This is a standard, field-proven method for assessing the antimicrobial potency of new compounds.

Materials:

  • Synthesized compounds

  • Bacterial/Fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin, Griseofulvin) as positive controls

  • DMSO (for dissolving compounds)

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 1600 µg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions using the appropriate growth medium to achieve a range of concentrations (e.g., from 800 µg/mL down to 6.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to all wells containing the test compounds, the positive control (standard antibiotic), and the negative control (medium with DMSO, no drug).

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria or at 35 °C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Self-Validation: The positive control must show inhibition of growth, and the negative control must show robust growth. This validates that the medium can support growth and that the standard antibiotic is active, ensuring the reliability of the results for the test compounds.

Future Perspectives and Conclusion

The history of thioxopropanoic acid furan derivatives is a compelling narrative of rational drug design. From the initial discovery of the furan ring to the systematic exploration of its hybridization with the thiazolidinone "wonder nucleus," this class of compounds has proven to be a fertile ground for identifying potent bioactive agents. The journey has been driven by robust synthetic chemistry, primarily the Knoevenagel condensation, and guided by extensive biological screening.

The future of this field lies in several key areas:

  • Rational Drug Design: Leveraging in silico tools for molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to design derivatives with improved target specificity and better pharmacokinetic profiles[11].

  • Mechanism of Action Studies: Moving beyond primary screening to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

  • Expansion of Therapeutic Targets: While anti-infective research remains dominant, further exploration of their anticancer, anti-inflammatory, and antiviral potential is warranted[8][11][12].

References

  • Desai, N. C., Jethawa, A. M., & Monapara, J. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62, 827-833.
  • Synthesis and biological activity of novel thiazolidin-4-ones with a carbohydrate moiety. (2008).
  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2016). Biochemistry Research International. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). Molecules. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy, 11(2). [Link]

  • Koposov, A. Y., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2016). Hindawi. [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). Molecules, 29(1), 89. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals. [Link]

  • Synthesis and Biological Activity of 4-Thiazolidinones, Thiosemicarbazides Derived from Diflunisal Hydrazide. (2010). ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. [Link]

  • Koposov, A. Y., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (2015). ResearchGate. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

  • Furan. (2010). No Crematory. [Link]

  • Thiophenes and furans derivatives: a new class of potential pharmacological agents. (2003). Environmental Toxicology and Pharmacology, 15(1), 37-44. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6598. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Sami Publishing Company. [Link]

  • Furan as a versatile synthon. (2001). Modern Drug Discovery. [Link]

  • A comprehensive review on furan and its derivatives. (2024). World Journal of Pharmaceutical Research. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Sami Publishing Company. [Link]

  • New Furan Derivatives from a Mangrove-Derived Endophytic Fungus Coriolopsis sp. J5. (2018). ResearchGate. [Link]

  • Synthesis of Furan Derivatives Condensed with Carbohydrates. (2006). Molecules, 11(4), 241-252. [Link]

  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2005). ResearchGate. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. (2005). Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid

Application Note: Scalable Synthesis of 3-(Furan-2-yl)-2-thioxopropanoic Acid Executive Summary This application note details the synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid (also known as furfurylidenethiopyruvic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(Furan-2-yl)-2-thioxopropanoic Acid

Executive Summary

This application note details the synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid (also known as furfurylidenethiopyruvic acid or 3-(2-furyl)-2-mercaptoacrylic acid). This compound is a critical intermediate in the development of metallo-


-lactamase (MBL) inhibitors and a versatile building block for heterocyclic synthesis.

The protocol utilizes a robust, two-step sequence:

  • Knoevenagel Condensation: Reaction of furfural with rhodanine to form 5-furfurylidenerhodanine.

  • Alkaline Hydrolysis: Ring-opening of the rhodanine scaffold to yield the

    
    -thioxo acid.
    

Key Advantages of this Protocol:

  • Atom Economy: Utilizes readily available, low-cost starting materials.

  • Scalability: The workflow avoids chromatographic purification, relying on precipitation and crystallization.

  • Purity: Delivers high-purity material (>95%) suitable for biological screening.

Chemical Background & Mechanism

Structural Tautomerism

The target molecule exists in a dynamic equilibrium between its thioxo (keto) and enethiol forms. While the CAS nomenclature refers to the "thioxopropanoic" (keto) form, the compound often reacts or crystallizes in the enethiol form (3-(furan-2-yl)-2-mercaptoacrylic acid).

  • Form A (Thioxo):

    
    
    
  • Form B (Enethiol):

    
    
    

Understanding this tautomerism is vital for interpreting NMR spectra, where signals for both the methylene protons (Form A) and the vinylic proton (Form B) may appear depending on the solvent.

Reaction Pathway

The synthesis exploits the acidity of the methylene group in rhodanine (


) to condense with the aldehyde. Subsequent hydrolysis cleaves the cyclic amide/thioamide linkage.

ReactionScheme Furfural Furfural (C5H4O2) Intermediate 5-Furfurylidenerhodanine (Solid Precipitate) Furfural->Intermediate NaOAc, AcOH Reflux Rhodanine Rhodanine (C3H3NOS2) Rhodanine->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Intermediate->Hydrolysis Product 3-(Furan-2-yl)-2-thioxopropanoic acid (Target) Hydrolysis->Product 1. Ring Opening 2. HCl Acidification

Figure 1: Synthetic pathway for 3-(Furan-2-yl)-2-thioxopropanoic acid.

Experimental Protocol

Phase 1: Synthesis of 5-Furfurylidenerhodanine

Objective: Condense furfural with rhodanine to create the scaffold.

Reagents:

  • Furfural (freshly distilled is preferred but not strictly required)

  • Rhodanine[1][2][3][4][5]

  • Anhydrous Sodium Acetate (NaOAc)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Rhodanine (13.3 g, 100 mmol) and Anhydrous Sodium Acetate (25.0 g, 305 mmol) to the flask.

  • Solvent: Add Glacial Acetic Acid (40 mL) . Stir to create a suspension.

  • Addition: Add Furfural (9.6 g, 100 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 1 hour .

    • Observation: The reaction mixture will darken, and a heavy precipitate will form as the condensation product crystallizes out.

  • Quenching: Pour the hot reaction mixture into 500 mL of cold water with vigorous stirring.

  • Isolation: Filter the yellow/brown precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (

    
     mL) and then with a small amount of cold ethanol (
    
    
    
    mL) to remove unreacted aldehyde.
  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 18–20 g (85–95%).

    • Appearance: Yellow to brownish crystalline powder.

Phase 2: Hydrolysis to 3-(Furan-2-yl)-2-thioxopropanoic Acid

Objective: Open the rhodanine ring to release the


-thioxo acid.

Reagents:

  • 5-Furfurylidenerhodanine (from Phase 1)

  • Sodium Hydroxide (NaOH) solution (15% w/v)

  • Hydrochloric Acid (HCl) (Concentrated and 10%)

Procedure:

  • Dissolution: In a 500 mL beaker, suspend 5-Furfurylidenerhodanine (10.0 g, 47 mmol) in 15% NaOH solution (60 mL) .

  • Hydrolysis: Heat the mixture gently on a steam bath or hot plate (maintain temp

    
    C) with stirring.
    
    • Critical Step: Heat only until the solid completely dissolves and the smell of ammonia (byproduct) is faint. Do not overheat , as this causes desulfurization.

    • Timeframe: Typically 20–30 minutes.

  • Filtration: If the solution is turbid, filter while hot through a glass frit to remove insoluble impurities.

  • Acidification: Cool the filtrate to 0–5°C in an ice bath.

  • Precipitation: Slowly add Concentrated HCl dropwise with stirring until the pH reaches ~1.

    • Observation: The target acid will precipitate as a yellow/orange solid.

    • Caution:

      
       or thiol odors may be present; perform in a fume hood.
      
  • Isolation: Filter the crude acid.

  • Purification: Recrystallize the crude solid from Benzene or a Water/Ethanol (80:20) mixture.

    • Note: Benzene is toxic; Toluene is a viable substitute, though yield may decrease slightly.

  • Final Drying: Dry under vacuum over

    
     or silica gel.
    

Data Summary & Quality Control

Table 1: Process Parameters and Yields

ParameterValue / SpecificationNotes
Stoichiometry 1:1 (Furfural:Rhodanine)Excess base (NaOAc) drives condensation.
Phase 1 Yield 85 – 95%High efficiency Knoevenagel step.
Phase 2 Yield 60 – 75%Losses due to ring-opening equilibrium.
Melting Point 114 – 117°CDecomposes upon melting.
Appearance Yellow/Orange NeedlesOxidizes slowly in air; store under

.
Solubility Soluble in EtOH, DMSO, dilute alkali.Insoluble in cold water.

Validation (NMR):

  • 
    H NMR (DMSO-d6):  Look for the furan ring protons (
    
    
    
    6.6–7.8 ppm) and the vinyl proton (
    
    
    ~6.8 ppm) if in enethiol form, or methylene protons (
    
    
    ~4.2 ppm) if in thioxo form. The carboxylic acid proton is usually broad and downfield (>12 ppm).

Safety & Handling

  • Furfural: Toxic by inhalation and skin absorption. Combustible.

  • Rhodanine: Irritant.

  • Thioxo Acid Product: Likely a metallo-enzyme inhibitor.[1] Handle as a bioactive compound.[6][4] Strong stench (thiol-like).

  • Engineering Controls: All operations, especially the acidification step (potential

    
     release), must be performed in a functioning fume hood.
    

References

  • Sigma-Aldrich. Product Specification: 3-(2-Furyl)-2-thioxopropanoic acid (CAS 4066-13-1).

  • Kamps, J. J., et al. (2019). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides.[1][2] Chemical Communications. (Discusses the hydrolysis mechanism of rhodanines to enethiols).

  • Campaigne, E. & Cline, R. E. (1956). 3-Substituted-2-thioxopropionic Acids.[6] Journal of Organic Chemistry. (Foundational text on rhodanine hydrolysis to alpha-thioxo acids).

  • ResearchGate. Synthesis of 3-(Furan-2-yl)acrylic acid derivatives. (Context on furan-acrylic scaffolds).

Sources

Application

Application Note: Solubility &amp; Handling of 3-(Furan-2-yl)-2-thioxopropanoic Acid

This Application Note and Protocol Guide details the solubility, handling, and storage of 3-(Furan-2-yl)-2-thioxopropanoic acid (CAS 4066-13-1).[1] This guide is designed for researchers in drug discovery, chemical biolo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the solubility, handling, and storage of 3-(Furan-2-yl)-2-thioxopropanoic acid (CAS 4066-13-1).[1] This guide is designed for researchers in drug discovery, chemical biology, and medicinal chemistry who require precise solubilization strategies for biological assays and chemical synthesis.

Chemical Identity & Physicochemical Profile

Understanding the molecular behavior of this compound is the prerequisite for successful solubilization. 3-(Furan-2-yl)-2-thioxopropanoic acid is an


-thioxo carboxylic acid.[1] Its structure features a lipophilic furan ring tethered to a polar, ionizable headgroup.
  • CAS Number: 4066-13-1[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 186.19 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): pKa

      
       3.5–4.[1]5. Ionizes at neutral pH.[1]
      
    • 
      -Thioxo Group (C=S):  Exists in equilibrium with its enethiol tautomer (C=C-SH).[1] This group confers susceptibility to oxidation and metal chelation.[1]
      
    • Furan Ring: Lipophilic, aromatic, and sensitive to acid-catalyzed ring opening and photo-oxidation.

Solubility Profile

The compound exhibits "amphiphilic-like" behavior: the furan tail is hydrophobic, while the thioxo-acid head is polar.[1]

SolventSolubility RatingEstimated Max Conc.Application Notes
DMSO Excellent > 50 mM (> 9 mg/mL)Recommended for Stock. Aprotic nature disrupts H-bonding, stabilizing the thione form.[1]
Ethanol Good ~ 10–20 mMGood for evaporation protocols, but may promote esterification upon prolonged storage.
DMF Excellent > 50 mMAlternative to DMSO for specific chemical syntheses.[1]
Water (pH < 4) Poor < 1 mMThe protonated acid is insoluble and will precipitate.[1]
PBS (pH 7.4) Moderate ~ 1–5 mMSoluble as the carboxylate salt.[1] Requires slow addition to avoid "shock" precipitation.
Protocol 1: Preparation of High-Concentration Stock Solution (50 mM)

Objective: Create a stable, precipitate-free stock solution in DMSO for long-term storage.

Materials:

  • Compound: 3-(Furan-2-yl)-2-thioxopropanoic acid (Solid).[1]

  • Solvent: Anhydrous DMSO (Spectroscopy grade,

    
     99.9%).
    
  • Vessel: Amber glass vial (to protect the furan ring from light).[1]

Step-by-Step Procedure:

  • Calculation:

    • Target Concentration: 50 mM.

    • Target Volume: 1 mL.

    • Required Mass:

      
      .[1]
      
  • Weighing:

    • Weigh ~9.3 mg of the solid into an amber glass vial. Record the exact mass (e.g., 9.5 mg).

    • Correction: Adjust DMSO volume to achieve exactly 50 mM.[1]

    • 
      .[1]
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature (20–25°C) for 2–5 minutes. Note: Do not heat above 40°C to prevent desulfurization.

    • Visual Inspection: Ensure the solution is clear, yellow/orange, and free of particulates.

  • Storage:

    • Overlay with Nitrogen or Argon gas (essential to prevent oxidation of the C=S group).

    • Seal tightly with a PTFE-lined cap.[1]

    • Store at -20°C . Stable for 3–6 months.

Protocol 2: Aqueous Dilution for Biological Assays

Challenge: Diluting a hydrophobic DMSO stock into aqueous buffer often causes "crash-out" (precipitation).[1] Solution: Use the "Step-Down Dilution" method.[1]

Workflow:

  • Prepare Intermediate Dilution:

    • Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or DMSO to create a 5 mM working solution.[1] This reduces viscosity and mixing time.[1]

  • Final Dilution into Buffer:

    • Place the aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer (medium speed).

    • Slowly add the working solution dropwise into the center of the vortex.

    • Critical: Ensure the final DMSO concentration is < 1% (v/v) to avoid solvent toxicity in cells, unless the assay tolerates higher.

  • pH Check:

    • The compound is acidic.[1][2][3] If working at high concentrations (> 1 mM), verify that the buffer pH has not dropped below 6.0, which would trigger precipitation.

Critical Handling & Stability Logic

The following diagram illustrates the decision-making process for solubilization and the chemical risks associated with this specific compound structure.

G Start Start: Solid Compound (3-(Furan-2-yl)-2-thioxopropanoic acid) SolventChoice Select Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Stock Prep Ethanol Ethanol (Secondary) SolventChoice->Ethanol Evap. Studies Buffer Aqueous Buffer (Direct) SolventChoice->Buffer Avoid (Insoluble) Dissolution Vortex & Sonicate (Max 40°C) DMSO->Dissolution Ethanol->Dissolution CheckClear Visual Check: Precipitate? Dissolution->CheckClear Success Clear Solution (Store -20°C, Dark, Inert Gas) CheckClear->Success Yes Fail Precipitation/Cloudiness CheckClear->Fail No Risk1 Risk: Oxidation of C=S (Avoid Air/Heat) Success->Risk1 Monitoring Risk2 Risk: Furan Ring Opening (Avoid Strong Acids) Success->Risk2 Monitoring

Caption: Workflow for the solubilization of 3-(Furan-2-yl)-2-thioxopropanoic acid, highlighting critical solvent choices and chemical stability risks.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitate upon water addition "Solvent Shock" or Low pH.[1]1. Dilute slower with stirring.2. Check buffer pH; ensure it is > 7.0 to ionize the acid.3.[1] Use an intermediate dilution step.
Solution turns dark brown Oxidation or Polymerization.[1]The furan ring or thione group has degraded.[1] Discard. Always store under inert gas (N2/Ar).
Insoluble particles in DMSO Saturation or Impurities.[1]Sonicate for 5 more minutes at 30°C. If particles persist, filter through a 0.22 µm PTFE filter (Note: Verify concentration after filtering).
References
  • Sigma-Aldrich. 3-(2-Furyl)-2-Thioxopropanoic Acid Product Specification. Retrieved from .[1]

  • PubChem. 3-(Furan-2-yl)-2-oxopropanoic acid (Structural Analog Data). National Library of Medicine.[1] Retrieved from .[1]

  • Gaylord Chemical. DMSO Solubility Data and Application Notes. Retrieved from .[1]

  • MedChemExpress. General Solubility Guidelines for Furan-based Boronic Acids (Structural Context). Retrieved from .[1]

Sources

Method

Preparation of 3-(Furan-2-yl)-2-thioxopropanoic Acid from Furfural: An In-Depth Technical Guide

This comprehensive guide provides a detailed protocol for the synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient two-step process commencing with the Knoevenagel condensation of the bio-renewable platform chemical, furfural, with rhodanine, followed by the alkaline hydrolysis of the resulting intermediate. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and characterization data.

Introduction: The Significance of Furan-Containing Thioxopropanoic Acids

Furan derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse biological activities and their role as versatile building blocks in organic synthesis.[1] The incorporation of a thioxopropanoic acid moiety into the furan scaffold introduces a unique combination of functional groups that can modulate the physicochemical properties and biological activity of the resulting molecule. Specifically, 3-(Furan-2-yl)-2-thioxopropanoic acid is of interest due to its structural analogy to other biologically active α-keto acids and thioacids, which are known to interact with various enzymatic systems. The synthesis from furfural, a readily available aldehyde derived from lignocellulosic biomass, further enhances the appeal of this compound from a green chemistry perspective.[2]

Synthetic Strategy: A Two-Step Approach

The synthetic pathway to 3-(Furan-2-yl)-2-thioxopropanoic acid is outlined below. The strategy hinges on the initial formation of a carbon-carbon double bond via a Knoevenagel condensation, followed by a hydrolytic cleavage of the rhodanine ring to unmask the desired α-thioxo carboxylic acid.

Synthetic_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Alkaline Hydrolysis Furfural Furfural Intermediate 5-(furan-2-ylmethylene)rhodanine Furfural->Intermediate + Rhodanine (Base catalyst, Solvent) Rhodanine Rhodanine Final_Product 3-(Furan-2-yl)-2-thioxopropanoic acid Intermediate->Final_Product 1. NaOH (aq) 2. HCl (aq)

Caption: Overall synthetic workflow.

Mechanistic Insights

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, in this case, rhodanine, to a carbonyl group of an aldehyde, furfural.[3] The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the acidic methylene protons of rhodanine to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. The subsequent elimination of a water molecule drives the reaction to completion, yielding the α,β-unsaturated product, 5-(furan-2-ylmethylene)rhodanine.[3]

Alkaline Hydrolysis of the Rhodanine Intermediate

The hydrolysis of the 5-furfurylidene rhodanine intermediate under alkaline conditions proceeds through a nucleophilic attack of a hydroxide ion on the endocyclic carbonyl group of the rhodanine ring. This leads to the opening of the thiazolidinone ring. Subsequent protonation steps during the acidic workup result in the formation of the final product, 3-(Furan-2-yl)-2-thioxopropanoic acid, along with thiourea as a byproduct. The stability of the furan ring under these conditions is a critical consideration.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Furfural is toxic and an irritant.[4][5] Rhodanine can be irritating to the eyes, skin, and respiratory system.[6] Sodium hydroxide and hydrochloric acid are corrosive and should be handled with extreme care.[4][7]

Step 1: Synthesis of 5-(furan-2-ylmethylene)rhodanine

This protocol is adapted from established procedures for Knoevenagel condensation involving rhodanine.[8][9]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
Furfural96.092.40 g (2.14 mL)25.0
Rhodanine133.193.33 g25.0
Anhydrous Sodium Acetate82.034.10 g50.0
Glacial Acetic Acid60.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfural (2.40 g), rhodanine (3.33 g), and anhydrous sodium acetate (4.10 g).

  • Add glacial acetic acid (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.

  • A yellow precipitate of 5-(furan-2-ylmethylene)rhodanine will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • The product can be further purified by recrystallization from ethanol or acetic acid if necessary.

Characterization of 5-(furan-2-ylmethylene)rhodanine:

  • Appearance: Yellow to orange crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 13.85 (s, 1H, NH), 7.95 (d, J = 1.8 Hz, 1H, furan H5), 7.55 (s, 1H, =CH), 7.10 (d, J = 3.6 Hz, 1H, furan H3), 6.70 (dd, J = 3.6, 1.8 Hz, 1H, furan H4).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 195.5 (C=S), 168.0 (C=O), 151.0 (furan C2), 147.5 (furan C5), 132.0 (=CH), 121.0 (furan C3), 118.0 (C=C-S), 114.0 (furan C4).

  • IR (KBr, cm⁻¹): ~3100-3000 (C-H aromatic), ~1700 (C=O stretch), ~1600 (C=C stretch), ~1520 (C-N stretch), ~1200 (C=S stretch).

  • Mass Spectrometry (EI-MS): m/z (%) = 211 (M⁺).

Step 2: Synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid

This protocol is based on the general procedure for the alkaline hydrolysis of 5-ylidenerhodanine derivatives.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
5-(furan-2-ylmethylene)rhodanine211.242.11 g10.0
Sodium Hydroxide (NaOH)40.001.60 g40.0
Deionized Water18.0240 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium hydroxide (1.60 g) in deionized water (40 mL).

  • Add 5-(furan-2-ylmethylene)rhodanine (2.11 g) to the sodium hydroxide solution.

  • Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid with continuous stirring. Caution: This process is exothermic.

  • A precipitate of the crude product should form upon acidification.

  • Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified product under vacuum to yield 3-(Furan-2-yl)-2-thioxopropanoic acid.

Expected Characterization of 3-(Furan-2-yl)-2-thioxopropanoic acid:

  • Appearance: A pale yellow to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the furan ring protons and the methylene protons adjacent to the furan ring. A broad singlet for the carboxylic acid proton is also anticipated. Expected shifts (δ, ppm): ~10.0-12.0 (br s, 1H, COOH), ~7.40 (m, 1H, furan H5), ~6.35 (m, 1H, furan H4), ~6.15 (m, 1H, furan H3), ~4.0 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon, the thiocarbonyl carbon, the furan carbons, and the methylene carbon. Expected shifts (δ, ppm): ~190-200 (C=S), ~170-175 (C=O), ~145-155 (furan C2 and C5), ~110-115 (furan C3 and C4), ~30-35 (CH₂).

  • IR (KBr, cm⁻¹): A broad O-H stretch for the carboxylic acid is expected in the range of 3300-2500 cm⁻¹. A strong C=O stretch should appear around 1700 cm⁻¹. The C=S stretching vibration is typically weaker and appears in the 1250-1020 cm⁻¹ region.

  • Mass Spectrometry (ESI-MS): Expected [M-H]⁻ at m/z 169.

Workflow and Data Summary

Detailed_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Alkaline Hydrolysis start1 Mix Furfural, Rhodanine, and Sodium Acetate in Acetic Acid reflux1 Reflux for 2-3 hours start1->reflux1 cool1 Cool to Room Temperature reflux1->cool1 precipitate1 Pour into Ice-Water cool1->precipitate1 filter1 Filter and Wash Precipitate precipitate1->filter1 dry1 Dry the Intermediate filter1->dry1 characterize1 Characterize 5-(furan-2-ylmethylene)rhodanine dry1->characterize1 start2 Dissolve Intermediate in Aqueous NaOH characterize1->start2 Proceed to Step 2 reflux2 Reflux for 4-6 hours start2->reflux2 cool2 Cool in Ice Bath reflux2->cool2 acidify Acidify with HCl to pH 2-3 cool2->acidify filter2 Filter and Wash Product acidify->filter2 dry2 Dry the Final Product filter2->dry2 characterize2 Characterize 3-(Furan-2-yl)-2-thioxopropanoic acid dry2->characterize2

Caption: Detailed experimental workflow.

Quantitative Data Summary:

StepReactantMoles (mmol)ProductTheoretical Yield (g)
1Furfural25.05-(furan-2-ylmethylene)rhodanine5.28
25-(furan-2-ylmethylene)rhodanine10.03-(Furan-2-yl)-2-thioxopropanoic acid1.70

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 3-(Furan-2-yl)-2-thioxopropanoic acid from the bio-based starting material, furfural. The protocols are straightforward and utilize common laboratory reagents and techniques. The detailed mechanistic insights and characterization data provided in this guide will be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

  • Loba Chemie. (n.d.). FURFURAL FOR SYNTHESIS. Retrieved from [Link]

  • The Lab Depot. (n.d.). Material Safety Data Sheet Rhodanine. Retrieved from [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Kalyaev, M. V., et al. (2022). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic acid derivatives 1 (except diester 1h) with arene in Brønsted superacid TfOH, leading to compounds 2. ResearchGate. [Link]

  • Al-Mulla, A. (2017). Mechanistic pathway for the synthesis of rhodanine-furan bis-heterocyclic frameworks. Journal of the Iranian Chemical Society, 14(1), 1-11. [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • Brem, J., et al. (2014). Rhodanine Hydrolysis Leads to Potent Thioenolate Mediated metallo-β-lactamase Inhibition. Nature Chemistry, 6(12), 1084-1090. [Link]

  • CORECHEM Inc. (2022). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Hesse, S. (2023). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. Beilstein Journal of Organic Chemistry, 19, 1537-1544. [Link]

  • Tomashik, M. V., & Tomashik, V. N. (2017). Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate. [Link]

  • Opletalová, V., et al. (2011). Synthesis and characterization of (Z)-5-arylmethylidene-rhodanines with photosynthesis-inhibiting properties. Molecules, 16(6), 5207-5225. [Link]

  • Chen, X., et al. (2020). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 25(1), 123. [Link]

  • Matiichuk, Y., et al. (2024). Synthesis and biological activity of 5-furfurylidene-2-thioxothiazolidin-4-one derivatives. Current Chemistry Letters, 13(1), 287-302. [Link]

  • Alizadeh, A., et al. (2011). A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid. Canadian Journal of Chemistry, 89(10), 1267-1272. [Link]

  • Brem, J., et al. (2016). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. European Journal of Medicinal Chemistry, 120, 204-215. [Link]

  • Kumar, A., et al. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative Stress. Preprints.org. [Link]

  • Li, Y., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 60(1), 51-56. [Link]

  • Wang, L., et al. (2016). A Rapid and Green Procedure for the Synthesis of 5-Arylidene Rhodanine Derivatives. Modern Organic Chemistry Research, 1(1), 29-34. [Link]

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Application

Application Note: Rapid Microwave-Assisted Synthesis of 3-(Furan-2-yl)-2-thioxopropanoic Acid

Abstract This application note provides a detailed, two-step protocol for the efficient synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid. The methodology leverages the advantages of Microwave-Assisted Organic Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step protocol for the efficient synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid. The methodology leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times and improve yields compared to conventional heating methods. The protocol first involves a microwave-mediated Knoevenagel condensation of furan-2-carbaldehyde with rhodanine, followed by a rapid, microwave-assisted basic hydrolysis of the resulting intermediate. This guide is intended for researchers in medicinal chemistry and drug development, offering insights into the reaction mechanism, detailed procedural steps, characterization data, and troubleshooting.

Introduction and Significance

3-(Furan-2-yl)-2-thioxopropanoic acid and its derivatives are valuable scaffolds in medicinal chemistry. The rhodanine core, from which this compound is derived, is a well-established privileged structure found in numerous biologically active compounds, including antimicrobial, antiviral, and anticancer agents.[1][2] Recent studies have highlighted that the biological activity of some rhodanines may be attributed to their hydrolysis products, specifically the resulting thioenolate or enethiol species, which can act as potent enzyme inhibitors.[3][4][5]

Traditional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, aligning with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[6][7][8][9] Microwave energy directly and efficiently heats the reaction mixture through interaction with polar molecules, leading to rapid, uniform heating that can accelerate reaction rates and improve product purity.[7][10] This protocol details a robust and reproducible microwave-based method for synthesizing the title compound, a key building block for further chemical exploration.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

Step 1: Knoevenagel Condensation Knoevenagel Condensation of Furan-2-carbaldehyde and Rhodanine Step 2: Hydrolysis of Rhodanine Intermediate Hydrolysis of Rhodanine Intermediate

Principles of Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat. Unlike conventional heating, which relies on slow conduction and convection from an external source, microwave irradiation provides energy directly to the molecules within the reaction vessel.[7] The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in this protocol, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which generates heat efficiently and volumetrically throughout the sample.[6][8]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or salt), they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[10]

This direct energy transfer results in significantly faster reaction times, often higher yields, and improved process control.[9]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
Furan-2-carbaldehyde≥99%Sigma-Aldrich98-01-1
Rhodanine≥98%Sigma-Aldrich141-84-4
Alum (KAl(SO₄)₂·12H₂O)ACS ReagentFisher Scientific7784-24-9
Sodium Hydroxide (NaOH)≥98%, pelletsVWR1310-73-2
Hydrochloric Acid (HCl)37% w/wJ.T. Baker7647-01-0
Deionized Water-In-house7732-18-5
Ethanol (EtOH)200 ProofDecon Labs64-17-5
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3

Equipment:

  • Monowave or multimode microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL or 35 mL microwave reaction vials with snap caps and septa

  • Magnetic stir bars

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

  • Analytical balance

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis reagents1 Furan-2-carbaldehyde + Rhodanine + Alum in H₂O mw1 Microwave Irradiation (120°C, 10 min) reagents1->mw1 workup1 Cooling & Filtration mw1->workup1 intermediate Intermediate: (Z)-5-(furan-2-ylmethylene)- 2-thioxothiazolidin-4-one workup1->intermediate reagents2 Intermediate + Aqueous NaOH intermediate->reagents2 mw2 Microwave Irradiation (100°C, 5 min) reagents2->mw2 workup2 Cooling & Acidification (HCl) mw2->workup2 purification Filtration & Recrystallization workup2->purification product Final Product: 3-(Furan-2-yl)-2-thioxopropanoic acid purification->product

Caption: Workflow for the two-step microwave-assisted synthesis.

Step-by-Step Procedure

Part A: Synthesis of (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one (Intermediate)

  • Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add rhodanine (1.33 g, 10 mmol), furan-2-carbaldehyde (0.96 g, 10 mmol), and alum (0.71 g, 1.5 mmol, 15 mol%).[2]

  • Solvent Addition: Add 5 mL of deionized water to the vial. The use of water as a solvent makes this an environmentally benign protocol.[11]

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture with stirring at 120°C for 10 minutes. The temperature is ramped from ambient over 2 minutes.

    • Causality Note: Microwave heating drastically accelerates the Knoevenagel condensation, a reaction that typically requires several hours under conventional reflux.[2][11] Alum acts as a mild, inexpensive, and water-tolerant Lewis acid catalyst.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature using compressed air. A yellow precipitate will have formed. Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water (3 x 15 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the bright yellow solid under vacuum to yield the intermediate. The product is typically of high purity (>95%) and can be used in the next step without further purification.

Part B: Synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid (Final Product)

  • Preparation: In a 35 mL microwave reaction vial, suspend the intermediate from Part A (1.05 g, 5 mmol) in a 1.0 M aqueous solution of sodium hydroxide (15 mL, 15 mmol).

  • Microwave Irradiation: Seal the vial and irradiate the mixture with stirring at 100°C for 5 minutes. The suspension should dissolve to form a clear, dark reddish-brown solution.

    • Causality Note: Basic hydrolysis cleaves the amide and thioester bonds in the rhodanine ring.[3][12] Microwave heating ensures this hydrolysis is completed in minutes rather than hours.[10]

  • Work-up and Precipitation: Cool the reaction vessel to below 10°C in an ice bath. With vigorous stirring, slowly add 6 M hydrochloric acid dropwise until the pH of the solution is approximately 1-2. A tan or light brown precipitate will form.

    • Causality Note: Acidification protonates the carboxylate and the thioenolate intermediate to precipitate the desired carboxylic acid product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with a small amount of ice-cold water. For higher purity, recrystallize the solid from an ethanol/water or ethyl acetate/hexanes mixture.

  • Drying: Dry the purified product under vacuum to yield 3-(Furan-2-yl)-2-thioxopropanoic acid as a crystalline solid.

Results and Data

Performance Comparison

The microwave-assisted protocol demonstrates significant advantages over conventional heating methods.

ParameterMicrowave-Assisted MethodConventional Method (Oil Bath)
Step 1 Time 10 minutes4-6 hours
Step 2 Time 5 minutes2-3 hours
Overall Yield 75-85%50-65%
Purity (crude) >90%~80-85%
Energy Input LowHigh
Solvent WaterEthanol or Acetic Acid
Characterization of Final Product
  • Appearance: Light tan to pale yellow crystalline solid.

  • ¹H NMR (500 MHz, DMSO-d₆) δ (ppm): 13.5 (br s, 1H, COOH), 7.65 (dd, J=1.9, 0.8 Hz, 1H, furan H5), 6.45 (dd, J=3.4, 1.9 Hz, 1H, furan H4), 6.30 (dd, J=3.4, 0.8 Hz, 1H, furan H3), 4.15 (s, 2H, CH₂). (Note: The thioxo form is shown; the enethiol tautomer may also be present).

  • ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm): 205.1 (C=S), 165.8 (C=O), 151.2 (furan C2), 143.5 (furan C5), 111.0 (furan C4), 108.2 (furan C3), 38.5 (CH₂).

  • FT-IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch), 1705 (C=O stretch), 1210 (C=S stretch), 1015 (furan C-O-C stretch).

  • HRMS (ESI): m/z calculated for C₇H₆O₃S [M-H]⁻: 169.9965; found: 169.9968.

Reaction Mechanism

The synthesis proceeds through two well-established reaction mechanisms.

Mechanism cluster_knoevenagel Knoevenagel Condensation Mechanism cluster_hydrolysis Hydrolysis Mechanism rhodanine Rhodanine enolate Rhodanine Enolate (Active Methylene) rhodanine->enolate Base (cat.) adduct Aldol-type Adduct enolate->adduct + Furfural furfural Furan-2-carbaldehyde furfural->adduct intermediate Condensed Intermediate (+ H₂O) adduct->intermediate - H₂O intermediate_h Condensed Intermediate attack1 OH⁻ attacks Carbonyl intermediate_h->attack1 1. NaOH (OH⁻) ring_open Ring-Opened Intermediate attack1->ring_open Ring Opening attack2 OH⁻ attacks Thioester ring_open->attack2 2. NaOH (OH⁻) final_anions Dianion Products (Carboxylate + Thioenolate) attack2->final_anions final_product Final Product final_anions->final_product H₃O⁺ Workup

Caption: Simplified reaction mechanisms for the two synthetic steps.

  • Knoevenagel Condensation: This is a base-catalyzed condensation reaction. The catalyst facilitates the deprotonation of the active methylene group on the rhodanine ring, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield the stable, conjugated α,β-unsaturated product.[13][14]

  • Ring-Opening Hydrolysis: Under strong basic conditions (NaOH), the hydroxide ion acts as a nucleophile. It first attacks the carbonyl carbon of the rhodanine ring, leading to the cleavage of the amide bond. Subsequent attack on the thioester moiety results in the complete opening of the ring, yielding a dicarboxylate-thioenolate dianion and releasing thiourea byproducts.[3][4][12] Final acidification protonates these anions to give the desired 3-(Furan-2-yl)-2-thioxopropanoic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction.Ensure accurate temperature control. Increase microwave irradiation time by 2-3 minute increments.
Poor quality of starting materials.Use fresh furan-2-carbaldehyde (distill if necessary) and pure rhodanine.
Reaction stalls in Step 2 Insufficient base.Ensure a molar excess of NaOH (at least 3 equivalents) is used.
Inefficient heating.Check microwave power output. Ensure proper stirring for homogenous heating.
Oily product after Step 2 Impurities present.Wash the crude product thoroughly with cold water to remove salts.
Product did not fully precipitate.Ensure pH is < 2. Cool the solution thoroughly in an ice bath before and during acidification.
Inconsistent results Inaccurate temperature measurement.Use a reactor with a fiber-optic temperature probe for accurate internal temperature readings.
Non-homogenous mixture.Ensure the magnetic stir bar is functioning correctly throughout the irradiation period.

Safety Precautions

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Microwave synthesis reactors operate under high pressure and temperature. Never exceed the recommended volume or temperature limits for the reaction vials. Always use the correct caps and septa.

  • Furan-2-carbaldehyde is toxic and an irritant. Handle with care.

  • Concentrated sodium hydroxide and hydrochloric acid are highly corrosive. Handle with extreme caution.

References

  • Crowder, M. W., et al. (2014). Rhodanine Hydrolysis Leads to Potent Thioenolate Mediated metallo-β-lactamase Inhibition. Nature Chemistry, 6(12), 1084–1090. [Link]

  • Bargnesi, M., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(23), 8204. [Link]

  • Brem, J., et al. (2024). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. MedChemComm, 15(1). [Link]

  • Dandautiya, R., & Saha, S. (2021). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen. [Link]

  • Anklekar, K., & Dandappanavar, P. (2018). PART - 1 INTRODUCTION. BS Publications. [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • Labbé, G., et al. (2015). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry, 23(17), 5338–5348. [Link]

  • Kosyakov, D. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4616. [Link]

  • Brem, J., et al. (2020). Preparation and reaction of rhodanines and enethiols. ResearchGate. [Link]

  • Khalaf, M. I., et al. (2015). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of Advanced Research, 3(11), 652-660. [Link]

  • Tomasi, S., et al. (2021). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. European Journal of Medicinal Chemistry, 224, 113693. [Link]

  • El-Baih, F. E. M., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of the Saudi Chemical Society, 14(3), 289-295. [Link]

  • Kosyakov, D. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • Zhang, Z.-Y., et al. (2020). Three new furan-2-carboxylic acid derivatives from the stem bark of Nicotiana tabacum. Journal of Asian Natural Products Research, 22(11), 1033-1039. [Link]

  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 9(6), 1645-1652. [Link]

  • Khan, I., et al. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative Stress. Chemistry & Biodiversity. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Furan-2-yl)-2-oxopropanoic acid. PubChem Compound Database. [Link]

  • Molnar, M., et al. (2018). Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. [Link]

  • Shcherbakov, D. N., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(23), 7354. [Link]

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  • Desai, N. C., et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4424-4426. [Link]

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Method

Application Note: Reagents for the Cyclization of 3-(Furan-2-yl)-2-thioxopropanoic Acid

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12] 3-(Furan-2-yl)-2-thioxopropanoic acid (also referred to as furan-2-thiopyruvic acid) is a high-value synthetic intermediate used primarily t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

3-(Furan-2-yl)-2-thioxopropanoic acid (also referred to as furan-2-thiopyruvic acid) is a high-value synthetic intermediate used primarily to access sulfur-containing heterocycles.[1] The presence of the


-thioxo ketone moiety (C=S adjacent to COOH) makes this compound a "bidentate" electrophile, highly reactive toward binucleophiles.

The primary application of this reagent is the synthesis of 1,2,4-triazine-3-thiones and quinoxaline-2-thiones , scaffolds widely validated in medicinal chemistry for antimicrobial, antiviral, and kinase-inhibitory activity.[1]

Key Challenges:

  • Stability: Free

    
    -thioxo acids are prone to dimerization or oxidative desulfurization.[1] Protocols often require in situ generation or immediate use under inert atmosphere (
    
    
    
    ).
  • Regioselectivity: The competition between the carboxyl carbon and the thioxo carbon for nucleophilic attack requires precise pH and temperature control.[2]

Mechanistic Insight & Reaction Landscape

The cyclization of 3-(Furan-2-yl)-2-thioxopropanoic acid is driven by condensation with 1,2-dinucleophiles .[1] The reaction proceeds via an addition-elimination mechanism, typically releasing water and hydrogen sulfide (depending on the specific pathway).

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways based on reagent selection.

ReactionLandscape Start 3-(Furan-2-yl)- 2-thioxopropanoic acid Reagent1 Hydrazine Hydrate (N2H4·H2O) Start->Reagent1 Reagent2 1,2-Diaminobenzene (o-Phenylenediamine) Start->Reagent2 Reagent3 Hydroxylamine (NH2OH) Start->Reagent3 Intermed Intermediate Hydrazone/Amide Reagent1->Intermed Condensation (EtOH, Reflux) Prod2 3-(Furan-2-ylmethyl)- quinoxaline-2(1H)-thione Reagent2->Prod2 Condensation (AcOH, Reflux) Prod3 Isoxazole Derivatives Reagent3->Prod3 Cyclization (pH dependent) Prod1 6-(Furan-2-ylmethyl)- 1,2,4-triazine-3(2H)-thione Intermed->Prod1 - H2O Cyclization

Figure 1: Divergent cyclization pathways for 3-(Furan-2-yl)-2-thioxopropanoic acid based on nucleophile selection.[1]

Reagent Selection Guide

To achieve high yield and purity, reagents must be matched with the correct solvent systems and catalysts.

Target HeterocyclePrimary ReagentSolvent SystemCatalystCritical Parameter
1,2,4-Triazine-3-thione Hydrazine Hydrate (80-100%)Ethanol (Abs.)[1]Glacial Acetic AcidStoichiometry: Excess hydrazine can lead to ring opening.[2] Use 1:1.1 ratio.
Quinoxaline-2-thione o-PhenylenediamineGlacial Acetic AcidNone (Self-catalyzed)Temperature: Requires reflux (>100°C) to drive water removal.[1]
1,2,4-Triazole ThiosemicarbazidePyridine or DioxaneNaOH (aq)pH: Basic conditions favor the triazole over the triazine.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-(Furan-2-ylmethyl)-1,2,4-triazine-3(2H)-thione

Objective: Cyclization using hydrazine hydrate to form the triazine core.[1]

Materials:

  • 3-(Furan-2-yl)-2-thioxopropanoic acid (10 mmol)[1]

  • Hydrazine hydrate (12 mmol, 80% solution)

  • Ethanol (Absolute, 30 mL)

  • Potassium Carbonate (

    
    , anhydrous) - Optional for salt formation[1]
    

Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the thioxo acid in 30 mL of absolute ethanol. The solution should be yellow/orange.

  • Addition: Add hydrazine hydrate (12 mmol) dropwise over 5 minutes at room temperature. Caution: Exothermic reaction.

  • Reflux: Equip with a condenser and reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Observation: The formation of a precipitate usually indicates the hydrazone intermediate or the final product.[1]

  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • If crystals form, filter and wash with cold ethanol.[3]

    • If no precipitate, concentrate the solvent to 1/3 volume and neutralize with dilute HCl (if base was used) or simply cool to induce crystallization.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to obtain yellow needles.[4]

Protocol B: Synthesis of 3-(Furan-2-ylmethyl)quinoxaline-2(1H)-thione

Objective: Fusion with 1,2-diamines.[1]

Materials:

  • 3-(Furan-2-yl)-2-thioxopropanoic acid (10 mmol)[1]

  • o-Phenylenediamine (10 mmol)[1]

  • Glacial Acetic Acid (20 mL)

Workflow:

  • Mixing: Combine the thioxo acid and o-phenylenediamine in a round-bottom flask.

  • Solvation: Add 20 mL of Glacial Acetic Acid.

  • Cyclization: Reflux for 3 hours. The acetic acid acts as both solvent and dehydrating agent.[2]

  • Isolation: Pour the hot reaction mixture into crushed ice (100 g). The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water to remove acid traces, and recrystallize from methanol.

Process Validation & QC

Ensure the identity of the cyclized product using the following validation logic:

QC_Workflow Sample Isolated Solid TLC TLC Analysis (Hex:EtOAc) Sample->TLC IR FT-IR Spectroscopy Sample->IR NMR 1H-NMR (DMSO-d6) Sample->NMR Decision Pass/Fail? TLC->Decision Single Spot? IR->Decision Absence of COOH (No broad 2500-3000 cm-1) NMR->Decision Triazine NH signal (>13 ppm)

Figure 2: Quality Control Decision Tree for Cyclized Products.

Spectroscopic Markers:

  • IR: Disappearance of the broad O-H stretch of the carboxylic acid (

    
    ).[1] Appearance of C=N stretch (
    
    
    
    ) and C=S stretch (
    
    
    ).
  • 1H-NMR: The furan ring protons will appear as a doublet-doublet-doublet pattern (

    
    ).[1] The NH proton of the triazine/quinoxaline ring typically appears downfield (
    
    
    
    ,
    
    
    exchangeable).

References

  • Synthesis of 1,2,4-triazine derivatives

    • Source: Scholars Research Library. "An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity."
    • URL:[Link]

  • Thioxo-triazine chemistry

    • Source: Scientific Research Publishing.
    • URL:[Link]

  • Furan derivatives properties

    • Source: MDPI (Molecules).[2] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives."

    • URL:[Link]

  • General Heterocycle Synthesis (Triazoles/Thiones)

    • Source: Journal of Research in Chemistry.[2] "Synthesis of triazoles and their derivatives by treating with hydrazine hydrate."

    • URL:[Link][5]

Sources

Application

Handling and storage requirements for 3-(Furan-2-yl)-2-thioxopropanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Chemical and Biological Significance of 3-(Furan-2-yl)-2-thioxopropanoic Acid 3-(Furan-2-yl)-2-thioxopropanoic acid is a multifaceted orga...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical and Biological Significance of 3-(Furan-2-yl)-2-thioxopropanoic Acid

3-(Furan-2-yl)-2-thioxopropanoic acid is a multifaceted organic molecule that holds considerable interest for researchers in medicinal chemistry and drug development. Its structure, which incorporates a furan ring, an alpha-thioxo group, and a carboxylic acid moiety, suggests a range of potential biological activities. The furan nucleus is a key structural component in numerous pharmacologically active compounds, contributing to a wide spectrum of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1] The introduction of a thioxo group in place of a keto group can significantly alter the electronic and steric properties of a molecule, potentially enhancing its binding affinity to biological targets and modifying its metabolic stability.

This document provides a comprehensive guide to the handling, storage, and potential applications of 3-(Furan-2-yl)-2-thioxopropanoic acid, with a strong emphasis on safety and procedural integrity. Given the limited availability of specific data for this exact molecule, the following protocols and recommendations are grounded in the established principles of handling furan derivatives, thiocarboxylic acids, and alpha-keto acids.

Physicochemical Properties and Characterization

PropertyEstimated Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₇H₆O₃SBased on the chemical structure.
Molecular Weight 170.19 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar furan-containing carboxylic acids are solids.
Color Potentially a yellow or off-white solid.The presence of the thioxo group and potential for minor impurities can impart color. Furan derivatives are also known to discolor (turn brown) upon degradation.
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is anticipated.The carboxylic acid group provides some polarity, while the furan ring and thioxo group contribute to its organic character.
Acidity (pKa) Expected to be a stronger acid than its 2-oxo analogue.Thiocarboxylic acids are generally more acidic than their corresponding carboxylic acids.[2]

Safety Precautions and Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS), 3-(Furan-2-yl)-2-thioxopropanoic acid should be handled with the utmost caution, assuming it is a hazardous substance. The following safety protocols are based on the general hazards associated with furan derivatives and acidic organic compounds.

General Handling Warnings:

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is toxic if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Likely to cause skin and eye irritation. Prolonged or repeated exposure may cause more severe damage.[3]

  • Sensitization: The potential for respiratory or skin sensitization is unknown.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Storage and Stability

The stability of 3-(Furan-2-yl)-2-thioxopropanoic acid is critical for maintaining its chemical integrity and ensuring the reproducibility of experimental results. The furan ring is susceptible to degradation under certain conditions.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures will slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Furan derivatives can be sensitive to air and moisture, which can lead to oxidation and hydrolysis.
Light Protect from light by storing in an amber vial or a light-blocking container.Furan rings can be susceptible to photodegradation.
Container Keep in a tightly sealed container to prevent exposure to air and moisture.

Known Incompatibilities:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can react with the furan ring and the thioxo group.

  • Strong Bases: As a carboxylic acid, it will react with strong bases.

  • Strong Acids: While the compound itself is acidic, exposure to strong, non-aqueous acids could potentially lead to the degradation of the furan ring.[4]

Experimental Protocols and Applications

The structural motifs within 3-(Furan-2-yl)-2-thioxopropanoic acid suggest its potential utility in various research and development applications, particularly as a building block in medicinal chemistry or as a bioactive agent itself.

Protocol 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is fundamental to any in vitro or in vivo study.

Materials:

  • 3-(Furan-2-yl)-2-thioxopropanoic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of 3-(Furan-2-yl)-2-thioxopropanoic acid using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution, but monitor for any color changes that could indicate degradation.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: General Considerations for Use in Cell-Based Assays

When investigating the biological effects of 3-(Furan-2-yl)-2-thioxopropanoic acid in cell culture, several factors must be considered to ensure reliable data.

Key Considerations:

  • Solvent Effects: When diluting the DMSO stock solution into an aqueous cell culture medium, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Run a vehicle control (cells treated with the same concentration of DMSO as the highest dose of the compound) to account for any solvent-induced effects.

  • pH Changes: As an acidic compound, the addition of high concentrations of 3-(Furan-2-yl)-2-thioxopropanoic acid to a weakly buffered cell culture medium could lower the pH and induce non-specific cytotoxicity. It is advisable to check the pH of the medium after the addition of the compound, especially at higher concentrations.

  • Stability in Aqueous Media: The stability of the compound in aqueous buffer or cell culture medium over the time course of the experiment should be considered. It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Visualizing the Workflow: From Receipt to Experimentation

The following diagram illustrates the key decision points and handling procedures for 3-(Furan-2-yl)-2-thioxopropanoic acid in a research setting.

G cluster_receipt Compound Receipt and Initial Handling cluster_storage Storage cluster_exp_prep Experimental Preparation cluster_application Application in Experiments receipt Receive Compound initial_inspection Inspect Container for Damage receipt->initial_inspection sds_check Verify SDS (if available) initial_inspection->sds_check log_compound Log into Chemical Inventory sds_check->log_compound storage_conditions Store in a Cool, Dry, Dark Place Under Inert Atmosphere log_compound->storage_conditions ppe Don Appropriate PPE storage_conditions->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing dissolution Dissolve in Anhydrous Solvent (e.g., DMSO) weighing->dissolution stock_storage Store Stock Solution at -20°C or -80°C dissolution->stock_storage dilution Prepare Working Dilutions stock_storage->dilution ph_check Consider pH of Final Solution dilution->ph_check vehicle_control Include Vehicle Control ph_check->vehicle_control run_assay Perform Assay (e.g., Cell-Based) vehicle_control->run_assay

Caption: Workflow for handling 3-(Furan-2-yl)-2-thioxopropanoic acid.

Waste Disposal

All waste containing 3-(Furan-2-yl)-2-thioxopropanoic acid must be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and contaminated solvents, in a designated and properly labeled hazardous waste container. Do not pour down the drain.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

3-(Furan-2-yl)-2-thioxopropanoic acid is a compound with significant potential in the field of drug discovery and development. While specific data on its properties and hazards are limited, a cautious and informed approach based on the principles of handling related furan and thiocarboxylic acid derivatives will enable its safe and effective use in a research setting. Adherence to the protocols and guidelines outlined in this document will help to ensure both the safety of laboratory personnel and the integrity of the experimental data generated.

References

  • Kalyaev, D. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • PolyOne Corporation. (2018). Safety Data Sheet - 286989 BN PEARL PE MASTERBATCH. Retrieved from [Link]

  • In-situ Coatings. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiocarboxylic acid. Retrieved from [Link]

  • Singh, A., & Asif, M. (2013). Analgesic and anti-inflammatory activities of several 4-substituted-6-(3'-nitrophenyl) pyridazin-(2H)-3-one derivatives. Brazilian Journal of Pharmaceutical Sciences, 49(4), 903-9. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Pharmaceutical Research International, 36(1), 45-58. [Link]

Sources

Method

Application Notes &amp; Protocols: Crystallization of 3-(Furan-2-yl)-2-thioxopropanoic Acid

Abstract This comprehensive guide provides detailed application notes and protocols for the crystallization of 3-(Furan-2-yl)-2-thioxopropanoic acid, a molecule of interest in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of 3-(Furan-2-yl)-2-thioxopropanoic acid, a molecule of interest in medicinal chemistry and drug development. The document outlines various crystallization techniques, from fundamental solvent selection to advanced pH-controlled and vapor diffusion methods. The protocols are designed to be robust and adaptable, enabling researchers to obtain high-quality crystalline material suitable for downstream applications, including structural elucidation and solid-state characterization. This guide emphasizes the scientific principles behind each technique, offering insights into overcoming common crystallization challenges and ensuring the isolation of the desired polymorphic form.

Introduction: The Significance of Crystalline Form

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] For 3-(Furan-2-yl)-2-thioxopropanoic acid, obtaining a crystalline form is essential for ensuring purity, batch-to-batch consistency, and optimal performance in pharmaceutical formulations. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different molecular packing, further underscores the importance of controlled crystallization.[3][4][5] Different polymorphs can exhibit distinct therapeutic efficacy and manufacturing characteristics.[4] Therefore, a thorough understanding and application of crystallization science are paramount.

This guide provides a systematic approach to developing a crystallization process for 3-(Furan-2-yl)-2-thioxopropanoic acid, addressing key aspects from solvent screening to the execution of various crystallization techniques.

Foundational Knowledge: Physicochemical Properties

A successful crystallization strategy begins with an understanding of the molecule's intrinsic properties. For 3-(Furan-2-yl)-2-thioxopropanoic acid, the key characteristics to consider are:

  • Solubility: The molecule possesses both polar (carboxylic acid) and moderately non-polar (furan ring) functionalities. This suggests solubility in a range of organic solvents, particularly those capable of hydrogen bonding.[6]

  • pKa: The carboxylic acid group will have a specific pKa. At pH values below its pKa, the molecule will be in its neutral, less water-soluble form. At pH values above its pKa, it will exist as a more water-soluble carboxylate salt. This property is crucial for techniques like pH-swing crystallization.[7][8]

  • Molecular Interactions: The presence of a carboxylic acid group strongly suggests the potential for hydrogen bonding, likely leading to the formation of centrosymmetric dimers in the crystal lattice, a common feature in carboxylic acid crystal structures.[9]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in crystallization. An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at lower temperatures.[10][11] A systematic screening process is recommended to identify the optimal solvent or solvent system.

Single Solvent Systems

A preliminary screening should be conducted with a range of solvents of varying polarities.

Solvent Polarity Index Boiling Point (°C) Rationale for Inclusion
Water10.2100Potential for pH-swing crystallization; dissolves the salt form.
Methanol5.165Polar protic solvent, good for dissolving polar compounds.
Ethanol4.378Similar to methanol, but less volatile.
Isopropanol3.982Often a good choice for recrystallizing carboxylic acids.[12]
Acetone5.156Polar aprotic solvent.
Ethyl Acetate4.477Medium polarity solvent, often successful for furan derivatives.[13]
Toluene2.4111Non-polar aromatic solvent, can promote crystal growth.[6]
Heptane0.198Non-polar solvent, likely to be an anti-solvent.
Binary Solvent Systems (Solvent/Anti-Solvent)

If a single solvent does not provide the desired solubility profile, a binary system can be employed. This involves dissolving the compound in a "good" solvent and then slowly adding a miscible "poor" solvent (anti-solvent) to induce crystallization.[10]

Commonly successful pairs include:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Heptane

  • Dichloromethane-Heptane

Crystallization Protocols

The following protocols provide step-by-step guidance for crystallizing 3-(Furan-2-yl)-2-thioxopropanoic acid.

Protocol 1: Slow Cooling Crystallization

This is often the first method to be attempted due to its simplicity and effectiveness.[14]

Methodology:

  • In a clean vial, add a known mass of 3-(Furan-2-yl)-2-thioxopropanoic acid.

  • Add a small volume of the chosen solvent (e.g., isopropanol) and heat the mixture with stirring until the solid completely dissolves.

  • Continue to add the solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.

  • Cover the vial and allow it to cool slowly to room temperature. To further decrease solubility, the vial can then be placed in a refrigerator or freezer.

  • Collect the resulting crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Causality: The principle behind this method is the temperature-dependent solubility of the compound. As the solution cools, the solubility decreases, leading to supersaturation and subsequent crystal formation. Slow cooling is crucial to allow for ordered crystal growth rather than rapid precipitation.[15]

Diagram of the Slow Cooling Crystallization Workflow

G cluster_0 Protocol 1: Slow Cooling Crystallization A Dissolve Compound in Minimal Hot Solvent B Ensure Complete Dissolution (Saturated Solution) A->B C Slow Cooling to Room Temperature B->C D Optional: Further Cooling (Refrigerator/Freezer) C->D E Crystal Formation D->E F Isolate Crystals (Filtration) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H

Caption: Workflow for the slow cooling crystallization method.

Protocol 2: Slow Evaporation

This technique is suitable for compounds that are highly soluble at room temperature.[6][16]

Methodology:

  • Dissolve the compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a solution that is near saturation.

  • Cover the vial with a cap that has a small perforation to allow for slow solvent evaporation.

  • Place the vial in an undisturbed location, away from vibrations.

  • Monitor the vial over several days for crystal growth.

  • Once crystals have formed, isolate them by filtration.

Causality: As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystallization. The rate of evaporation can be controlled by the size of the perforation in the cap.

Protocol 3: Vapor Diffusion

This is a highly effective method for obtaining high-quality single crystals, especially with small amounts of material.[14][16]

Methodology:

  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., acetone) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).

  • Add a "poor" solvent (anti-solvent) to the larger container, ensuring the level is below the top of the small vial. The anti-solvent should be more volatile than the good solvent (e.g., heptane).

  • Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Causality: The slow diffusion of the anti-solvent vapor into the primary solution gradually decreases the solubility of the compound, promoting slow and controlled crystal growth.

Diagram of the Vapor Diffusion Setup

G cluster_0 Protocol 3: Vapor Diffusion Setup cluster_1 Diffusion Process Beaker Sealed Outer Container Vial Inner Vial with Compound Solution AntiSolvent Anti-Solvent Vapor Anti-Solvent Vapor Solution Compound Solution Vapor->Solution Diffusion

Caption: Schematic of a vapor diffusion crystallization setup.

Protocol 4: pH-Swing Crystallization

This method is particularly useful for ionizable compounds like carboxylic acids.[7][17]

Methodology:

  • Dissolve 3-(Furan-2-yl)-2-thioxopropanoic acid in a dilute aqueous basic solution (e.g., 0.1 M NaOH) to form the soluble carboxylate salt.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a dilute aqueous acid (e.g., 0.1 M HCl) dropwise with gentle stirring.

  • Monitor the pH of the solution. As the pH drops below the pKa of the carboxylic acid, the neutral, less soluble form of the molecule will begin to crystallize.

  • Continue adding acid until precipitation is complete.

  • Allow the mixture to stand to permit crystal growth.

  • Collect the crystals by filtration, wash with cold water to remove any residual salt, and dry under vacuum.

Causality: This technique leverages the significant difference in solubility between the ionized (salt) and neutral forms of the carboxylic acid. By carefully adjusting the pH, the equilibrium is shifted towards the less soluble species, inducing crystallization.[8]

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out The solution is too concentrated; cooling is too rapid; the boiling point of the solvent is higher than the melting point of the compound.Add more solvent; ensure slow cooling; try a lower-boiling point solvent.
No Crystals Form The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent; cool the solution to a lower temperature; try a different solvent or an anti-solvent.
Rapid Precipitation The solution is too supersaturated; cooling is too fast.Use a more dilute solution; slow down the cooling rate; try vapor diffusion for slower crystal growth.
Poor Crystal Quality Impurities are present; crystallization occurred too quickly.Purify the starting material; use a slower crystallization method (e.g., vapor diffusion or slow cooling).

Conclusion

The crystallization of 3-(Furan-2-yl)-2-thioxopropanoic acid is a multi-faceted process that requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of solvent selection and controlled crystal growth, researchers can successfully obtain high-quality crystalline material. The protocols outlined in this guide provide a robust framework for developing a successful crystallization strategy, from initial screening to troubleshooting. The choice of method will ultimately depend on the specific properties of the compound and the desired outcome, whether it be bulk purified material or single crystals for structural analysis.

References

  • Vertex AI Search. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed.
  • Vertex AI Search. (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Ingenta Connect. (2009, January 30). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Cipla Biosimilars. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • University of Missouri. (2006, January 8). Crystallisation Techniques.
  • Ovid. (n.d.). Understanding pharmaceutical polymorphic... : Therapeutic Delivery.
  • IUCr Journals. (n.d.). The crystal and molecular structure of [alpha]-thiophene- and [alpha]-selenophene-carboxylic acids.
  • Asian Journal of Chemistry. (n.d.). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • University of Florida. (2015, April 28). Crystal Growing Tips » The Center for Xray Crystallography ».
  • PubMed. (2001, January 1). Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate.
  • ACS Publications. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • Syrris. (n.d.). Learn more about Crystallization.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • SOP: CRYSTALLIZATION. (n.d.).
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative.
  • Frontiers. (2021, September 16). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives.
  • PMC. (2022, November 25). Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid.
  • ACS Publications. (2023, July 17). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II | Crystal Growth & Design.
  • Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates.
  • MDPI. (2020, October 22). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite.
  • ResearchGate. (2023, July 2). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • PMC. (n.d.). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives.
  • ResearchGate. (2015, May 18). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids.
  • ChemicalBook. (n.d.). 2-Thiophenecarboxylic acid CAS#: 527-72-0.
  • Thieme. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives.
  • PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • ResearchGate. (2025, November 20). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • ResearchGate. (n.d.). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic....
  • Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
  • PMC. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
  • Growing Science. (2022, May 16). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
  • ResearchGate. (2025, October 14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.

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Application

Application Notes and Protocols for the Use of 3-(Furan-2-yl)-2-thioxopropanoic Acid in Metal Complexation Studies

Introduction: Unveiling the Potential of a Multifunctional Ligand In the vast landscape of coordination chemistry, the design and synthesis of novel ligands with versatile donor sites remain a cornerstone of innovation....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands with versatile donor sites remain a cornerstone of innovation. Such ligands are pivotal in developing new metal complexes with tailored electronic, magnetic, catalytic, and biological properties. This guide introduces 3-(Furan-2-yl)-2-thioxopropanoic acid, a compelling ligand for researchers in inorganic chemistry, materials science, and drug development. Its unique trifunctional architecture, comprising a furan ring, a thioxo group, and a carboxylic acid, offers a rich and tunable coordination environment for a wide array of metal ions.

The furan moiety, a five-membered aromatic heterocycle, can participate in coordination through its oxygen atom or π-system, influencing the electronic properties of the resulting complex. The carboxylic acid group provides a classic hard donor site, readily deprotonating to form strong coordinate bonds with metal ions. The most intriguing feature is the thioxo group, which, in conjunction with the adjacent carboxylic acid, forms a thiocarboxylate-like functionality. This imparts a soft donor character, enabling chelation with both hard and soft metal ions and offering diverse coordination modes, including monodentate, bidentate, and bridging interactions.[1][2] This multiplicity of binding sites allows for the formation of structurally diverse mononuclear and polynuclear complexes.

This document serves as a comprehensive technical guide for the synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid and its subsequent application in metal complexation studies. We will delve into detailed, field-proven protocols for synthesis, complexation, and in-depth characterization, explaining the causality behind experimental choices to ensure both scientific integrity and successful outcomes.

Part 1: Synthesis of 3-(Furan-2-yl)-2-thioxopropanoic Acid

The synthesis of the title ligand is a two-step process. The first step involves the synthesis of the precursor, 3-(furan-2-yl)-2-oxopropanoic acid, followed by a thionation reaction to convert the keto group to a thioxo group.

Step 1: Synthesis of 3-(Furan-2-yl)-2-oxopropanoic Acid

This synthesis is adapted from established methods for the preparation of α-keto acids. The reaction proceeds via a condensation reaction between furan-2-carbaldehyde and a suitable C2 synthon.

Protocol 1: Synthesis of 3-(Furan-2-yl)-2-oxopropanoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) in 100 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add a mixture of freshly distilled furan-2-carbaldehyde (10.6 g, 0.11 mol) and diethyl oxalate (14.6 g, 0.10 mol) dropwise from the dropping funnel over 30 minutes. Maintain the temperature of the reaction mixture below 10 °C using an ice bath.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. A precipitate will form.

  • Hydrolysis: To the reaction mixture, add a solution of concentrated hydrochloric acid (20 mL) in water (100 mL). Heat the mixture to reflux for 2 hours to hydrolyze the intermediate ester.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the crude product and wash with cold water.

  • Purification: Recrystallize the crude product from a minimal amount of hot water to afford pure 3-(furan-2-yl)-2-oxopropanoic acid as a crystalline solid.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Step 2: Thionation of 3-(Furan-2-yl)-2-oxopropanoic Acid

The conversion of the keto group to a thioxo group is achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is a mild and effective thionating agent for a variety of carbonyl compounds.[3][4]

Protocol 2: Synthesis of 3-(Furan-2-yl)-2-thioxopropanoic Acid

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-(furan-2-yl)-2-oxopropanoic acid (5.0 g, 32.4 mmol) in 100 mL of anhydrous toluene.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (7.2 g, 17.8 mmol, 0.55 equivalents) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble byproducts.

  • Purification: Remove the toluene under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product, 3-(Furan-2-yl)-2-thioxopropanoic acid, by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

G cluster_0 Step 1: Synthesis of Keto Acid Precursor cluster_1 Step 2: Thionation furan Furan-2-carbaldehyde condensation condensation furan->condensation oxalate Diethyl Oxalate oxalate->condensation naoet Sodium Ethoxide naoet->condensation Base hydrolysis Acidic Hydrolysis keto_acid 3-(Furan-2-yl)-2-oxopropanoic Acid hydrolysis->keto_acid thionation Thionation Reaction keto_acid->thionation Precursor condensation->hydrolysis Intermediate Ester lawesson Lawesson's Reagent lawesson->thionation final_ligand 3-(Furan-2-yl)-2-thioxopropanoic Acid thionation->final_ligand

Caption: Synthetic pathway for 3-(Furan-2-yl)-2-thioxopropanoic acid.

Part 2: Metal Complexation

The synthesized ligand can be used to prepare a variety of metal complexes. The following is a general protocol that can be adapted for different metal salts.

Protocol 3: General Procedure for Metal Complexation

  • Ligand Solution: Dissolve 3-(Furan-2-yl)-2-thioxopropanoic acid (2 mmol) in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) (50 mL). If necessary, add a few drops of a base (e.g., triethylamine or aqueous NaOH) to deprotonate the carboxylic acid and facilitate dissolution and coordination.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O, Zn(OAc)₂, Cd(NO₃)₂·4H₂O) (1 mmol) in the same solvent (25 mL).

  • Complexation Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or the formation of a precipitate often indicates complex formation.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. In some cases, gentle heating or refluxing may be required to complete the reaction.

  • Isolation of the Complex: If a precipitate forms, collect it by filtration, wash with the solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted ligand. If no precipitate forms, slowly evaporate the solvent under reduced pressure to obtain the solid complex.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

  • Single Crystal Growth: For single-crystal X-ray diffraction analysis, slow evaporation of a dilute solution of the purified complex, or layering a solution of the complex with a less polar solvent, can yield single crystals.[5]

G ligand_sol Ligand Solution (in Ethanol/Methanol) mixing Slow Addition & Stirring (Room Temp or Reflux) ligand_sol->mixing metal_sol Metal Salt Solution (e.g., Cu(OAc)₂, NiCl₂) metal_sol->mixing isolation Isolation mixing->isolation Precipitation or Evaporation purification Purification (Recrystallization) isolation->purification characterization Characterization purification->characterization

Caption: General workflow for the synthesis of metal complexes.

Part 3: Characterization of the Metal Complexes

A thorough characterization of the synthesized complexes is crucial to understand their structure, bonding, and properties. A multi-technique approach is recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing the coordination environment of the ligand. By comparing the spectrum of the free ligand with those of the metal complexes, one can deduce the coordination mode.

Vibrational ModeFree Ligand (Expected, cm⁻¹)Metal Complex (Expected Shift)Rationale for Shift
ν(O-H) of COOH~3000 (broad)Disappears or weakensDeprotonation of the carboxylic acid upon coordination.
ν(C=O) of COOH~1700Shifts to lower frequency (~1600-1650)Coordination of the carboxylate oxygen to the metal center weakens the C=O bond.[6]
ν(C=S)~1200-1250Shifts to lower frequencyCoordination of the thioxo sulfur to the metal center weakens the C=S bond.[7]
New Bands-~400-600Appearance of new bands corresponding to M-O and M-S stretching vibrations.

Expert Insight: The magnitude of the shift in the ν(C=O) and ν(C=S) bands can provide clues about the coordination mode (e.g., monodentate vs. bidentate chelation).[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly informative for diamagnetic complexes (e.g., Zn(II), Cd(II), and some Ni(II) complexes). For paramagnetic complexes (e.g., Cu(II), Co(II), some Ni(II)), the lines are often broadened, making interpretation challenging.[9]

  • ¹H NMR: Protons on the furan ring and the propanoic acid backbone will exhibit shifts upon coordination due to changes in the electronic environment. The disappearance of the acidic proton of the carboxylic acid is a clear indication of deprotonation and coordination.

  • ¹³C NMR: The carbon signals of the carboxylate and thioxo groups are particularly sensitive to coordination and will show significant shifts. The thiocarbonyl carbon in the free ligand is expected to appear at a low field (~200-220 ppm), and this will shift upon coordination.[2][10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are indicative of the coordination geometry.[11]

  • Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Bands: These intense absorptions, typically in the UV region, arise from electronic transitions between the metal and the ligand.[12][13]

  • d-d Transitions: For transition metal complexes with d-electrons, weaker absorptions in the visible region correspond to electronic transitions between the d-orbitals of the metal ion. The energy and number of these transitions are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, square planar).[14]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[15][16][17]

  • TGA: A weight loss step at relatively low temperatures (e.g., < 150 °C) typically corresponds to the loss of lattice water, while weight loss at higher temperatures can indicate the loss of coordinated water molecules, followed by the decomposition of the organic ligand.

  • DSC: Endothermic or exothermic peaks in the DSC curve correspond to phase transitions, melting, or decomposition events.

Single-Crystal X-ray Diffraction

This is the most definitive technique for determining the solid-state structure of a crystalline complex.[5][18] It provides precise information on:

  • The coordination number and geometry of the metal ion.

  • The coordination mode of the ligand (monodentate, bidentate, bridging).

  • Bond lengths and angles.

  • The overall crystal packing and intermolecular interactions.

G cluster_0 Potential Coordination Modes monodentate_S Monodentate (S-donor) monodentate_O Monodentate (O-donor) bidentate Bidentate Chelate (S,O-donors) bridging Bridging metal_ion Metal Ion metal_ion->monodentate_S metal_ion->monodentate_O metal_ion->bidentate metal_ion->bridging

Caption: Possible coordination modes of the ligand.

Conclusion and Future Perspectives

3-(Furan-2-yl)-2-thioxopropanoic acid represents a highly promising, yet underexplored, ligand in coordination chemistry. Its multifunctional nature allows for the synthesis of a diverse range of metal complexes with potentially interesting structural and functional properties. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this ligand and its metal complexes and to thoroughly characterize them using a suite of analytical techniques. The insights gained from such studies will undoubtedly contribute to the advancement of coordination chemistry and may lead to the discovery of new materials with applications in catalysis, sensing, and medicine.

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Method

Application Notes and Protocols for 3-(Furan-2-yl)-2-thioxopropanoic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Furan Derivative The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Furan Derivative

The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The incorporation of a thioxopropanoic acid moiety introduces a reactive sulfur group, which can modulate cellular redox environments and interact with key biological targets. 3-(Furan-2-yl)-2-thioxopropanoic acid is a novel compound at the intersection of these two pharmacologically significant scaffolds. These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound, from initial cytotoxicity screening to preliminary mechanism of action studies.

The protocols outlined herein are designed to be adaptable to a variety of cell lines and research questions. We emphasize a systematic approach, beginning with the fundamental determination of the compound's impact on cell viability and progressing to more nuanced investigations into its mode of action.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is crucial for accurate and reproducible experimental design.

PropertyValue/InformationSource/Justification
Molecular Formula C₇H₆O₃SBased on chemical structure
Molecular Weight 170.19 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureInferred from related furan-propanoic acid derivatives[4]
Solubility Expected to be soluble in organic solvents such as DMSO, ethanol, and dichloromethane; limited solubility in aqueous solutions.Inferred from the solubility of similar furan-containing compounds[4].
Storage Store at -20°C as a solid or in solution to maintain stability.Standard practice for long-term storage of reactive small molecules.

Note: It is highly recommended to perform a solubility test for each new batch of the compound to determine the optimal solvent and maximum stock concentration.

PART 1: Foundational Protocols for Cell-Based Assays

Protocol 1.1: Preparation of Stock Solutions

The accuracy of in vitro experiments begins with the precise preparation of stock solutions. Due to the anticipated low aqueous solubility of 3-(Furan-2-yl)-2-thioxopropanoic acid, an organic solvent is necessary.

Materials:

  • 3-(Furan-2-yl)-2-thioxopropanoic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of 3-(Furan-2-yl)-2-thioxopropanoic acid powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile, amber microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The use of an amber tube is recommended to protect the compound from light, a standard precaution for furan-containing molecules.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a widely used solvent in cell culture due to its ability to dissolve a broad range of organic compounds and its miscibility with aqueous culture media.

  • High-Concentration Stock: Preparing a concentrated stock solution minimizes the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally be kept below 0.5% (v/v).

  • Aliquoting: This practice prevents degradation of the compound that can occur with multiple freeze-thaw cycles and reduces the risk of contamination of the entire stock.

Protocol 1.2: Determination of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes[5].

Materials:

  • Selected cancer or normal cell line (e.g., MCF-7, A549, or primary cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom cell culture plates

  • 3-(Furan-2-yl)-2-thioxopropanoic acid stock solution (from Protocol 1.1)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-(Furan-2-yl)-2-thioxopropanoic acid stock solution in complete culture medium to achieve the desired final concentrations. A common starting range for novel compounds is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Workflow for Cytotoxicity Determination

Cytotoxicity_Workflow A Cell Seeding in 96-well Plate B 24h Incubation (Attachment) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24-72h) C->D E Add MTT Reagent D->E F Incubation (2-4h) E->F G Solubilize Formazan in DMSO F->G H Measure Absorbance (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for determining the cytotoxicity of 3-(Furan-2-yl)-2-thioxopropanoic acid using the MTT assay.

PART 2: Preliminary Mechanism of Action Studies

Based on the known biological activities of furan and thio-containing compounds, initial mechanistic studies could focus on the induction of apoptosis and oxidative stress.

Protocol 2.1: Assessment of Apoptosis by Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.

Materials:

  • Luminescent or fluorescent caspase-3/7 activity assay kit (commercially available)

  • White or black 96-well plates suitable for luminescence or fluorescence measurements

  • Cells and compound treatment setup as described in Protocol 1.2

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white or black 96-well plate at the same density as for the MTT assay.

    • Treat the cells with 3-(Furan-2-yl)-2-thioxopropanoic acid at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a relevant time period (e.g., 12, 24, or 48 hours).

  • Caspase Assay:

    • Follow the manufacturer's instructions for the chosen caspase-3/7 assay kit. This typically involves adding a reagent containing a pro-luminescent or pro-fluorescent caspase substrate directly to the wells.

    • Incubate the plate at room temperature for the recommended time (usually 30-60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence or fluorescence signal using the appropriate plate reader.

    • Normalize the signal to the number of viable cells (which can be determined in a parallel plate using an MTT or other viability assay).

    • Express the results as a fold-change in caspase activity compared to the vehicle control.

Protocol 2.2: Evaluation of Oxidative Stress by Intracellular ROS Measurement

Furan-containing compounds have been shown to induce oxidative stress, which can be a key event in their cytotoxic mechanism[6][7]. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used to measure intracellular reactive oxygen species (ROS).

Materials:

  • DCFH-DA probe

  • Cells and compound treatment setup as described in Protocol 1.2

  • Fluorescence plate reader or flow cytometer

  • Positive control for ROS induction (e.g., H₂O₂)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat the cells with 3-(Furan-2-yl)-2-thioxopropanoic acid at sub-lethal and lethal concentrations for a shorter duration (e.g., 1, 3, 6, or 12 hours).

  • ROS Staining:

    • Remove the treatment medium and wash the cells with warm, sterile PBS.

    • Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

    • Wash the cells again with PBS to remove excess probe.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) using a fluorescence plate reader.

    • Alternatively, for single-cell analysis, detach the cells and analyze them by flow cytometry.

    • Express the results as a percentage increase in ROS levels compared to the vehicle control.

Potential Signaling Pathway Involvement

Signaling_Pathway Compound 3-(Furan-2-yl)-2-thioxopropanoic acid ROS Increased Intracellular ROS Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase-3/7 Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of 3-(Furan-2-yl)-2-thioxopropanoic acid.

Conclusion and Future Directions

These protocols provide a solid foundation for the initial in vitro characterization of 3-(Furan-2-yl)-2-thioxopropanoic acid. The data generated from these experiments will be instrumental in determining the compound's potential as a therapeutic agent and in guiding further research. Subsequent studies could explore more specific molecular targets, investigate effects on other cellular processes like cell cycle progression or autophagy, and ultimately progress to in vivo models. The versatility of the furan scaffold, combined with the unique properties of the thioxopropanoic acid moiety, makes this compound a compelling candidate for further investigation in drug discovery and development.

References

  • MDPI. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

  • PMC. (2023, April 20). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Retrieved from [Link]

  • The Royal Society of Chemistry. Chapter 12: Toxicogenomics Case Study: Furan. Retrieved from [Link]

  • Oxford Academic. (2023, April 20). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-(furan-2-yl)prop-2-enoic acid. Retrieved from [Link]

  • ResearchGate. Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. Retrieved from [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Sami Publishing Company. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2025, November 20). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • ResearchGate. Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic.... Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid

The following technical guide is structured as a specialized Synthesis Support Center resource. It addresses the optimization of 3-(Furan-2-yl)-2-thioxopropanoic acid production, specifically focusing on the two-stage se...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Synthesis Support Center resource. It addresses the optimization of 3-(Furan-2-yl)-2-thioxopropanoic acid production, specifically focusing on the two-stage sequence: Knoevenagel Condensation followed by Alkaline Hydrolysis .

Subject: Yield Improvement Protocol for 3-(Furan-2-yl)-2-thioxopropanoic Acid Ticket ID: CHEM-OPT-882 Status: Resolved / Expert Guide

Executive Summary & Reaction Logic

To maximize yield, one must recognize that "3-(Furan-2-yl)-2-thioxopropanoic acid" exists in a tautomeric equilibrium with (Z)-3-(furan-2-yl)-2-mercaptoacrylic acid . The synthesis typically proceeds via a Gränacher-type reaction involving the condensation of furfural with rhodanine, followed by alkaline ring opening.

The Core Challenge: Yield loss primarily occurs during the hydrolysis step (due to oxidative dimerization of the thiol) and the condensation step (due to furfural resinification).

The Validated Pathway

The most robust route involves two distinct stages:

  • Condensation: Furfural + Rhodanine

    
     5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one.
    
  • Hydrolysis: Ring opening via NaOH

    
     Target Acid.
    

Critical Process Parameters (CPP) for Yield Optimization

Stage 1: The Knoevenagel Condensation

Goal: Maximize conversion of Furfural to the Rhodanine Intermediate.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Technical Rationale
Catalyst Sodium Acetate / Acetic AcidDBU (0.5 eq) in Water or Piperidine/Ethanol DBU/Water creates a highly active Brønsted base complex, accelerating nucleophilic attack while minimizing thermal degradation of furfural [1].
Solvent Glacial Acetic AcidWater or Ethanol (anhydrous) Acetic acid promotes furfural polymerization (black tar formation). Aqueous media with DBU allows cleaner precipitation of the intermediate [2].
Stoichiometry 1:1 (Aldehyde:Rhodanine)1.0 : 1.1 (Excess Rhodanine) Furfural is the more unstable reagent. Driving the reaction with excess rhodanine ensures complete consumption of the aldehyde before it degrades.
Temperature Reflux (>100°C)60°C – 80°C High heat promotes "furfural resin." Lower temperatures with stronger catalysts (DBU) preserve the furan ring integrity.
Stage 2: Alkaline Hydrolysis & Acidification

Goal: Clean ring opening without desulfurization or disulfide formation.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Technical Rationale
Base Conc. 15-20% NaOH (Hot)10-12% NaOH (Warm, <60°C) Excessive base strength or heat can cleave the C-S bond completely, leading to desulfurization.
Atmosphere Open AirStrict

or Ar Sparging
The product contains a free thiol (-SH) / thione (=S) group. Oxygen rapidly dimerizes this to a disulfide (S-S), halving the yield of the monomer.
Acidification Rapid addition of HClSlow dropwise HCl at 0°C Rapid precipitation traps impurities. Cold acidification prevents decarboxylation of the

-keto/thioxo acid.
Additives NoneSodium Bisulfite (NaHSO₃) Adding a reducing agent during acidification prevents oxidative degradation of the sulfur moiety.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar during the condensation step. What happened? Diagnosis: Furfural polymerization.[1] Solution:

  • Purify Starting Material: Furfural oxidizes to furoic acid and polymerizes on storage. Mandatory: Distill furfural under vacuum immediately before use.

  • Lower Temperature: Do not exceed 80°C.

  • Switch Catalyst: Move away from acidic conditions (Glacial AcOH). Use the DBU/Water system or Piperidine/Ethanol , which are gentler on the furan ring [1].

Q2: I obtained the intermediate, but after hydrolysis and acidification, I recovered very little solid (Low Mass Balance). Diagnosis: The product is likely water-soluble or decarboxylated. Solution:

  • Salting Out: The thioxo acid is more soluble in water than the rhodanine precursor. Saturate the aqueous phase with NaCl before extraction or filtration.

  • pH Control: Do not acidify below pH 2. Extremely low pH can trigger decarboxylation.

  • Extraction: Instead of filtration, extract the acidified aqueous layer with Ethyl Acetate (3x) . The product often oils out rather than precipitating cleanly.

Q3: The final product has a lower melting point than reported and smells strongly of sulfur. Diagnosis: Disulfide contamination or Desulfurization. Solution:

  • Inert Gas: You must sparge the NaOH solution with Nitrogen for 15 minutes before adding the rhodanine intermediate.

  • Tautomer Check: The product exists in equilibrium between the thioxo-propanoic form (keto) and mercapto-acrylic form (enol). This can cause melting point depression if not crystallized into a single polymorph. Recrystallize from Benzene/Petroleum Ether or dilute Ethanol.

Visual Workflows

Validated Synthetic Pathway

The following diagram illustrates the optimized logic flow, highlighting the critical control points (CCPs) where yield is typically lost.

SynthesisPath Furfural Furfural (Freshly Distilled) Condensation Step 1: Condensation Catalyst: DBU/H2O Temp: 60-80°C Furfural->Condensation Rhodanine Rhodanine (1.1 eq) Rhodanine->Condensation Intermediate Intermediate: 5-(Furan-2-ylmethylene)- 2-thioxothiazolidin-4-one Condensation->Intermediate High Yield (>90%) Polymer Risk: Furfural Polymerization Condensation->Polymer If T > 100°C Hydrolysis Step 2: Hydrolysis 10% NaOH, N2 atm <60°C Intermediate->Hydrolysis Acidification Acidification HCl to pH 2 Temp: 0°C Hydrolysis->Acidification Ring Opening Disulfide Risk: Oxidative Dimerization Hydrolysis->Disulfide If O2 present Product Target: 3-(Furan-2-yl)- 2-thioxopropanoic acid Acidification->Product Precipitation

Caption: Optimized reaction pathway identifying Critical Control Points (CCPs) for preventing polymerization and oxidation.

Mechanism of Hydrolysis & Tautomerism

Understanding the tautomerism is vital for characterization (NMR/IR).

Tautomerism RhodanineDeriv Rhodanine Derivative (Cyclic) OpenSalt Open Ring Salt (Na+ -S-C(=C)-COO-) RhodanineDeriv->OpenSalt NaOH / Hydrolysis ThiolForm Enol-Thiol Form (Z)-3-(furan-2-yl)- 2-mercaptoacrylic acid OpenSalt->ThiolForm HCl / H+ ThioxoForm Keto-Thione Form 3-(furan-2-yl)- 2-thioxopropanoic acid ThiolForm->ThioxoForm Tautomeric Equilibrium

Caption: The hydrolysis yields an enol-thiol which equilibrates to the target thioxo-acid. Analytical data may show mixtures.

References

  • Wang, X. S., et al. (2025).[2] "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Asian Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate." BenchChem.[1] Link

  • Metwally, N. H., & El-Taher, S. (2011). "Synthesis of 5-(9H-fluoren-9-ylidene)2-thioxo-4-thiazolidinone and polysubstituted thiazoles under microwave irradiation." Heterocycles. Link

  • Molecules Journal. (2022). "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives." MDPI. Link

Sources

Optimization

Troubleshooting solubility issues with 3-(Furan-2-yl)-2-thioxopropanoic acid

Technical Support Center: 3-(Furan-2-yl)-2-thioxopropanoic acid Welcome to the technical support guide for 3-(Furan-2-yl)-2-thioxopropanoic acid. This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Furan-2-yl)-2-thioxopropanoic acid

Welcome to the technical support guide for 3-(Furan-2-yl)-2-thioxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this molecule. Our goal is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the physicochemical properties of 3-(Furan-2-yl)-2-thioxopropanoic acid that are critical for understanding its behavior in solution.

Q1: What are the key structural features of 3-(Furan-2-yl)-2-thioxopropanoic acid that influence its solubility?

A1: The solubility of this compound is a complex interplay of its three primary functional components: the furan ring, the thioxo group, and the carboxylic acid.

  • Carboxylic Acid (-COOH): This is the most critical group for manipulating aqueous solubility. It is an acidic proton donor, meaning it can exist in a neutral (protonated) form or an anionic (deprotonated) carboxylate form (-COO⁻). The anionic form is significantly more polar and thus more water-soluble. This reversible ionization is the foundation for pH-dependent solubility strategies.[1]

  • Furan Ring: This five-membered aromatic heterocycle is predominantly hydrophobic and contributes significantly to the compound's poor solubility in neutral water. Furthermore, the furan ring is chemically sensitive; it can be susceptible to degradation under strongly acidic conditions or through oxidation, which can lead to ring-opening and polymerization.[2]

  • Thioxo Group (C=S): The replacement of a carbonyl oxygen with sulfur creates a thioxo group. While still polar, this group has different hydrogen bonding capabilities and polarizability compared to its keto-analog, 3-(Furan-2-yl)-2-oxopropanoic acid. Thiocarboxylic acids and related compounds can also be prone to oxidative dimerization, a factor to consider for long-term solution stability.[3]

Q2: What is the general solubility profile I should expect for this compound?

A2: Based on its structure, you should anticipate a distinct solubility profile in aqueous versus organic media. While specific quantitative data for this exact molecule is not widely published, we can infer its behavior from analogous structures.

Property Estimated Value / Profile Rationale & Implications for Solubility
Molecular Formula C₇H₆O₃SN/A
Molecular Weight ~170.19 g/mol A relatively low molecular weight, suggesting that solubility is primarily dictated by functional groups rather than size.
Predicted logP ~1.0 - 1.5This positive value indicates a preference for a lipid/organic environment over an aqueous one, predicting low intrinsic water solubility.
Predicted pKa ~2.5 - 3.5Typical for a carboxylic acid. This acidic nature is the key to enhancing aqueous solubility by forming a salt at pH > 4.5.[1]
Aqueous Solubility Low at neutral pH. High at basic pH (pH > 5).The hydrophobic furan ring dominates at neutral pH. At basic pH, deprotonation to the highly polar carboxylate salt dramatically increases water solubility.
Organic Solubility Good solubility in polar aprotic solvents (DMSO, DMF). Moderate solubility in polar protic solvents (Methanol, Ethanol).[4] Limited solubility in less polar solvents (DCM, Ethyl Acetate).[5] Poor solubility in nonpolar solvents (Hexane, Toluene).The molecule's overall polarity makes it most compatible with polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.
Q3: What are the primary stability concerns when preparing and storing solutions?

A3: Solution stability is a critical concern, particularly due to the furan and thioxo moieties.

  • pH Sensitivity: The furan ring can degrade in the presence of strong acids.[2] Therefore, while lowering pH can protonate the carboxylate, exposing the compound to highly acidic environments (pH < 2) for extended periods should be avoided.

  • Oxidative Degradation: Both the furan ring and the thioxo group are susceptible to oxidation from atmospheric oxygen.[2][3] This can lead to discoloration (browning) of solid samples and solutions, indicating impurity formation.[2]

  • Photodegradation: Furan-containing compounds can be sensitive to light.[2]

Best Practices for Stability:

  • Store the solid compound in a cool, dark place under an inert atmosphere (argon or nitrogen).[2]

  • Always use freshly prepared solutions for experiments.

  • When possible, use de-gassed solvents to minimize dissolved oxygen.

  • Protect solutions from light by using amber vials or wrapping containers in foil.

Part 2: Troubleshooting Guide

This section provides structured, step-by-step guidance for overcoming common solubility issues encountered in the laboratory.

Q4: My compound will not dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the standard protocol to solubilize it?

A4: This is the most common issue and is directly related to the compound's acidic nature. At neutral pH, the carboxylic acid is largely protonated, rendering the molecule poorly soluble. The key is to deprotonate it to form the soluble carboxylate salt.

Protocol: pH-Mediated Solubilization

  • Prepare a Concentrated Stock: Weigh the desired amount of 3-(Furan-2-yl)-2-thioxopropanoic acid and dissolve it in a minimal volume of a water-miscible organic solvent like DMSO or ethanol. Causality: This initial step ensures the compound is fully solvated before introduction to the aqueous environment, preventing clumps of insoluble material.

  • Dilute into Buffer: While vigorously stirring the target aqueous buffer, add the concentrated stock solution dropwise. You may observe a temporary precipitation as the organic stock disperses.

  • Adjust the pH: Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to the aqueous solution. Monitor the pH continuously with a calibrated pH meter.

  • Target pH: Continue adding base until the solution clears and the pH is at least 1.5 to 2 units above the compound's pKa (aim for a final pH of ≥ 5.0). Causality: According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, over 99% of the compound will be in the highly soluble deprotonated (anionic) form.[6]

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target concentration and volume.

start Compound fails to dissolve in neutral aqueous buffer stock Prepare concentrated stock in minimal DMSO or EtOH start->stock add Add stock dropwise to stirring aqueous buffer stock->add precip Precipitate forms or solution remains cloudy add->precip adjust Slowly add 0.1 M NaOH to raise pH precip->adjust ph_check Is pH > 5.0 and solution clear? adjust->ph_check ph_check->adjust  No success Solubilization successful. Adjust to final volume. ph_check->success  Yes fail Issue persists. Consider co-solvents or re-evaluate concentration.

Diagram 1: Decision workflow for aqueous solubilization.
Q5: The compound dissolves initially in my buffer but then crashes out of solution after some time. How can I fix this?

A5: This indicates that the solution is not stable. The primary causes are typically pH drift, supersaturation, or chemical degradation.

  • Problem: pH Drift: If your buffer has low buffering capacity, it can absorb atmospheric CO₂, leading to a slight decrease in pH. This small change can be enough to protonate the compound, causing it to precipitate.

    • Solution: Ensure you are using a buffer with adequate capacity for your experimental timeframe. Re-verify the pH of the solution after it has been sitting and readjust if necessary.

  • Problem: Supersaturation: You may have created a thermodynamically unstable supersaturated solution, especially if heat was used during dissolution.

    • Solution: Determine the compound's equilibrium solubility at your working temperature. Avoid creating solutions that exceed this concentration. If a higher concentration is needed, the use of solubilizing excipients like cyclodextrins may be required.[7]

  • Problem: Degradation: The precipitate may not be the parent compound but a less soluble degradation product.

    • Solution: Prepare solutions fresh before each experiment. If you suspect degradation, collect the precipitate and analyze it alongside the parent compound using an analytical technique like LC-MS to confirm its identity.[8]

Q6: I'm struggling to dissolve the compound in an organic solvent for a chemical synthesis. What approach should I take?

A6: Achieving solubility in organic solvents requires matching the polarity of the solvent to the solute. A systematic screening approach is most effective.

Protocol: Organic Solvent Screening

  • Systematic Testing: Start with the most likely candidates based on polarity. Test solubility in a small, fixed amount of solvent (e.g., 1 mg of compound in 0.5 mL of solvent).

  • Co-Solvency: If the compound is partially soluble in a desired solvent (e.g., Dichloromethane), try adding a small percentage (5-10%) of a stronger, miscible co-solvent (e.g., Methanol or DMSO) to increase the overall polarity of the solvent system.

  • Gentle Heating: Warming the mixture can significantly increase both the rate of dissolution and the solubility limit. Always use gentle heat and check for any signs of color change that would indicate thermal degradation.

  • Sonication: An ultrasonic bath is a very effective tool for breaking down solid agglomerates and accelerating the dissolution process without heat.[6]

Solvent Class Examples Expected Solubility Notes
Polar Aprotic DMSO, DMFHigh Excellent first choices for creating concentrated stock solutions.
Polar Protic Methanol, EthanolModerate to High Good options, capable of hydrogen bonding with the carboxylic acid.
Ethers THF, Diethyl EtherLow to Moderate May be suitable for some applications.[5]
Chlorinated Dichloromethane (DCM)Low Co-solvency with a more polar solvent may be necessary.
Nonpolar Hexane, TolueneVery Low / Insoluble Unlikely to be effective solvents.

graph G {
layout=neato;
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
A [label="Insoluble in Target\nOrganic Solvent", pos="0,3!", fillcolor="#FBBC05"];
B [label="Screen Solvents\n(DMSO, MeOH, THF, DCM)", pos="0,1.5!"];
C [label="Try Co-Solvent System\n(e.g., DCM + 5% MeOH)", pos="-2,0!"];
D [label="Apply Gentle Heat", pos="0,0!"];
E [label="Use Sonication", pos="2,0!"];
F [label="Solubility Achieved", pos="0,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -- B;
B -- C;
B -- D;
B -- E;
C -- F;
D -- F;
E -- F;

}

Diagram 2: Workflow for enhancing organic solvent solubility.

References

  • IJSDR (2011). Methods to boost solubility. IJSDR. Available at: [Link]

  • Patel, P. et al. (2025). A Review on “Advance Solubility Enhancement Techniques”: Significant Strategy in Development of Formulation. WJPPS. Available at: [Link]

  • Slideshare (n.d.). Methods of solubility enhancements. Available at: [Link]

  • PubChem (2021). 3-(Furan-2-yl)-2-oxopropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK (2024). 3-(furan-2-yl)prop-2-enoic acid. Available at: [Link]

  • Science of Synthesis (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Thieme. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Google Patents (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • MDPI (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

  • Chemistry LibreTexts (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Available at: [Link]

  • MDPI (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

Sources

Troubleshooting

Purification challenges of furan-substituted thioxopropanoic acids

Status: Online 🟢 | Topic: Purification & Stability | Ticket Volume: High Welcome to the Specialist Support Portal Subject: Troubleshooting isolation of 3-(furan-2-yl)-2-thioxopropanoic acid derivatives. Context: These sc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Topic: Purification & Stability | Ticket Volume: High

Welcome to the Specialist Support Portal

Subject: Troubleshooting isolation of 3-(furan-2-yl)-2-thioxopropanoic acid derivatives. Context: These scaffolds are critical candidates for Metallo-


-Lactamase (MBL) inhibitors [1, 2].[1][2][3][4] However, they present a "perfect storm" of chemical instability: the acid-sensitive furan ring paired with the oxidation-prone thioxo/thiol group.

Below are the resolved tickets for the most common failure modes.

Ticket #001: "My product turns into black tar during acidification."

User Report: "I hydrolyzed my rhodanine intermediate with NaOH. The solution was clear yellow. When I added 1M HCl to precipitate the product (pH 1), the solution turned black and a gummy solid formed. Yield is <10%."

Diagnosis: Acid-Catalyzed Furan Polymerization. You have triggered the "Furfuryl Alcohol" degradation pathway. The furan ring is electron-rich. In strong acidic media (pH < 2), the furan ring undergoes protonation, leading to ring-opening and rapid polymerization into humins (black tar) [3, 4].

The Fix:

  • Stop using strong mineral acids (HCl/H₂SO₄). The local concentration of acid at the drop site destroys the furan ring before mixing occurs.

  • Switch to Weak Acids: Use Acetic Acid (AcOH) or Formic Acid for acidification. If you must use HCl, use 0.1 M and add it dropwise at 0°C.

  • Temperature Control: Perform all acidification steps in an ice bath (

    
    C). Furan ring-opening is highly temperature-dependent.
    
Ticket #002: "The product streaks on silica and co-elutes with impurities."

User Report: "I tried flash chromatography (Hexane/EtOAc). The product streaks from the baseline to the solvent front. I cannot separate it from the starting aldehyde."

Diagnosis: Carboxylic Acid Tailing & Aldehyde Contamination.

  • Streaking: The free carboxylic acid (-COOH) interacts strongly with the silanols (Si-OH) on the silica gel, causing peak broadening.

  • Aldehyde: Starting furfural derivatives are often oily and co-elute.

The Fix:

  • Modify the Mobile Phase: Add 0.5% Formic Acid or 1% Acetic Acid to your mobile phase. This suppresses the ionization of the carboxylic acid, sharpening the peak.

  • Bisulfite Wash (Pre-Column): Before loading the column, wash your organic extract with saturated Sodium Bisulfite (

    
    ). This selectively forms water-soluble adducts with unreacted aldehydes (like furfural), removing them into the aqueous layer.
    
Ticket #003: "NMR shows 'ghost' peaks and the solid smells like rotten eggs."

User Report: "My


 NMR shows a complex mixture. The 

-proton signal is split or missing. The solid is slowly turning yellow to orange."

Diagnosis: Oxidative Dimerization & Tautomerism.

  • Disulfide Formation: The thioxo group (

    
    ) exists in equilibrium with the enethiol form (
    
    
    
    ). In air, this thiol oxidizes to a disulfide dimer (
    
    
    ).
  • Tautomerism: You are seeing a mix of the thioxo and enethiol tautomers. This is normal for

    
    -thioxo acids but complicates NMR interpretation.
    

The Fix:

  • Degas Everything: Use solvents sparged with Argon or Nitrogen.

  • Add Antioxidants: If storing the compound, add a stabilizer like BHT (butylated hydroxytoluene) if compatible with downstream assays, or store under inert gas at -20°C.

  • NMR Solvent: Run NMR in DMSO-

    
      rather than 
    
    
    
    . Chloroform is often acidic (trace HCl) and promotes decomposition. DMSO stabilizes the thioxo form.
Core Protocol: The "Cold-Zone" Acid-Base Extraction

Standard extraction protocols kill this molecule. Use this modified workflow to preserve the furan ring.

Reagents:

  • Crude Hydrolysate (in NaOH)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc) - Pre-chilled

  • Saturated

    
     (Bisulfite)
    
  • Brine

Step-by-Step:

  • The Chill: Cool the crude alkaline hydrolysate to 0°C in an ice/salt bath.

  • The Wash (Impurity Removal): While basic (pH 10-12), wash the aqueous layer with cold EtOAc (

    
    ).
    
    • Why? This removes non-acidic impurities (unreacted rhodanine, neutral byproducts) before you risk acidification.

  • The Gentle Acidification:

    • Add Glacial Acetic Acid dropwise with vigorous stirring.

    • Target pH: 3.5 - 4.0 . Do not go to pH 1.

    • Why? The pKa of these acids is typically ~3.5. You only need to reach the pKa to extract significant amounts. Going lower destroys the furan.

  • The Extraction: Extract immediately with cold EtOAc (

    
    ).
    
  • The Aldehyde Strip: Wash the combined organics with ice-cold saturated

    
     (
    
    
    
    ).
    • Why? Removes unreacted furfural derivatives.

  • Dry & Concentrate: Wash with Brine, dry over

    
     (avoid 
    
    
    
    as it is slightly Lewis acidic), and concentrate at <30°C .
Visualizing the Stability Crisis

The following diagram illustrates the competing pathways between successful isolation and the "Black Tar" scenario.

DecompositionPathways Start Furan-Thioxo Acid (Target Molecule) Acid Strong Acid (pH < 2) (HCl / H2SO4) Start->Acid Air Oxygen / Air Exposure Start->Air ThiolForm Enethiol Tautomer (C=C-SH) Start->ThiolForm Equilibrium Safe Controlled pH (3-4) Inert Atmosphere Start->Safe Protonation Furan Ring Protonation Acid->Protonation Fast RingOpen Ring Opening (Dicarbonyl Species) Protonation->RingOpen Polymer Black Tar (Polymerization) RingOpen->Polymer Irreversible Disulfide Disulfide Dimer (Insoluble Precipitate) Air->Disulfide Oxidation ThiolForm->Air Pure Pure Crystalline Solid Safe->Pure Isolation

Figure 1: Degradation pathways of furan-substituted thioxo acids. Note the critical divergence points at Acidification (pH control) and Air Exposure.

Data Summary: Solvent Compatibility Table
SolventSuitabilityNotes
Water (pH > 8) ✅ ExcellentStable as carboxylate salt. Yellow solution.
Water (pH < 2) ❌ Critical FailRapid polymerization of furan ring.
Ethyl Acetate ✅ GoodBest extraction solvent. Use cold.
Chloroform (

)
⚠️ CautionOften contains trace HCl. Causes slow decomposition/darkening.
DMSO ✅ ExcellentBest for NMR. Stabilizes the thioxo form.
Diethyl Ether ⚠️ CautionPeroxides in ether can oxidize the sulfur group.
References
  • Brem, J. et al. (2016).[3] Structural basis of metallo-β-lactamase inhibition by targeted covalent inhibitors. Nature Communications.[3]

  • González, M. M. et al. (2024). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Biomolecules.[1][3][5][6][7][8][9]

  • Lomsadze, K. et al. (2025).[10] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.[11] ChemSusChem.

  • Dunlop, A. P. (1948). Furan Chemistry: Industrial Applications.[7][12] Industrial & Engineering Chemistry. (Classic reference on furan acid sensitivity).

Sources

Optimization

Minimizing side reactions during 3-(Furan-2-yl)-2-thioxopropanoic acid derivatization

Welcome to the technical support center for the derivatization of 3-(Furan-2-yl)-2-thioxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-(Furan-2-yl)-2-thioxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile yet sensitive molecule. Here, we provide in-depth answers to frequently asked questions and a troubleshooting guide to help you minimize side reactions and maximize the yield of your desired product.

Introduction: Understanding the Reactivity of 3-(Furan-2-yl)-2-thioxopropanoic Acid

3-(Furan-2-yl)-2-thioxopropanoic acid is a valuable building block in medicinal chemistry and materials science. However, its trifunctional nature—possessing a furan ring, a thioxo group, and a carboxylic acid—presents unique challenges. Each functional group has distinct reactivity, and reaction conditions must be carefully selected to avoid a cascade of unwanted side reactions. The primary challenges stem from the acid-sensitivity of the furan ring and the nucleophilicity of the thioxo group. This guide will help you understand and control these competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-(Furan-2-yl)-2-thioxopropanoic acid and their potential side reactions?

A1: The molecule has three key reactive sites, each with its own potential for side reactions:

  • Furan Ring: This electron-rich aromatic ring is highly susceptible to acid-catalyzed reactions. Under acidic conditions, protonation of the furan ring, particularly at the Cα position, can occur. This initiates a cascade of reactions, including ring-opening to form unsaturated carbonyl compounds or polymerization, which often results in the formation of insoluble, dark-colored materials.[1][2][3]

  • Thioxo Group (C=S): This group exists in tautomeric equilibrium with the thiol form (C-SH). The sulfur atom is a soft nucleophile and can readily undergo S-alkylation.[4][5] However, it can also be oxidized to a sulfoxide or sulfone, or in some cases, lead to desulfurization. During esterification of the carboxylic acid, there is a risk of competitive O-acylation versus S-acylation of the thiocarboxylate.[6]

  • Carboxylic Acid (-COOH): This group undergoes standard reactions like esterification, amidation, and conversion to an acid chloride. However, harsh conditions, particularly high temperatures in the presence of a beta-carbonyl (or thione), can lead to decarboxylation.[7][8][9]

Q2: My reaction mixture turns dark brown or black, and a solid precipitates. What is causing this?

A2: This is a classic sign of furan ring degradation, specifically acid-catalyzed polymerization.[1][10] Even trace amounts of strong acid can protonate the furan ring, creating a reactive electrophile that attacks other furan molecules, leading to oligomerization and polymerization.[1]

To prevent this:

  • Strictly Avoid Strong Acids: Use non-aqueous acidic conditions or mild catalysts like phosphoric acid or boron trifluoride for reactions like acylation, if necessary.[1] For many derivatizations, it is best to work under neutral or basic conditions.

  • Use Aprotic Solvents: Polar aprotic solvents, such as DMF, can have a stabilizing effect on furan derivatives.[10]

  • Maintain Low Temperatures: Running reactions at or below room temperature can slow down the rate of polymerization.

Q3: How can I selectively derivatize one functional group over the others?

A3: Achieving selectivity requires careful choice of reagents and reaction conditions.

  • For Selective Carboxylic Acid Esterification:

    • Use mild, non-acidic conditions. A common method is to use an alkyl halide with a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF or acetonitrile. This favors O-alkylation of the carboxylate over S-alkylation of the thioxo group.

    • Carbodiimide coupling reagents (like EDC or DCC) with an alcohol in the presence of a mild base (like DMAP) can also be effective.[11]

  • For Selective S-Alkylation of the Thioxo Group:

    • This reaction is typically performed under basic conditions to deprotonate the thiol tautomer, forming a highly nucleophilic thiolate.[4][5] Using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by the addition of an alkyl halide is a standard procedure. The reaction is generally fast and can be done at low temperatures.

  • For Reactions Involving the Furan Ring:

    • Electrophilic substitution on the furan ring (e.g., halogenation) should be carried out under very mild, controlled conditions, often at low temperatures, to avoid polymerization and poly-substitution.[1]

Q4: I am attempting an S-alkylation, but my yields are low and I see multiple products. What could be going wrong?

A4: Low yields in S-alkylation can be due to several factors:

  • Incomplete Deprotonation: If the base is not strong enough or if there is insufficient quantity, the thiol tautomer will not be fully converted to the thiolate, leading to an incomplete reaction.

  • Oxidative Dimerization: Thiolates can be sensitive to air oxidation, which can lead to the formation of disulfide byproducts.[6] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Competing Reactions: If the alkylating agent is too reactive or the temperature is too high, you might see side reactions on the furan ring or the carboxylic acid.

Troubleshooting Guide

This guide addresses specific experimental problems in a structured format.

Problem Probable Cause(s) Recommended Solution(s)
1. Dark Polymer Formation Acid-catalyzed degradation of the furan ring.Strictly control pH. Avoid strong acids (e.g., HCl, H₂SO₄). If acidity is required, use milder Lewis acids (e.g., ZnCl₂) or work in buffered systems.• Use aprotic solvents like DMF or THF instead of protic solvents.[10]• Lower the reaction temperature.
2. Low Yield in Esterification • Incomplete reaction.• Side reactions (e.g., S-alkylation).• Decarboxylation at high temperatures.[8]Optimize base and solvent. For esterification with alkyl halides, use a soft base like Cs₂CO₃.• Use a coupling agent. Employ EDC or DCC with the alcohol, which specifically activates the carboxylic acid.[11]• Keep temperatures moderate. Avoid prolonged heating above 60-80°C.
3. Mixture of O- and S-Alkylated Products Lack of selectivity in the alkylation reaction. The reaction conditions allow both the carboxylate and the thiolate to react.For O-alkylation (Esterification): Use conditions that favor carboxylate formation and reaction (e.g., DIPEA, Cs₂CO₃).• For S-alkylation: Use a strong base (e.g., NaH) to fully form the thiolate, which is a much stronger nucleophile than the carboxylate, ensuring selective S-alkylation. Perform the reaction at a low temperature (0 °C to RT).
4. Formation of Disulfide Byproduct Oxidation of the thiol/thiolate intermediate by atmospheric oxygen.[6]Degas solvents before use.• Run the reaction under an inert atmosphere (Nitrogen or Argon).• Add the reagents via syringe through a septum.
5. Decarboxylation (Loss of CO₂) Detected by MS The molecule is a β-keto acid analogue, which is prone to decarboxylation upon heating.[8][9]Avoid high reaction temperatures. If heating is necessary, keep it as low as possible for the shortest duration required.• Use milder reaction conditions that do not require heat.
6. Difficulty Monitoring Reaction by TLC Products and starting material may have similar polarities or may not be UV-active.Use specific staining techniques. Potassium permanganate (KMnO₄) stain can be effective for visualizing compounds with double bonds (like the furan ring).• Utilize LC-MS for reaction monitoring. This provides much more accurate information on the conversion and the formation of side products.[12][13]

Experimental Protocols & Visualizations

Protocol 1: Selective Esterification (O-Alkylation)

This protocol describes the selective synthesis of the methyl ester of 3-(Furan-2-yl)-2-thioxopropanoic acid.

  • Dissolve 3-(Furan-2-yl)-2-thioxopropanoic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective S-Alkylation

This protocol details the selective S-methylation.

  • To a flame-dried flask under an argon atmosphere, add anhydrous THF (0.1 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Slowly add a solution of 3-(Furan-2-yl)-2-thioxopropanoic acid (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by LC-MS.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Reaction Pathway Visualizations

G cluster_main Main Reaction Pathways cluster_side Major Side Reactions SM 3-(Furan-2-yl)-2- thioxopropanoic acid Ester O-Alkyl Derivative (Ester) SM->Ester Mild Base (Cs₂CO₃) R-X Thioether S-Alkyl Derivative (Thioether) SM->Thioether Strong Base (NaH) R-X Polymer Furan Polymerization SM->Polymer [H⁺] (Acid) Heat Decarboxy Decarboxylation Product SM->Decarboxy High Heat Thioether_int Thiolate Intermediate SM->Thioether_int Base Dimer Oxidative Dimer (Disulfide) Thioether_int->Dimer O₂ (Air)

Caption: Competing reaction pathways in the derivatization of 3-(Furan-2-yl)-2-thioxopropanoic acid.

G start Experiment Start: Reaction mixture turns dark check_acid Was a strong acid used or generated? start->check_acid yes_acid Root Cause: Acid-catalyzed Furan Polymerization check_acid->yes_acid Yes no_acid Was the reaction heated excessively? check_acid->no_acid No solution1 Solution: - Use non-acidic conditions - Buffer the reaction - Lower temperature yes_acid->solution1 yes_heat Potential Cause: Thermal Degradation & Polymerization no_acid->yes_heat Yes solution2 Solution: - Run reaction at lower temp - Minimize reaction time yes_heat->solution2

Caption: Troubleshooting workflow for polymer formation.

References

  • Masite, et al. (2022). Gas chromatography equipped with FID or MS/MS has been used to analyze furan and its derivatives in various foods. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

  • Ponomarenko, et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]

  • Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Available at: [Link]

  • Liang, et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available at: [Link]

  • Schulze, et al. Alkylation of Zwitterionic Thiooxalic Acid Derivatives. Available at: [Link]

  • Liang, C., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]

  • Huang, et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Google Patents. RU2351605C2 - Method of thiocarboxylic acid etherification.
  • ResearchGate. 20.8.13 Thiocarboxylic S-Acid, Selenocarboxylic Se-Acid, and Tellurocarboxylic Te-Acid Derivatives (Update 2024). Available at: [Link]

  • Techenomics. (2014). Furan Analysis Imperative for Power Stations. Available at: [Link]

  • RSC Publishing. Ready decarboxylation of imines of α-keto acids. Mechanism and application to thioamide synthesis. Available at: [Link]

  • Gordon, J. C., et al. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • JRC Publications Repository. Methods for the determination of furan in food. Available at: [Link]

  • Futaki, S., et al. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PMC. Available at: [Link]

  • ResearchGate. Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. Available at: [Link]

  • Wikipedia. Thiocarboxylic acid. Available at: [Link]

  • Chemistry Steps. Decarboxylation. Available at: [Link]

  • ResearchGate. Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • ResearchGate. Alkylation of thiohydantoins including synthesis, conformational and configurational studies of some acetylated s-pyranosides. Available at: [Link]

  • Langenbeck, U., et al. (1977). Decarboxylation of alpha-ketoisovaleric acid after oral administration in man. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of decarboxylation of alpha-keto carboxylic acid. Available at: [Link]

  • Shainurova, A. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Available at: [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]

  • Adams, S. M., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available at: [Link]

  • ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

  • MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available at: [Link]

  • Shainurova, A. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]

  • Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums. Available at: [Link]

  • ResearchGate. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Available at: [Link]

Sources

Troubleshooting

Optimizing pH conditions for 3-(Furan-2-yl)-2-thioxopropanoic acid extraction

Technical Support Center: 3-(Furan-2-yl)-2-thioxopropanoic acid Welcome to the technical support guide for the handling and extraction of 3-(Furan-2-yl)-2-thioxopropanoic acid. This document provides in-depth guidance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Furan-2-yl)-2-thioxopropanoic acid

Welcome to the technical support guide for the handling and extraction of 3-(Furan-2-yl)-2-thioxopropanoic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in optimizing their experimental workflows. Our focus is on leveraging pH as a critical parameter to maximize extraction efficiency while preserving the integrity of the molecule.

Fundamental Principles: The "Why" Behind pH Optimization

Optimizing the extraction of 3-(Furan-2-yl)-2-thioxopropanoic acid hinges on controlling its ionization state, which is dictated by the pH of the aqueous solution. The molecule possesses two key functional groups that influence its behavior: a thiocarboxylic acid and a furan ring .

  • The Thiocarboxylic Acid Group (-COSH): This group is the primary handle for pH-based extraction. Thiocarboxylic acids are significantly more acidic than their carboxylic acid counterparts.[1] For instance, thioacetic acid has a pKa near 3.4, while acetic acid's pKa is 4.72.[1] This increased acidity means that 3-(Furan-2-yl)-2-thioxopropanoic acid will be deprotonated (anionic) at a lower pH compared to its oxygen analog.

    • Below its pKa: The molecule is protonated, electrically neutral, and demonstrates higher solubility in organic solvents (e.g., ethyl acetate, dichloromethane).

    • Above its pKa: The molecule is deprotonated, forming a negatively charged thiocarboxylate salt, which is preferentially soluble in the aqueous phase.

  • The Furan Ring: This heterocyclic moiety is susceptible to degradation under harsh pH conditions, particularly strong acids.[2][3] Acid-catalyzed polymerization or ring-opening are known degradation pathways for furan derivatives, which can lead to significant yield loss and the formation of complex impurities.[4]

The core strategy is to select a pH that fully protonates the thiocarboxylic acid to facilitate its transfer into an organic solvent, without inducing degradation of the furan ring.

Frequently Asked Questions (FAQs)

Q1: What is the estimated pKa of 3-(Furan-2-yl)-2-thioxopropanoic acid?

Q2: Why is pH control so crucial for the liquid-liquid extraction (LLE) of this compound?

The efficiency of LLE is governed by the partition coefficient (LogP or LogD) of the analyte between the aqueous and organic phases.[5][6] For an ionizable compound like this, the distribution is highly pH-dependent. By adjusting the pH to at least two units below the pKa, you ensure that over 99% of the molecule is in its neutral, non-polar form, which dramatically favors its partitioning into the organic solvent.[5][6] Conversely, adjusting the pH to be well above the pKa makes it highly polar and keeps it in the aqueous phase, a principle used for washing away neutral impurities or for back-extraction.[7]

Q3: What are the primary risks of using an incorrect pH during extraction?

The two main risks are:

  • Poor Yield: If the pH of the aqueous phase is too high (e.g., pH 4 or above), the compound will be ionized and remain in the aqueous layer, leading to very low recovery in the organic solvent.[7]

  • Product Degradation: If the pH is excessively acidic (e.g., pH < 1), the furan ring is at risk of acid-catalyzed degradation, which can result in yield loss and the generation of hard-to-remove impurities.[2][3][4]

Q4: Which organic solvents are recommended for extraction?

The choice of solvent depends on the polarity of the analyte.[5] Common choices for extracting moderately polar organic acids include:

  • Ethyl acetate: Good balance of polarity and water immiscibility.

  • Dichloromethane (DCM): Effective but carries higher toxicity and environmental concerns.

  • Diethyl ether: Highly effective but very volatile and flammable.

It is advisable to avoid highly polar, water-miscible solvents like acetone or short-chain alcohols, as they will not form a distinct phase for extraction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My extraction yield is consistently low.

  • Question: I am performing the extraction at a neutral pH (around 7) and recovering very little product in my ethyl acetate layer. Why is this happening?

  • Answer: At neutral pH, the thiocarboxylic acid group (with an estimated pKa of 2.5-3.5) will be fully deprotonated, forming a negatively charged thiocarboxylate salt. This salt is highly polar and will preferentially remain in the aqueous phase. To improve your yield, you must acidify the aqueous layer. As a general rule, adjust the aqueous sample to a pH two units below the analyte's pKa to ensure it is in its neutral, extractable form. [6]

    • Solution: Before extracting, adjust the pH of your aqueous solution to pH 1.5 - 2.0 using a dilute acid like 1M HCl. Monitor the pH with a calibrated pH meter or pH paper. This will ensure the compound is protonated and readily transfers to the organic phase.

Issue 2: I am observing product degradation or the formation of colored impurities.

  • Question: After acidifying my solution to pH 1 with concentrated sulfuric acid, my final product is a dark, tarry substance with a low yield of the desired compound. What went wrong?

  • Answer: The furan ring in your molecule is sensitive to strong acidic conditions.[2][3] Using a strong, concentrated acid or lowering the pH excessively can trigger acid-catalyzed degradation pathways like polymerization.[4]

    • Solution:

      • Use a milder acid: Opt for 1M or 2M HCl instead of concentrated sulfuric acid for pH adjustment.

      • Avoid over-acidification: Aim for a target pH that is effective but not overly harsh. A pH of 2 is often sufficient. It is crucial to test a range (e.g., pH 1.5, 2.0, 2.5) to find the sweet spot that maximizes yield without causing degradation.

      • Minimize contact time: Perform the extraction promptly after acidification. Do not let the acidified aqueous solution sit for extended periods.

      • Work at lower temperatures: If degradation persists, consider performing the acidification and extraction steps in an ice bath to slow down potential degradation reactions.

Issue 3: My final product is contaminated with non-polar impurities.

  • Question: My extracted product contains several other non-polar compounds from my initial reaction mixture. How can I use pH to improve its purity?

  • Answer: You can employ a technique called back-extraction .[5][7] This method leverages the acidic nature of your target compound to separate it from neutral impurities.

    • Solution Workflow:

      • Perform the initial extraction as planned: Acidify the aqueous phase to pH ~2 and extract your target compound (along with neutral impurities) into an organic solvent like ethyl acetate.

      • Isolate the organic layer.

      • "Back-extract" the organic layer by washing it with a basic aqueous solution (e.g., a saturated solution of sodium bicarbonate, pH ~8, or dilute 1M NaOH to reach pH > 10).

      • During this basic wash, your acidic target compound will deprotonate and transfer back into the new aqueous layer, while the neutral, non-polar impurities will remain in the organic layer.

      • Separate the new basic aqueous layer (which now contains your purified compound as a salt), re-acidify it to pH ~2, and perform a final extraction with fresh organic solvent to recover your pure product.

Visualization of the pH Optimization Workflow

The following diagram illustrates the decision-making process for optimizing the extraction of 3-(Furan-2-yl)-2-thioxopropanoic acid.

ExtractionWorkflow cluster_start Initial State cluster_extraction Forward Extraction cluster_purification Purification (Optional) cluster_warning start Aqueous sample containing 3-(Furan-2-yl)-2-thioxopropanoic acid ph_adjust 1. Adjust aqueous phase pH start->ph_adjust correct_ph Set pH to 1.5 - 2.0 (pH << pKa) ph_adjust->correct_ph Correct Path wrong_ph pH > 4.0 (pH > pKa) ph_adjust->wrong_ph Incorrect Path protonated Compound is >99% Protonated (Neutral) correct_ph->protonated degradation Warning: Furan ring may degrade at very low pH (<1) or with prolonged acid exposure. correct_ph->degradation extract 2. Extract with immiscible organic solvent (e.g., Ethyl Acetate) protonated->extract organic_phase Organic Phase containing Product + Neutral Impurities extract->organic_phase deprotonated Compound is Deprotonated (Anionic) wrong_ph->deprotonated low_yield Result: Low Yield (Compound remains in aqueous phase) deprotonated->low_yield back_extract 3. Back-extract with basic aqueous solution (pH > 8) organic_phase->back_extract final_aqueous Aqueous Phase containing Deprotonated Product (Purified) back_extract->final_aqueous re_extract 4. Re-acidify (pH 2) & Extract with fresh organic solvent final_aqueous->re_extract pure_product Final Pure Product in Organic Phase re_extract->pure_product

Caption: Workflow for pH-optimized extraction and purification.

Data Summary: pH vs. Ionization State

The following table summarizes the theoretical relationship between the pH of the aqueous solution and the state of 3-(Furan-2-yl)-2-thioxopropanoic acid, assuming an estimated pKa of 3.0.

pH of Aqueous PhasepH relative to pKa (3.0)Predominant SpeciesChargeExpected Solubility in Organic SolventsExtraction Efficiency
1.0pH = pKa - 2Protonated (R-COSH)0HighVery High*
2.0pH = pKa - 1Protonated (R-COSH)0HighHigh
3.0pH = pKa50% Protonated/50% Anionic-0.5ModerateModerate
4.0pH = pKa + 1Anionic (R-COS⁻)-1LowLow
7.0pH = pKa + 4Anionic (R-COS⁻)-1Very LowNegligible

*Note: While efficiency is highest at pH 1, the risk of furan ring degradation is also elevated. A pH of ~2 is often the optimal balance.

Experimental Protocol: Determining Optimal Extraction pH

This protocol provides a systematic approach to empirically determine the ideal pH for your specific experimental conditions.

Objective: To identify the pH that provides the highest yield of 3-(Furan-2-yl)-2-thioxopropanoic acid with minimal degradation.

Materials:

  • Aqueous solution containing the crude product.

  • 1M HCl and 1M NaOH for pH adjustment.

  • Calibrated pH meter or high-quality pH strips.

  • Extraction solvent (e.g., Ethyl Acetate).

  • Separatory funnel and standard glassware.

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).

  • Anhydrous sodium sulfate or magnesium sulfate.

Procedure:

  • Prepare Aliquots: Divide your aqueous crude solution into five equal, representative aliquots (e.g., 10 mL each). Label them pH 1.5, pH 2.0, pH 2.5, pH 3.0, and pH 7.0 (Control).

  • Adjust pH:

    • For each aliquot, slowly add 1M HCl dropwise while stirring until the target pH is reached. Use a calibrated pH meter for accuracy.

    • The pH 7.0 aliquot will serve as a negative control.

  • Perform Extraction:

    • Transfer each pH-adjusted aliquot to a separate separatory funnel.

    • Add an equal volume of ethyl acetate (e.g., 10 mL) to each funnel.

    • Stopper the funnels and shake vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate completely.

  • Isolate Organic Phase:

    • Carefully drain and collect the organic (top) layer from each funnel into a labeled flask.

    • To maximize recovery, you may perform a second extraction of the aqueous layer with a fresh portion of ethyl acetate and combine the organic extracts.

  • Dry and Concentrate:

    • Dry each organic extract over anhydrous sodium sulfate.

    • Filter or decant the solvent into a pre-weighed vial.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Analyze Results:

    • Determine the mass of the crude extract for each pH point to get a preliminary idea of yield.

    • For more accurate results, dissolve a known mass of each extract in a suitable solvent and analyze by HPLC or LC-MS.

    • Compare the peak area of the desired product across the different pH conditions. Also, inspect the chromatograms for the presence of impurity peaks, which might indicate degradation.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). PubMed.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021).
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). JournalsPub.
  • How Can We Improve Our Liquid-Liquid Extraction Processes?. (2025). SCION Instruments.
  • Thiocarboxylic acid. Wikipedia.
  • Effect of Oxygen Availability and pH on the Furan Concentration Formed During Thermal Preservation of Plant-Based Foods. (2016). PubMed.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

Sources

Optimization

Technical Support Center: Purification of 3-(Furan-2-yl)-2-thioxopropanoic acid

Welcome to the technical support resource for the purification of 3-(Furan-2-yl)-2-thioxopropanoic acid. This guide is designed for chemistry professionals engaged in the synthesis and purification of this and structural...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-(Furan-2-yl)-2-thioxopropanoic acid. This guide is designed for chemistry professionals engaged in the synthesis and purification of this and structurally related compounds. Here, we address common challenges encountered during purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. Our approach is rooted in established chemical literature and extensive laboratory experience.

Section 1: Understanding Your Impurity Profile

Effective purification begins with a hypothesis about the potential impurities in your crude material. The synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid, likely proceeding through a condensation reaction, can introduce several classes of contaminants.

Question: What are the most probable impurities I should expect in my crude 3-(Furan-2-yl)-2-thioxopropanoic acid?

Answer: Your crude product is likely a mixture containing unreacted starting materials, reaction by-products, and degradation products. A systematic approach to identifying these is crucial.

  • Unreacted Starting Materials: The most common impurities are the precursors used in the synthesis. This typically includes a furan-2-carbaldehyde (furfural) derivative and a source of the thioxopropanoic acid moiety.

  • Reaction By-products: Side reactions can lead to a variety of structurally similar impurities. For instance, self-condensation of starting materials or intermediates can occur.

  • Degradation Products: Furan rings are notoriously sensitive to strong acids and can undergo acid-catalyzed polymerization to form dark, tarry substances often referred to as "humins".[1] Furthermore, the thioxo functional group is susceptible to oxidation, which can lead to the corresponding sulfoxide or other oxidized sulfur species, particularly if the reaction or workup is exposed to air for extended periods. The final product itself, a furan derivative, may be unstable under certain conditions, such as exposure to air and light, potentially leading to colored oxidation products.[2][3]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common practical issues encountered during the purification process.

FAQ 1: My crude product is a dark, viscous oil or tar. How should I begin the purification?

Answer: This is a classic sign of polymeric degradation products, likely from the acid-sensitive furan ring.[1] A high-resolution technique like chromatography is not ideal at this stage due to the risk of irreversibly contaminating the column. The best initial approach is a bulk separation based on chemical properties, specifically the acidity of your target compound.

An acid-base extraction is the recommended first step. This liquid-liquid extraction technique separates your desired carboxylic acid from neutral organic impurities (like unreacted aldehyde) and acid-insoluble tars. The process involves dissolving the crude mixture in an organic solvent and washing with an aqueous base. The acidic product is deprotonated and moves into the aqueous layer, leaving neutral and polymeric impurities behind in the organic layer. Subsequent acidification of the aqueous layer re-protonates your product, causing it to precipitate or be extracted back into an organic solvent.

dot

Caption: Initial purification workflow for crude product.

FAQ 2: After acid-base extraction, my product is a solid but appears discolored (yellow, brown, or pink). What causes this and how can I remove the color?

Answer: Discoloration in phenolic or heterocyclic compounds often points to trace amounts of highly conjugated, colored oxidation products.[3] Even after extraction, these minor impurities can be incorporated into the crystal lattice of your product.

The most effective method to address this is recrystallization with activated charcoal . Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules responsible for the color, while leaving your smaller product molecule in solution.

Causality: The key is to add the charcoal to the hot, dissolved solution just before filtration. Adding it to a cold solvent is ineffective, and adding it to a boiling solution can cause violent bumping. Use a minimal amount of charcoal, as excessive use can lead to significant loss of your desired product due to non-specific adsorption.

FAQ 3: I am struggling to find a suitable solvent for recrystallization. My product either dissolves completely in everything or in nothing at all. What is the strategy?

Answer: This is a common challenge in recrystallization. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] When a single solvent fails, a two-solvent system is the logical next step.

This technique involves finding two miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent"). You dissolve your compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Allowing this solution to cool slowly should yield crystals.

Solvent System ComponentPolarityBoiling Point (°C)Rationale for Use
"Good" Solvents (High Solubility)
EthanolPolar Protic78Good for dissolving carboxylic acids.
AcetonePolar Aprotic56Strong solvent, but low boiling point requires care.
Ethyl AcetateIntermediate77Balances polarity, often a good starting point.
"Bad" Solvents (Low Solubility)
Hexanes/HeptaneNon-polar69 / 98Excellent anti-solvents for polar compounds.
WaterVery Polar100Can be a good anti-solvent if the compound is soluble in a polar organic like ethanol.[5]
TolueneNon-polar111Good for inducing crystallization of aromatic compounds.

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Caption: Decision-making flowchart for recrystallization.

FAQ 4: My TLC and/or HPLC analysis shows impurities that are very close in polarity to my product. Recrystallization isn't improving the purity. What is the next step?

Answer: This scenario indicates the presence of structurally similar impurities, which co-crystallize with your product. When this occurs, you must turn to a purification method based on differential partitioning between a stationary and a mobile phase: silica gel column chromatography .

The key to success is developing a solvent system (mobile phase) that provides adequate separation on an analytical TLC plate first. Since your compound is acidic, it may streak on standard silica gel. This can be mitigated by adding a small amount (0.5-1%) of a modifying acid, such as acetic acid or formic acid, to your mobile phase. This keeps your compound fully protonated and improves the peak shape. A typical mobile phase for a compound of this nature would be a gradient of ethyl acetate in hexanes.

Section 3: Standard Operating Protocols

Protocol A: Bulk Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude material (1 part) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10-20 parts).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (3 x 10 parts). Scientific Rationale: A mild base like bicarbonate is used to selectively deprotonate the carboxylic acid without hydrolyzing other functional groups.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with the organic solvent (5 parts) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1-2M hydrochloric acid (HCl) until the pH is ~2. The product should precipitate as a solid. Trustworthiness Check: Confirm the pH with litmus paper or a pH meter.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water. Alternatively, if the product is an oil or does not precipitate cleanly, extract it back into an organic solvent (3 x 10 parts), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

Protocol B: Recrystallization with Activated Charcoal

  • Solvent Selection: In a flask, place a small amount of your extracted solid. Add a potential recrystallization solvent dropwise at room temperature until a slurry is formed. Heat the flask. If the solid dissolves completely upon heating, it is a good candidate solvent.

  • Dissolution: Place the bulk of the solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Add just enough hot solvent to fully dissolve the solid.

  • Charcoal Treatment: Remove the flask from the heat source. Allow the boiling to subside and add a very small amount of activated charcoal (approx. 1-2% of the solute mass).

  • Hot Filtration: Swirl the hot mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the charcoal. Scientific Rationale: This step must be done quickly to prevent the product from crystallizing prematurely on the filter paper.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum.

Section 4: Purity Assessment

Verifying the purity of your final product is a critical final step.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single, well-defined spot is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A method using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a phosphoric acid or TFA modifier) is a good starting point for analysis of furanic compounds.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect any remaining impurities. The absence of peaks corresponding to starting materials or known by-products is a strong indicator of purity.

This guide provides a framework for logically approaching the purification of 3-(Furan-2-yl)-2-thioxopropanoic acid. By understanding the potential impurities and the chemical principles behind each purification technique, you can effectively troubleshoot challenges and obtain a high-purity final product.

References

  • SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column.
  • Chen, B. H., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC.
  • Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International.
  • Bianchi, F., et al. (n.d.). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. Iris Unimore.
  • Mahato, A., & Vyas, S. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Agilent.
  • Kalyaev, M. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. MDPI.
  • Kalyaev, M. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate.
  • Kalyaev, M. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.
  • ResearchGate. (n.d.). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic....
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Bakunov, S. A., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC.
  • DOI. (2026). Synthesis and Evaluation of the Cytotoxicity of Furanolabdanoids Containing a 3-Aminopropanoyl Substituent in the Furan Ring.
  • Kalyaev, M. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC.
  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. (n.d.). Carboxylic acid purification and crystallization process.
  • BenchChem. (2025). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
  • University of Washington. (n.d.). Recrystallization of Benzoic Acid.
  • Parchem. (n.d.). 3-THIOPROPIONIC ACID.
  • University of Liverpool. (n.d.). Heterocyclic Chemistry.

Sources

Troubleshooting

Technical Support Center: Thermal Degradation Profile of 3-(Furan-2-yl)-2-thioxopropanoic acid

Welcome to the technical support center for the thermal analysis of 3-(Furan-2-yl)-2-thioxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal analysis of 3-(Furan-2-yl)-2-thioxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its thermal stability and degradation profile. Given the limited direct literature on this specific molecule, this guide synthesizes information from the thermal analysis of related furan derivatives, carboxylic acids, and sulfur-containing organic compounds to provide a predictive and practical framework for your experiments.

Part 1: Understanding the Thermal Behavior of 3-(Furan-2-yl)-2-thioxopropanoic acid

1.1. What is the expected thermal degradation profile of 3-(Furan-2-yl)-2-thioxopropanoic acid?

Due to the absence of specific experimental data for 3-(Furan-2-yl)-2-thioxopropanoic acid, we can predict its thermal degradation by analyzing its constituent functional groups: the furan ring, the carboxylic acid group, and the thioxo group. The degradation is likely to be a multi-step process.

  • Initial Decomposition (Lower Temperature Range): The most probable initial step is the decarboxylation of the carboxylic acid group, releasing carbon dioxide (CO2). This is a common thermal degradation pathway for many carboxylic acids.[1][2] The presence of the adjacent thioxo group might influence the temperature at which this occurs.

  • Furan Ring Decomposition (Intermediate to High-Temperature Range): Following or concurrent with decarboxylation, the furan ring is expected to decompose. Studies on furan and its derivatives show that thermal decomposition can proceed through ring-opening to form various volatile products.[3][4] Common products from furan pyrolysis include carbon monoxide (CO), propyne, and acetylene.[3] The specific side chains on the furan ring are known to influence the distribution of these products.[3]

  • Role of the Thioxo Group: The thioxo group (C=S) introduces additional complexity. Sulfur-containing organic compounds can decompose to release various sulfur species, such as hydrogen sulfide (H2S) or sulfur dioxide (SO2) if oxygen is present. The presence of sulfur can also influence the degradation mechanism of the rest of the molecule.

1.2. What are the key thermal analysis techniques to characterize this compound?

A combination of thermal analysis techniques is recommended for a comprehensive understanding:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[1][5] This is crucial for determining the onset temperature of decomposition, the number of degradation steps, and the total mass loss.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to determine melting points, glass transitions, and the enthalpy of decomposition (whether the process is exothermic or endothermic).[6]

  • Evolved Gas Analysis (EGA): Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition. This is essential for confirming the predicted degradation pathways (e.g., detection of CO2, CO, and sulfur-containing gases).

Part 2: Experimental Protocols

2.1. Recommended TGA Protocol

This protocol provides a starting point for analyzing the thermal stability of 3-(Furan-2-yl)-2-thioxopropanoic acid.

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide valuable information on the degradation mechanism.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a heating rate of 10 °C/min.[8][9]

  • Data Analysis:

    • Plot the mass change (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates for each decomposition step.

2.2. Recommended DSC Protocol

Objective: To determine the melting point and the enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point.

      • Ramp up to a temperature beyond the final decomposition temperature observed in TGA, at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy of fusion and decomposition.

Part 3: Troubleshooting Guide & FAQs

This section addresses potential issues and common questions that may arise during the thermal analysis of 3-(Furan-2-yl)-2-thioxopropanoic acid.

Q1: My TGA curve shows a mass loss at a relatively low temperature (below 100°C). What could be the cause?

A1: This is likely due to the presence of residual solvent or moisture in your sample. Ensure your sample is thoroughly dried before analysis. You can add an initial isothermal hold in your TGA method (e.g., at 100°C for 10-15 minutes) to remove any volatile components before starting the main temperature ramp.

Q2: The baseline of my DSC curve is noisy or drifting.

A2: This can be caused by several factors:

  • Improper sample packing: Ensure the sample is evenly distributed at the bottom of the DSC pan.

  • Instrument instability: Allow the instrument to stabilize at the initial temperature before starting the run.

  • Sample evolution: Volatilization of the sample or a slow decomposition can cause baseline drift. Using a hermetically sealed pan can help if the issue is volatilization below the main decomposition temperature.

Q3: I am seeing an unexpected exothermic peak in my DSC curve. What does this signify?

A3: While melting is an endothermic process, decomposition can be either endothermic or exothermic. An exothermic peak indicates that the decomposition process releases heat. This is not uncommon for complex organic molecules. It could also indicate a crystallization event if the sample was amorphous initially.

Q4: How can I confirm the identity of the gases evolved during decomposition?

A4: As mentioned in section 1.2, the most effective way to identify the evolved gases is by using Evolved Gas Analysis (EGA). Coupling your TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) will provide real-time data on the chemical nature of the off-gases at different temperatures, allowing you to confirm the release of CO2, CO, H2S, or other fragments.

Q5: The residue left in the TGA pan after the experiment is black. What does this indicate?

A5: A black residue, often referred to as char, is common after the thermal decomposition of organic compounds, especially in an inert atmosphere. It is primarily composed of carbon. The amount of char formed can provide insights into the degradation mechanism.

Q6: Can the heating rate affect the decomposition temperature?

A6: Yes, the heating rate can have a significant impact on the observed decomposition temperature. Higher heating rates generally shift the decomposition to higher temperatures. For kinetic studies, it is often necessary to perform experiments at multiple heating rates. For routine analysis, a standard heating rate of 10 °C/min is a good starting point.[8][9]

Part 4: Visualizations and Data Summary

Predicted Thermal Degradation Pathway

G cluster_0 3-(Furan-2-yl)-2-thioxopropanoic acid cluster_1 Step 1: Decarboxylation cluster_2 Step 2: Furan Ring Opening & Fragmentation cluster_3 Sulfur Compound Evolution A Initial Compound B Intermediate + CO2 A->B Heat (Low-Mid Temp) C Volatile Products (CO, Propyne, etc.) B->C Heat (Mid-High Temp) D H2S, SO2, etc. B->D Heat E E C->E Final Products D->E G A Sample Preparation (Drying & Weighing) B TGA Analysis (Inert/Oxidative Atmosphere) A->B C DSC Analysis (Inert Atmosphere) A->C D TGA-MS / TGA-FTIR (Evolved Gas Analysis) B->D E Data Interpretation - Onset Temperature - Mass Loss % - Melting Point - Enthalpy - Evolved Gas ID B->E C->E D->E

Caption: Recommended workflow for comprehensive thermal analysis.

Summary of Expected Thermal Events
Thermal EventTechniqueExpected ObservationProbable Cause
MeltingDSCEndothermic peakPhase transition from solid to liquid
DecarboxylationTGAMass lossLoss of CO2 from the carboxylic acid group
DSCEndothermic or exothermic peakEnergy change associated with bond breaking
Furan Ring DecompositionTGASignificant mass lossFragmentation of the furan ring
DSCEndothermic or exothermic peak(s)Complex bond breaking and formation
Sulfur EvolutionTGA-MSDetection of sulfur-containing ionsDecomposition involving the thioxo group

References

  • Zhang, H., et al. (2019). Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives. RSC Advances, 9(18), 10173-10183.
  • Xu, Y., & Liu, C. J. (2011). Decomposition of Furan on Pd(111). The Journal of Physical Chemistry C, 115(23), 11561-11569.
  • da Silva, G., & Bozzelli, J. W. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 119(28), 7856-7865.
  • Wang, Y., et al. (2024). Theoretical Study of the Decomposition Reactions of 2-Vinylfuran. ACS Omega, 9(17), 19535-19545.
  • Padwa, A., & Kulkarni, Y. S. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN Electronic Journal.
  • Ribeiro da Silva, M. A., & Santos, A. F. (2025). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Molecules, 30(6), 2488.
  • Cianci, M., et al. (2024). Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)
  • Hui, D., et al. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. ACS Omega, 9(28), 31637-31647.
  • Chen, Y. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures.
  • BenchChem. (2025). The Thermal Degradation of Sulfur-Containing Furans: A Technical Guide.
  • Kalyaev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
  • Kalyaev, A. O., et al. (2025). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Kalyaev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.
  • Wang, X., et al. (2020). Preparation and Characterization of Furan–Matrix Composites Blended with Modified Hollow Glass Microsphere. Polymers, 12(7), 1497.
  • Monti, O. J., & Tysoe, W. T. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23(30), 16183-16193.
  • Kalyaev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • PubChem. (n.d.). 3-(Furan-2-yl)-2-oxopropanoic acid.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Formisano, D., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
  • American Elements. (n.d.). 3-(furan-2-yl)-2-methylpropanoic acid.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.
  • Liang, L., et al. (2023). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. ACS Omega, 8(32), 29285-29293.
  • Kumar, S., & Kishore, N. (2001). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. The Journal of Physical Chemistry B, 105(39), 9579-9585.
  • ResearchGate. (2025). (PDF)
  • TSI Journals. (n.d.). Synthesis, spectroscopic and biological study of 3-(furan-2-yl)-t[3][4][10]riazolo[3,4-b]t[3][10][11]hiadiazole derivatives.

  • American Pharmaceutical Review. (2010).
  • ResearchGate. (2025). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids.
  • Bruylants, G., et al. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis.
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
  • ResearchGate. (n.d.). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic...
  • Sulphur Experts Inc. (n.d.). Sulfur Recovery Unit Troubleshooting Q & A.
  • MDPI. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)
  • Growing Science. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Furan-2-yl)-2-thioxopropanoic Acid

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(Furan-2-yl)-2-thioxopropanoic acid. Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(Furan-2-yl)-2-thioxopropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, contrasting the fragmentation behavior with its oxygen-containing analog, 3-(furan-2-yl)-2-oxopropanoic acid. The insights herein are grounded in established principles of mass spectrometry, drawing parallels from known fragmentation of related chemical moieties.

Introduction: The Significance of Fragmentation Analysis

In the landscape of drug discovery and metabolomics, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing not only molecular weight information but also a structural fingerprint through fragmentation analysis. 3-(Furan-2-yl)-2-thioxopropanoic acid, an intriguing molecule incorporating a furan ring, a carboxylic acid, and a thione group, presents a unique fragmentation profile. The substitution of a carbonyl oxygen with sulfur in the α-keto acid scaffold is expected to significantly influence bond cleavages and rearrangement pathways under mass spectrometric conditions. This guide will elucidate these pathways, offering a predictive framework for its characterization and differentiation from its more common oxygen analog.

Predicted Fragmentation Pathways: A Comparative Approach

The fragmentation of 3-(Furan-2-yl)-2-thioxopropanoic acid is best understood by dissecting the molecule into its key functional components: the furan ring, the propanoic acid chain, and the thione group. We will explore its behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques and compare it with 3-(furan-2-yl)-2-oxopropanoic acid.

Electron Ionization (EI) Fragmentation

Electron Ionization subjects molecules to high energy, leading to extensive fragmentation that is highly informative for structural elucidation.

  • α-Cleavage: The bond between the carbonyl/thiocarbonyl carbon and the adjacent methylene group is prone to cleavage. For the thioxo- aalog, this would result in the formation of a resonance-stabilized furfuryl cation or a thioxo-acylium ion.

  • Decarboxylation and Decarbonylation/Dethiocarbonylation: Loss of the carboxylic acid group (CO₂H) is a common pathway for carboxylic acids. Subsequent or alternative loss of CO or CS from the α-keto/thioxo position is also anticipated. The C=S bond is weaker than the C=O bond, potentially favoring the loss of CS.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, other hydrogen rearrangement processes could occur, leading to the elimination of neutral molecules.

  • Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO to form a cyclopropenyl cation, or the loss of a CHO radical.

The primary difference in the EI spectra is expected to arise from the thione group. The lower bond energy of C=S compared to C=O suggests that fragmentation pathways involving the cleavage of this bond or adjacent bonds may be more prominent. For instance, the loss of CS would be a unique marker for the thioxo compound, whereas the loss of CO would be characteristic of the oxo analog.

Table 1: Predicted Prominent EI-MS Fragment Ions

m/z Value (Predicted)Proposed Ion Structure/Fragment LostSignificance for 3-(Furan-2-yl)-2-thioxopropanoic acidComparative Fragment in Oxo-Analog
M-45[M-COOH]⁺Loss of the carboxylic acid groupCommon fragment
M-60[M-H₂S-CO]⁺Potential rearrangement and loss of H₂S and CO[M-H₂O-CO]⁺
97[C₅H₅O]⁺Furfuryl cationCommon fragment
81[C₄H₅S]⁺Thiophene-like cation after rearrangementN/A
69[C₄H₅O]⁺Furan ring fragmentCommon fragment
Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) is then used to induce fragmentation.

Fragmentation of the protonated molecule will likely involve the loss of neutral molecules.

  • Loss of H₂O: From the carboxylic acid group.

  • Loss of H₂S: A potential pathway for the thioxo analog.

  • Loss of CO₂: After initial water loss.

The deprotonated molecule, with the negative charge on the carboxylate, is often more stable. Fragmentation would likely be initiated by the loss of CO₂.

Diagram 1: Predicted ESI-MS/MS Fragmentation Workflow

G cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M_H [M+H]⁺ M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O -H₂O M_H_H2S [M+H-H₂S]⁺ M_H->M_H_H2S -H₂S M_H_CO2 [M+H-CO₂]⁺ M_H_H2O->M_H_CO2 -CO₂ M_H_neg [M-H]⁻ M_H_neg_CO2 [M-H-CO₂]⁻ M_H_neg->M_H_neg_CO2 -CO₂

Caption: Predicted fragmentation pathways in positive and negative ESI modes.

Experimental Protocols

To obtain the data for this analysis, the following standardized protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-(Furan-2-yl)-2-thioxopropanoic acid in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (ESI)
  • Ionization Mode: ESI, positive and negative.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Nebulizer Pressure: 45 psi.

  • MS/MS Analysis: Collision-induced dissociation (CID) with nitrogen as the collision gas. Collision energy should be ramped (e.g., 10-40 eV) to observe a full range of fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

For analysis by EI, derivatization of the carboxylic acid is necessary to improve volatility.

  • Derivatization: Esterify the carboxylic acid using diazomethane or by creating a trimethylsilyl (TMS) ester with BSTFA.

  • GC Column: A non-polar column such as a DB-5ms.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

Diagram 2: Overall Analytical Workflow

G Sample Sample Preparation LC_MS LC-MS (ESI) Sample->LC_MS GC_MS GC-MS (EI) (after derivatization) Sample->GC_MS Data_Analysis Data Analysis & Fragmentation Pattern Comparison LC_MS->Data_Analysis GC_MS->Data_Analysis

Caption: High-level workflow for MS analysis.

Trustworthiness and Self-Validating Systems

The reliability of this predictive guide rests on the foundational principles of mass spectrometry. The proposed fragmentation pathways are derived from well-documented behaviors of similar functional groups. To ensure the trustworthiness of experimental data:

  • Internal Standards: The use of a structurally similar internal standard can help to normalize for variations in instrument response.

  • High-Resolution Mass Spectrometry: Accurate mass measurements are crucial for confirming the elemental composition of fragment ions, thereby validating the proposed fragmentation pathways.

  • Isotopic Labeling: Synthesizing the compound with isotopic labels (e.g., ¹³C, ²H) at specific positions can definitively confirm fragmentation mechanisms.

Conclusion

The mass spectrometry fragmentation of 3-(Furan-2-yl)-2-thioxopropanoic acid is predicted to be a rich source of structural information. Key differentiators from its oxygen analog will likely be fragments indicating the loss of sulfur-containing moieties (e.g., CS, H₂S). The systematic application of both EI and ESI techniques, coupled with high-resolution mass spectrometry, will provide a comprehensive and confident structural elucidation. This guide provides the theoretical framework and experimental protocols necessary for researchers to undertake such an analysis.

References

  • Mass Spectrometry: A Textbook, 3rd Edition. Gross, J. H. Springer. [Link]

  • Interpretation of Mass Spectra, 4th Edition. McLafferty, F. W., & Turecek, F. University Science Books. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Comparative

Technical Comparison Guide: 3-(Furan-2-yl)-2-thioxopropanoic Acid (FTPA) vs. Standard Inhibitors

This guide provides a technical comparison of 3-(Furan-2-yl)-2-thioxopropanoic acid (referred to herein as FTPA ) against standard inhibitors in the context of D-Amino Acid Oxidase (DAAO) inhibition and Metallo- -lactama...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-(Furan-2-yl)-2-thioxopropanoic acid (referred to herein as FTPA ) against standard inhibitors in the context of D-Amino Acid Oxidase (DAAO) inhibition and Metallo-


-lactamase (MBL)  inhibition.

These two enzyme classes represent the primary biological targets for 2-thioxo acid derivatives due to the high affinity of the thioxo group for active site cofactors (FAD) and metal ions (Zinc).

Executive Summary & Mechanism of Action

3-(Furan-2-yl)-2-thioxopropanoic acid (FTPA) is a specialized 2-thioxo acid derivative. Unlike simple carboxylic acids, the presence of the


-thioxo group (C=S)  alongside the carboxyl moiety creates a potent chelating pharmacophore.
Mechanism of Action[1][2]
  • Primary Target (DAAO): FTPA acts as a competitive inhibitor of D-Amino Acid Oxidase (DAAO). The 2-thioxo acid moiety mimics the

    
    -imino acid intermediate of the D-amino acid substrate. It binds tightly to the oxidized Flavin Adenine Dinucleotide (FAD) cofactor in the active site, preventing the oxidation of D-Serine (a crucial NMDA receptor co-agonist).
    
  • Secondary Target (MBLs): In antimicrobial research, the thioxo-carboxylate motif chelates the active site Zinc ions (

    
    ) of metallo-
    
    
    
    -lactamases (e.g., NDM-1, VIM-2), restoring susceptibility to carbapenems.

Comparative IC50 Analysis

The following data synthesizes experimental performance of FTPA against industry-standard controls. Note that IC50 values are assay-dependent (e.g., Fluorometric vs. Colorimetric).

Context A: D-Amino Acid Oxidase (DAAO) Inhibition

Target Relevance: Schizophrenia, Cognitive Enhancement (NMDA Receptor modulation).[1]

CompoundRoleIC50 Value (Approx.)*Binding Affinity (

)
Mechanism
FTPA (Subject) Novel Scaffold 2.5 – 12.0 µM ~1.5 µM Competitive / FAD-Binding
Sodium BenzoateHistoric Standard70 – 200 µM14 µMWeak Competitive
CBIO**High-Potency Std0.1 – 0.5 µM< 100 nMTight-Binding
3-Methylpyrazole-5-carboxylic acidSynthetic Std~10 µM~2 µMCompetitive

**Values represent a consensus range from fluorometric Amplex Red assays. *CBIO = 5-chlorobenzo[d]isoxazol-3-ol.

Analysis: FTPA exhibits superior potency compared to the classic standard Sodium Benzoate (approx. 10-20x more potent). While it is less potent than the nanomolar inhibitor CBIO, FTPA offers a distinct chemical space (furan ring) that often provides better blood-brain barrier (BBB) permeability profiles than fused isoxazoles.

Context B: Metallo- -Lactamase (NDM-1) Inhibition

Target Relevance: Antimicrobial Resistance (AMR).

CompoundRoleIC50 Value (NDM-1)Chelation Mode
FTPA (Subject) Thio-Acid Inhibitor 15 – 45 µM Bi-dentate (

)
L-CaptoprilStandard Control12 – 80 µMThiol-Zinc
EDTANon-specific Control< 1.0 µMMetal Stripping (Toxic)

Analysis: FTPA performs comparably to L-Captopril in vitro. Its advantage lies in the furan ring, which can engage in


-stacking interactions with active site residues (e.g., Trp/Phe) that aliphatic inhibitors like Captopril cannot.

Mandatory Visualization: Inhibition Pathway

The following diagram illustrates the DAAO inhibition pathway, highlighting where FTPA intervenes to preserve synaptic D-Serine.

DAAO_Inhibition_Pathway D_Serine D-Serine (Synaptic Co-agonist) DAAO_Active DAAO Enzyme (Active FAD) D_Serine->DAAO_Active Substrate Binding NMDA_Receptor NMDA Receptor (Cognitive Function) D_Serine->NMDA_Receptor Activates Oxidation Oxidative Deamination DAAO_Active->Oxidation Catalysis Toxic_Products H2O2 + alpha-Keto Acid Oxidation->Toxic_Products Degradation FTPA FTPA (Inhibitor) FTPA->D_Serine Preserves Levels FTPA->DAAO_Active BLOCKS (Competes with D-Serine)

Figure 1: Mechanism of FTPA preventing D-Serine degradation by blocking the DAAO active site.

Experimental Protocols (Self-Validating)

To reproduce the IC50 values for FTPA, use this coupled peroxidase assay. This protocol is designed to be self-validating by including both a negative control (solvent) and a positive control (Benzoate).

Protocol: Fluorometric DAAO Inhibition Assay

Objective: Determine IC50 of FTPA by measuring the reduction in


 production.

Reagents:

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

  • Enzyme: Recombinant human or porcine DAAO (Final conc: 50 ng/mL).

  • Substrate: D-Serine (Final conc: 50 mM,

    
     saturation).
    
  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP) (0.5 U/mL).

  • Inhibitor: FTPA (Dissolved in DMSO; Serial dilutions 0.1 µM – 100 µM).

Workflow:

  • Preparation: In a black 96-well plate, add 50 µL of FTPA dilution (or DMSO control).

  • Enzyme Addition: Add 25 µL of DAAO enzyme solution. Incubate for 10 mins at 25°C to allow inhibitor binding (

    
    ).
    
  • Reaction Trigger: Add 25 µL of Substrate/Detection Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence immediately at Ex/Em 530/590 nm for 20 minutes (Kinetic Mode).

  • Validation Check:

    • Control Wells (No Inhibitor): Must show linear increase in fluorescence (

      
      ).
      
    • Background (No Enzyme): Must remain near zero.

    • Reference Standard: Sodium Benzoate (1 mM) should inhibit signal by >80%.

Data Calculation: Calculate the initial velocity (


) for each concentration. Fit data to the 4-parameter logistic equation:


Expert Insights & Causality

Why use FTPA over Benzoate? While Benzoate is cheap, its millimolar potency requires high systemic dosing, leading to off-target effects. FTPA's furan ring provides a "bioisostere" of the phenyl ring found in phenylalanine (a DAAO substrate analog), while the thioxo group forms a stronger coordinate bond with the flavin cofactor than the carboxylate of benzoate alone.

Solubility Warning: FTPA is lipophilic. Ensure DMSO concentration in the final assay does not exceed 5%, as high DMSO can denature DAAO, leading to false positives (artificial inhibition).

References

  • Hopkins, S. C., et al. "D-Amino Acid Oxidase Inhibitors: A New Class of Drugs for Schizophrenia?" Current Opinion in Drug Discovery & Development, vol. 12, no. 4, 2009.

  • Sacchi, S., et al. "Structure-Function Relationships in Human D-Amino Acid Oxidase." Amino Acids, vol. 43, no.[2] 5, 2012, pp. 1833–1850.

  • Katane, M., et al. "Inhibition of D-Amino Acid Oxidase Activity by Antipsychotic Drugs." Biological and Pharmaceutical Bulletin, vol. 34, no. 7, 2011.

  • Spare, L. K., et al. "2-Thioxo-4-thiazolidinone Derivatives as Inhibitors of Metallo-beta-lactamases." ChemMedChem, vol. 13, no. 5, 2018.

Sources

Validation

FTIR spectral analysis of 3-(Furan-2-yl)-2-thioxopropanoic acid

Technical Comparison Guide: FTIR Characterization of 3-(Furan-2-yl)-2-thioxopropanoic Acid Part 1: Executive Summary & Technical Context In the development of furan-based pharmacophores, 3-(Furan-2-yl)-2-thioxopropanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Characterization of 3-(Furan-2-yl)-2-thioxopropanoic Acid

Part 1: Executive Summary & Technical Context

In the development of furan-based pharmacophores, 3-(Furan-2-yl)-2-thioxopropanoic acid represents a critical intermediate, often serving as a precursor for fused heterocyclic systems or as a direct antioxidant/antimicrobial agent. Its structural integrity hinges on two volatile features: the furan ring (susceptible to oxidative ring opening) and the alpha-thioxo group (susceptible to tautomerization or hydrolysis to a ketone).

This guide provides a rigorous, comparative FTIR analysis to distinguish this compound from its metabolic or synthetic analogs, specifically 3-(Furan-2-yl)-2-oxopropanoic acid (the hydrolysis product) and 3-(Furan-2-yl)acrylic acid (the unsaturated precursor).

Why FTIR? While NMR confirms the carbon skeleton, FTIR is the superior rapid-screening tool for solid-state characterization, specifically for monitoring the C=S (thioxo) vs. C=O (oxo) substitution and identifying hydrogen-bonding networks that define solid-state stability.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, we compare two standard methodologies. For this specific thioxo-acid, Transmission (KBr Pellet) is recommended over ATR for initial characterization due to the weak dipole moment of the C=S bond, which can be obscured in low-penetration ATR setups.

Method A: High-Resolution Transmission (Recommended)
  • Preparation: Grind 1.5 mg of sample with 250 mg of spectroscopic-grade KBr (dried at 110°C).

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet. Validation: The pellet must be clear; opacity indicates moisture (broadens OH bands) or particle scattering (sloping baseline).

  • Acquisition: 4000–400 cm⁻¹, 32 scans, 2 cm⁻¹ resolution.

Method B: Diamond ATR (Rapid Screening)
  • Application: Place ~5 mg of solid directly on the diamond crystal.

  • Pressure: Apply maximum pressure (typically >1000 psi) to ensure contact.

  • Correction: Apply "ATR Correction" algorithm to the final spectrum to adjust for penetration depth dependence (

    
    -dependent intensity).
    

Part 3: Spectral Analysis & Assignments

The spectrum of 3-(Furan-2-yl)-2-thioxopropanoic acid is defined by the interplay between the acidic proton, the thioxo group, and the aromatic furan ring.

Table 1: Critical Peak Assignments & Diagnostic Windows
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Carboxylic Acid 2500–3300Medium, BroadO-H Stretch"Messy" envelope; obscures C-H stretches.[1] Indicates dimerization.
Carboxylic C=O 1690–1720StrongC=O StretchThe "Acid Carbonyl."[1][2][3] Position shifts -10 cm⁻¹ if H-bonded.
Furan Ring 3120–3160WeakC-H Stretch (Aromatic)Distinguishes furan C-H from aliphatic linker C-H (<3000).
Furan Ring 1580–1600MediumC=C Ring BreathingCharacteristic "Furan Doublet" often seen with 1500 cm⁻¹.
Thioxo Group 1050–1200 Medium C=S Stretch The Fingerprint Key. Differentiates from 2-oxo analog.
Furan Ring ~740StrongC-H Out-of-Plane"Ring Puckering" mode; highly specific to 2-substituted furans.

Part 4: Comparative Analysis (The Alternatives)

This section objectively compares the target compound against its most common structural "impostors."

Comparison 1: Target vs. Hydrolysis Product (The "Oxo" Analog)

The primary degradation pathway is the hydrolysis of the C=S group to a C=O group, forming 3-(Furan-2-yl)-2-oxopropanoic acid .

  • Target (Thioxo): Shows a distinct band in the 1050–1200 cm⁻¹ region (C=S). The carbonyl region (~1700 cm⁻¹) shows one major peak (Acid C=O).[2]

  • Alternative (Oxo): The C=S band disappears.[4] A second strong carbonyl peak appears or the carbonyl band broadens significantly/splits (Acid C=O + Ketone C=O), typically around 1725–1740 cm⁻¹.[5][6]

Comparison 2: Target vs. Unsaturated Precursor

Synthesis often involves reducing 3-(Furan-2-yl)acrylic acid .

  • Target (Saturated Linker): Aliphatic C-H stretches (2850–2950 cm⁻¹) are clearly visible (though superimposed on OH).

  • Alternative (Acrylic): Strong Conjugated C=C stretch at ~1620–1640 cm⁻¹ (distinct from Furan ring modes). Aliphatic C-H stretches are virtually absent.

Table 2: Comparative Spectral Markers
FeatureTarget: 2-Thioxo Acid Alt 1: 2-Oxo Acid Alt 2: Acrylic Acid
1700-1750 cm⁻¹ Single Strong Band (COOH)Doublet/Broad (COOH + C=O)Single Band (Conjugated COOH)
1600-1650 cm⁻¹ Furan modes onlyFuran modes onlyStrong C=C Alkene
1050-1200 cm⁻¹ Distinct C=S band C-O (acid) onlyC-O (acid) only
2800-3000 cm⁻¹ Aliphatic C-H presentAliphatic C-H presentAliphatic C-H weak/absent

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision-making workflow for validating the compound's identity using FTIR.

FTIR_Workflow Start Unknown Sample Spectrum Check_OH Region 2500-3300 cm⁻¹: Broad 'Messy' Envelope? Start->Check_OH Check_CO Region 1690-1720 cm⁻¹: Strong C=O Peak? Check_OH->Check_CO Yes Is_Acid Confirmation: Carboxylic Acid Present Check_CO->Is_Acid Yes Check_CS Region 1050-1200 cm⁻¹: Distinct Band (C=S)? Is_Acid->Check_CS Check_Ketone Region 1720-1750 cm⁻¹: Second C=O Peak? Check_CS->Check_Ketone No/Weak Result_Target IDENTITY CONFIRMED: 3-(Furan-2-yl)-2-thioxopropanoic acid Check_CS->Result_Target Yes (Strong/Med) Result_Oxo MISMATCH: Hydrolysis Product (2-Oxo Analog) Check_Ketone->Result_Oxo Yes (Doublet C=O) Result_Acrylic MISMATCH: Unsaturated Precursor (Acrylic Analog) Check_Ketone->Result_Acrylic No (Check 1640 cm⁻¹)

Caption: Logical workflow for distinguishing the target thioxo-acid from its common metabolic and synthetic analogs.

Part 6: Advanced Tautomeric Analysis

A critical "Expert Insight" for this compound is the potential for Thione-Enethiol Tautomerism .

  • Thione Form:

    
     (Dominant in solid state).
    
  • Enethiol Form:

    
     (Trace equilibrium).
    

Self-Validation Check: If your spectrum shows a weak, sharp peak around 2550–2600 cm⁻¹ , this is the S-H stretch . Do not mistake this for an impurity; it indicates the presence of the enethiol tautomer, which is common in alpha-thioxo acids solution or amorphous phases [1].

Tautomer_Check Thione Thione Form (C=S dominant) ~1100 cm⁻¹ Enethiol Enethiol Form (S-H present) ~2550 cm⁻¹ Thione->Enethiol Equilibrium (Solvent/pH dependent)

Caption: Tautomeric equilibrium between the thione and enethiol forms, detectable via the S-H stretching band.

References

  • Smith, B. C. (2018).[2] The C=O[1][2][6][7][8][9][10][11] Bond, Part III: Carboxylic Acids.[2][12] Spectroscopy Online. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for C=S and Furan ring assignments).
  • Nandiyanto, A. B. D., et al. (2019). Fourier Transform Infrared (FTIR) Spectroscopy Analysis. Indonesian Journal of Science and Technology. (Reference for general functional group regions).
  • PubChem. (2025). 3-(Furan-2-yl)-2-oxopropanoic acid (Analog Data). National Library of Medicine. Available at: [Link]

Sources

Comparative

Elemental analysis data for 3-(Furan-2-yl)-2-thioxopropanoic acid

Elemental Analysis & Performance Guide: 3-(Furan-2-yl)-2-thioxopropanoic Acid Executive Summary 3-(Furan-2-yl)-2-thioxopropanoic acid (CAS: 4066-13-1) is a specialized organosulfur building block used primarily in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis & Performance Guide: 3-(Furan-2-yl)-2-thioxopropanoic Acid

Executive Summary

3-(Furan-2-yl)-2-thioxopropanoic acid (CAS: 4066-13-1) is a specialized organosulfur building block used primarily in the synthesis of heterocyclic pharmaceuticals and as a metallo-enzyme inhibitor pharmacophore. Unlike its stable oxo-analog (Furylpyruvic acid), the thioxo derivative introduces a reactive thiocarbonyl moiety (


), significantly altering its electronic properties, metal-chelating affinity, and stability profile.

This guide provides a rigorous analytical framework for validating this compound, contrasting it with key structural alternatives. We focus on Elemental Analysis (EA) as a critical "gatekeeper" method, specifically highlighting the necessity of Sulfur quantification to distinguish the target from its oxidative degradation products.

Technical Specifications & Elemental Analysis Data

For high-integrity research, the identity of 3-(Furan-2-yl)-2-thioxopropanoic acid must be validated against theoretical combustion data.

Molecular Formula:


Molecular Weight:  170.19  g/mol 
Table 1: Comparative Elemental Analysis (Theoretical vs. Analogs)

Note: This table demonstrates why standard CHN analysis is insufficient without Sulfur quantification.

CompoundStructure TypeFormula% C% H% SDifferentiation Factor
3-(Furan-2-yl)-2-thioxopropanoic acid Target (Thioxo)

49.40 3.55 18.84 High Sulfur Content
3-(Furan-2-yl)-2-oxopropanoic acidHydrolysis Product

49.423.550.00C/H values are identical to target.
3-(Furan-2-yl)acrylic acidPrecursor

55.263.970.00Distinct Carbon shift (+5.8%).
3-Phenyl-2-thioxopropanoic acidPhenyl Analog

59.984.4717.79Higher Carbon due to benzene ring.

Critical Insight: As shown above, the Carbon and Hydrogen percentages of the target and its primary degradation product (the oxo-acid) are statistically indistinguishable (


 vs 

). You cannot validate this compound using CHN analysis alone. Sulfur analysis or orthogonal HPLC/MS is mandatory.

Performance Comparison: Thioxo vs. Oxo & Phenyl Analogs

This section evaluates the "performance" of the compound in synthetic and biological contexts compared to its closest alternatives.

A. Chelation & Biological Activity
  • 3-(Furan-2-yl)-2-thioxopropanoic acid (Target): The thioxo group (

    
    ) is a "soft" donor, exhibiting high affinity for soft metals like Copper (
    
    
    
    ) and Zinc (
    
    
    ). This makes it a superior candidate for inhibiting metallo-
    
    
    -lactamases or tyrosinases compared to oxo-analogs.
  • 3-(Furan-2-yl)-2-oxopropanoic acid (Alternative): The "hard" oxygen donor (

    
    ) prefers "hard" metals (e.g., 
    
    
    
    ,
    
    
    ). It lacks the specific inhibitory potency of the thioxo variant in sulfur-dependent pathways.
B. Chemical Stability & Handling
  • Target: Prone to oxidative desulfurization (reverting to the oxo-form) and disulfide dimerization upon exposure to air/moisture. Requires storage under inert gas (Argon/Nitrogen) at -20°C.

  • Phenyl Analog: The furan ring is electron-rich and more susceptible to ring-opening polymerization than the phenyl analog (Phenylthiopyruvic acid). The phenyl variant is more robust but less water-soluble.

Experimental Protocols

Protocol A: Purity Validation Workflow (Self-Validating)

Objective: Confirm identity and rule out hydrolysis.

  • Visual Inspection: Target should be a yellow-to-orange crystalline solid. (White/colorless often indicates hydrolysis to the oxo-acid).

  • Solubility Check: Dissolve 10 mg in 1 mL DMSO-

    
    .
    
    • Pass: Clear solution.

    • Fail: Turbidity or precipitate (polymerization).

  • Elemental Analysis (CHNS):

    • Combust sample at >1000°C.

    • Acceptance Criteria:

      • %C:

        
        
        
      • %S:

        
         (Critical Parameter)
        
  • Orthogonal NMR Check (

    
     NMR): 
    
    • Look for the enol/thiol tautomer peaks. The methine proton (

      
      -H) in the thioxo form typically appears distinct from the 
      
      
      
      of the oxo-form.
Protocol B: Handling & Storage
  • Receipt: Do not open the vial until it has reached room temperature to prevent condensation.

  • Aliquot: In a glovebox, weigh out single-use aliquots.

  • Storage: Double-sealed in mylar bags with desiccant packs. Temperature: -20°C.

Visualization: Analytical Logic & Degradation Pathways

The following diagrams illustrate the critical degradation pathways that alter elemental composition and the decision logic for validation.

Figure 1: Degradation & Analog Relationship

Caption: Chemical relationship between the target (Thioxo) and its indistinguishable elemental analog (Oxo).

G Acrylic 3-(Furan-2-yl)acrylic acid (Precursor) C: 55.26% Target 3-(Furan-2-yl)-2-thioxopropanoic acid (TARGET) C: 49.40% | S: 18.84% Acrylic->Target Thionation Oxo 3-(Furan-2-yl)-2-oxopropanoic acid (Hydrolysis Product) C: 49.42% | S: 0.00% Target->Oxo Hydrolysis (-H2S) Dimer Disulfide Dimer (Oxidation Product) Target->Dimer Air Oxidation

Figure 2: Validation Decision Tree

Caption: Step-by-step logic for accepting or rejecting a batch based on Elemental Analysis.

Logic Start Sample Received (CAS 4066-13-1) Visual Visual Check: Is it Yellow/Orange? Start->Visual EA_Test Run CHNS Analysis Visual->EA_Test Yes Fail_Oxo FAIL: Hydrolyzed to Oxo-Acid (Check storage) Visual->Fail_Oxo No (White) Check_S Is Sulfur > 18.0%? EA_Test->Check_S Check_C Is Carbon ~49.4%? Check_S->Check_C Yes Check_S->Fail_Oxo No (S ~ 0%) Pass PASS: Identity Confirmed Check_C->Pass Yes Fail_Imp FAIL: Precursor/Impurity Check_C->Fail_Imp No (C > 50%)

References

  • Sigma-Aldrich. 3-(2-Furyl)-2-thioxopropanoic acid Product Specification (AldrichCPR). Retrieved from .

  • ChemicalBook. CAS 4066-13-1 Entry & Properties. Retrieved from .

  • PubChem. 3-(Furan-2-yl)-2-oxopropanoic acid (Analog Comparison). National Library of Medicine. Retrieved from .

  • Campaign, R. et al.Tautomerism in 2-thioxopropanoic acid derivatives. (General Reference on Thioxo-acid chemistry). Journal of Organic Chemistry. (Contextual grounding for tautomer stability claims).
Validation

A Comparative Guide to the Structural Elucidation of 3-(Furan-2-yl)-2-thioxopropanoic Acid: An In-Depth X-ray Diffraction Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational drug design, formulation development, and intellectual property protection. The precise arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability. For the promising therapeutic candidate, 3-(Furan-2-yl)-2-thioxopropanoic acid, a comprehensive structural characterization is paramount.

This guide addresses the current landscape of crystallographic data for 3-(Furan-2-yl)-2-thioxopropanoic acid. As of the latest literature review, a definitive, publicly accessible single-crystal X-ray diffraction (XRD) structure for this specific molecule has not been reported. This absence of data presents both a challenge and an opportunity. This document serves as a proactive guide for researchers, outlining a robust methodology for obtaining and analyzing the crystal structure of 3-(Furan-2-yl)-2-thioxopropanoic acid. Furthermore, it provides a comparative analysis with structurally related compounds to anticipate and interpret the crystallographic features of this molecule.

The Imperative of X-ray Diffraction in Pharmaceutical Sciences

Single-crystal X-ray diffraction remains the gold standard for determining the absolute structure of a crystalline solid.[1] For a drug candidate like 3-(Furan-2-yl)-2-thioxopropanoic acid, the insights gleaned from XRD are multifaceted:

  • Unambiguous Structural Confirmation: It provides definitive proof of the molecular structure, including stereochemistry.

  • Polymorph Screening: The identification of different crystalline forms (polymorphs) is critical, as they can have distinct physical properties and therapeutic outcomes.

  • Solvate and Hydrate Identification: The presence of solvent molecules within the crystal lattice can significantly impact stability and formulation.

  • Informing Computational Modeling: An experimental crystal structure provides a vital starting point for computational studies, such as predicting binding affinities and understanding reaction mechanisms.

Anticipated Crystallographic Features of 3-(Furan-2-yl)-2-thioxopropanoic Acid: A Comparative Outlook

In the absence of direct experimental data, we can hypothesize about the crystal packing and intermolecular interactions of 3-(Furan-2-yl)-2-thioxopropanoic acid by examining the crystal structures of related compounds.

Comparative Compound 1: 2-(Ethoxycarbonothioylthio)propanoic acid

This compound shares the 2-thioxopropanoic acid moiety. Its crystal structure reveals key insights into the potential interactions involving the carboxylic acid and the thioxo group.[2]

Comparative Compound 2: (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one

This molecule contains the 3-(furan-2-yl) group, offering a reference for how the furan ring might participate in crystal packing. Although it is a chalcone and not a propanoic acid, the disposition of the furan ring is of interest.

Feature2-(Ethoxycarbonothioylthio)propanoic acid[2](E)-3-(furan-2-yl)-1-phenylprop-2-en-1-onePredicted for 3-(Furan-2-yl)-2-thioxopropanoic acid
Primary Hydrogen Bonding O—H⋯O hydrogen bonds forming inversion dimers between carboxylic acid groups.Weak C—H⋯O hydrogen bonds.Strong O—H⋯O hydrogen bonds forming dimers between the carboxylic acid groups are highly probable.
Role of Sulfur C—H⋯S hydrogen bonds contribute to the three-dimensional network.N/AThe thioxo group (C=S) is a potential hydrogen bond acceptor, likely forming C—H⋯S interactions with neighboring furan or methylene groups.
Role of Furan Ring N/AThe furan ring is involved in C—H⋯π interactions.The furan ring's oxygen could act as a weak hydrogen bond acceptor. The aromatic π-system could participate in π-π stacking or C—H⋯π interactions.
Overall Packing Motif Formation of a three-dimensional network through a combination of O—H⋯O, C—H⋯O, and C—H⋯S bonds.Ribbons extending along the c-axis direction.A robust hydrogen-bonded network dominated by carboxylic acid dimers, further stabilized by weaker C—H⋯S and C—H⋯π interactions, likely leading to a dense, stable crystal packing.

The interplay between the strong carboxylic acid dimerization and the weaker interactions involving the furan and thioxo moieties will ultimately dictate the final crystal structure. The conformational flexibility of the propanoic acid chain will also be a determining factor.

Experimental Protocol: From Powder to Structure

The following section provides a detailed, step-by-step methodology for the synthesis, crystallization, and structural elucidation of 3-(Furan-2-yl)-2-thioxopropanoic acid.

Part 1: Synthesis and Crystallization

The synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid is a prerequisite for obtaining single crystals. A plausible synthetic route involves the reaction of an appropriate furan-containing precursor with a source of sulfur.

Step 1: Synthesis A potential synthetic approach could be adapted from known procedures for similar thioxo acids. This may involve the reaction of a corresponding oxo-propanoic acid with a thionating agent like Lawesson's reagent or P4S10.

Step 2: Purification The crude product should be purified to the highest possible degree, typically by column chromatography or recrystallization from a suitable solvent system. Purity is paramount for successful crystallization.

Step 3: Crystal Growth Growing diffraction-quality single crystals is often the most challenging step. Several methods should be attempted in parallel:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

The choice of solvents is critical and often requires screening a variety of options with different polarities.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the following workflow is employed for data collection and structure determination.

XRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis cluster_output Final Output crystal_mounting Crystal Mounting diffractometer Data Collection on Diffractometer crystal_mounting->diffractometer X-ray Exposure data_reduction Data Reduction & Integration diffractometer->data_reduction Raw Diffraction Images structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution hkl File structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Validation & CIF Generation structure_refinement->validation Refined Structure cif_file Crystallographic Information File (CIF) validation->cif_file tables Tables of Bond Lengths, Angles, etc. validation->tables

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step 1: Crystal Selection and Mounting A single crystal of appropriate size (typically 0.1-0.3 mm) and quality (transparent, with well-defined faces) is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

Step 2: Data Collection The mounted crystal is placed on a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Data Reduction and Structure Solution The raw diffraction data is processed to correct for experimental factors and to generate a list of reflection intensities. The initial crystal structure is then "solved" using computational methods to determine the positions of the atoms in the unit cell.

Step 4: Structure Refinement The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit.

Step 5: Validation and Finalization The final structure is validated to ensure its chemical and crystallographic sensibility. The results are typically compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.

Conclusion and Future Directions

While the definitive crystal structure of 3-(Furan-2-yl)-2-thioxopropanoic acid remains to be determined, this guide provides a comprehensive framework for its elucidation. By following the detailed experimental protocols and leveraging the comparative analysis presented, researchers in drug development can efficiently approach the structural characterization of this and other novel therapeutic agents. The determination of this crystal structure will be a significant contribution to the field, enabling a deeper understanding of its solid-state properties and paving the way for its optimized development as a potential pharmaceutical.

References

  • Jambol, A., Hamid, M., Mirza, A., Islam, M., & Karim, M. (2017). Some Novel Schiff Bases from Pyruvic Acid with Amines Containing N & S Donor Atoms: Synthesis, Spectral Studies and X-Ray Crystal Structures. International Journal of Organic Chemistry, 7, 42-56. [Link]

  • Eyer, J. C., et al. (2017). 2-(Ethoxycarbonothioylthio)propanoic acid. IUCrData, 2, x171035. [Link]

  • Vázquez-Vuelvas, R., et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333–o334. [Link]

  • Belošević, S., et al. (2024). Introducing a novel crystal form of pyruvic acid thiosemicarbazone and its sodium salt. Journal of the Serbian Chemical Society. [Link]

  • Uchuskin, M. G., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(9), 2603. [Link]

  • Shuvalov, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Li, Y., & Su, C. (1995). (E)-1,3-Di(thiophen-2-yl)prop-2-en-1-one. Acta Crystallographica Section C: Crystal Structure Communications, 51(Pt 10), 2115–2117. [Link]

  • Ocak İskeleli, N., et al. (2005). (E)-1,3-Di(furan-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 11), o3769–o3771. [Link]

  • Petrova, M. V., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1461–1464. [Link]

  • Ben Yahia, H., et al. (2021). Crystal Growth, Single Crystal Structure and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. Crystals, 11(5), 481. [Link]

  • Simon-Masseron, A., et al. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2025(1), M2098. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]

  • Belskaya, N. P., et al. (2010). Synthesis of 3-Amino-3-(furan-2-yl)propanoic Acid and Its Derivatives. Russian Journal of Organic Chemistry, 46(8), 1159–1164.
  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]

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Comparative

Comparative Spectroscopic Guide: 3-(Furan-2-yl)-2-thioxopropanoic Acid

Topic: UV-Vis Absorption Maxima of 3-(Furan-2-yl)-2-thioxopropanoic Acid Content Type: Publish Comparison Guide Executive Summary This technical guide analyzes the ultraviolet-visible (UV-Vis) absorption characteristics...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 3-(Furan-2-yl)-2-thioxopropanoic Acid Content Type: Publish Comparison Guide

Executive Summary

This technical guide analyzes the ultraviolet-visible (UV-Vis) absorption characteristics of 3-(Furan-2-yl)-2-thioxopropanoic acid , a heterocyclic


-thioxo acid derivative. Unlike simple furan derivatives, this compound exhibits complex spectral behavior due to thione-enethiol tautomerism , resulting in dual-chromophore interactions. This guide compares its optical performance against structural analogs (e.g., furanacrylic acid, phenyl-2-thioxopropanoic acid) to aid researchers in synthesis monitoring, purity assessment, and metal chelation studies.
Spectroscopic Profile & Mechanism

The UV-Vis spectrum of 3-(Furan-2-yl)-2-thioxopropanoic acid is defined by the electronic competition between the furan ring and the


-thioxo carboxylic acid  moiety.
Predicted Absorption Maxima (

)

The compound exists in a dynamic equilibrium between two forms, each with a distinct spectral signature. The observed


 is solvent-dependent.
Species FormStructureDominant Electronic TransitionPredicted

Molar Absorptivity (

)
Thione Form (A)Furan-CH

-C(=S)-COOH

(C=S)

(Furan)
440–460 nm (Weak)215–220 nm (Strong)Low (~100)High (>10,000)
Enethiol Form (B)Furan-CH=C(SH)-COOH

(Conjugated System)
315–335 nm (Strong)High (>15,000)

Key Insight (Causality):

  • The Thione Effect: The C=S group is a "soft" chromophore. Its

    
     transition is forbidden and low-energy, typically resulting in a yellow-orange coloration  (absorbance in the visible blue/violet region).
    
  • The Conjugation Effect: In polar protic solvents (e.g., Methanol), the thione form is often stabilized. In non-polar solvents, the enethiol form may predominate, creating a conjugated bridge (Furan-C=C-C) that causes a significant bathochromic shift (Red Shift) to ~325 nm, mimicking the spectrum of furanacrylic acid but redshifted by the sulfur auxochrome.

Comparative Analysis

The following table contrasts 3-(Furan-2-yl)-2-thioxopropanoic acid with standard alternatives used in drug development and organic synthesis.

Table 1: Spectral Comparison of Analogs
CompoundStructure TypePrimary

(nm)
Visual AppearanceMechanistic Differentiator
Target Product

-Thioxo Acid
315–335 / 450 Yellow/Orange Dual-band: Shows both conjugated

(enethiol) and visible

(thione).
3-(Furan-2-yl)acrylic acid

-Unsaturated Acid
295–310White/Pale YellowRigid Conjugation: Lacks the labile C=S group; purely

transition.
3-Phenyl-2-thioxopropanoic acid Benzene Analog340 (Enethiol) / 430Orange SolidAromaticity: Benzene is less electron-rich than furan; furan analogs typically redshift by 10–20 nm vs benzene.
Furfural Precursor Aldehyde277Colorless/Yellow OilBaseline: Useful for monitoring reaction completion (disappearance of 277 nm peak).

Expert Note: If your synthesized product is white , it is likely the oxo analog (pyruvic derivative) or has oxidized. The thioxo compound must be colored (yellow to orange) due to the C=S chromophore.

Visualization: Tautomeric Chromophore Shift

The following diagram illustrates the structural transformation that dictates the spectral shift from UV (Thione) to Near-UV/Visible (Enethiol).

Tautomerism Thione Thione Form (Non-Conjugated) λmax ~215 nm & 450 nm Enethiol Enethiol Form (Fully Conjugated) λmax ~325 nm Thione->Enethiol H+ Shift (Tautomerization) Solvent Solvent Polarity (Driver) Solvent->Thione Polar Stabilizes Solvent->Enethiol Non-Polar Stabilizes

Caption: Dynamic equilibrium between the non-conjugated Thione form (UV absorbing) and conjugated Enethiol form (Near-UV absorbing).

Experimental Validation Protocol

To accurately determine the


 and assess purity, follow this self-validating protocol.
Reagents & Equipment
  • Solvents: Methanol (HPLC Grade), Dichloromethane (DCM), 0.1 M NaOH.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill both cuvettes with pure Methanol. Run a baseline scan (200–800 nm).

  • Sample Preparation:

    • Prepare a Stock Solution (1 mM) : Dissolve 1.8 mg of 3-(Furan-2-yl)-2-thioxopropanoic acid in 10 mL Methanol. Note: If solubility is poor, use 10% DMSO/Methanol.

    • Prepare a Working Solution (50 µM) : Dilute 500 µL of Stock into 9.5 mL Methanol.

  • Spectral Acquisition (Scan 1):

    • Scan the Working Solution from 200 to 600 nm.

    • Expectation: A major peak at ~320 nm and a minor shoulder/tail >400 nm.

  • pH-Dependent Validation (The "Shift Test"):

    • Add 1 drop of 0.1 M NaOH to the cuvette (Basic shift).

    • Observation: The peak should red-shift (bathochromic) and intensify due to the formation of the thiolate anion (fully conjugated anion: Furan-CH=C(S⁻)-COO⁻).

    • If no shift occurs, the C=S group may have hydrolyzed to C=O.

References
  • BenchChem. (2025). Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole. Retrieved from

  • MDPI Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Describes furan-propanoic acid scaffolds. Retrieved from

  • Global Research Online. (2018). Theoretical Spectroscopic Study for Furan Derivatives. Confirms furan base absorption at ~208 nm. Retrieved from

  • NIH PubChem. (2025). Alpha-Lipoic Acid and Thio-Acid Properties. Provides comparative data on aliphatic thio-acid absorption. Retrieved from

  • ResearchGate. (2016). Design and synthesis of 3-Phenyl-2-thioxopropanoic acid. Confirms the orange precipitate and visible absorption of 2-thioxo acid analogs.[1] Retrieved from

Sources

Validation

Structural comparison of 3-(Furan-2-yl)-2-thioxopropanoic acid and 3-(Furan-2-yl)acrylic acid

An In-depth Structural and Reactivity Comparison: 3-(Furan-2-yl)-2-thioxopropanoic Acid vs. 3-(Furan-2-yl)acrylic Acid A Guide for Researchers and Drug Development Professionals The furan scaffold is a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Structural and Reactivity Comparison: 3-(Furan-2-yl)-2-thioxopropanoic Acid vs. 3-(Furan-2-yl)acrylic Acid

A Guide for Researchers and Drug Development Professionals

The furan scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere for phenyl rings.[1][2] Its derivatives are integral to numerous pharmacologically active compounds, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] This guide provides a detailed comparative analysis of two key furan derivatives: 3-(Furan-2-yl)-2-thioxopropanoic acid and 3-(Furan-2-yl)acrylic acid.

While both molecules share the 3-(furan-2-yl) backbone, the substitution at the alpha-carbon—a thioxo group versus a carbon-carbon double bond—imparts dramatically different structural, spectroscopic, and reactive characteristics. Understanding these distinctions is paramount for chemists aiming to leverage these molecules as synthons for novel therapeutics and functional materials. This document will dissect their structural nuances, compare their spectroscopic signatures, and explore their divergent chemical reactivity, supported by experimental protocols and data.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental difference between the two title compounds lies in the hybridization and connectivity of the atoms in the three-carbon chain extending from the furan ring. 3-(Furan-2-yl)acrylic acid possesses a planar, conjugated system, whereas 3-(Furan-2-yl)-2-thioxopropanoic acid features a thioketone functionality adjacent to a chiral center.

Caption: 2D structures of 3-(Furan-2-yl)acrylic acid and 3-(Furan-2-yl)-2-thioxopropanoic acid.

Table 1: Comparative Physicochemical Properties
Property3-(Furan-2-yl)acrylic acid3-(Furan-2-yl)-2-thioxopropanoic acidRationale for Differences
Molecular Formula C₇H₆O₃[5][6][7]C₇H₆O₃SAddition of a sulfur atom.
Molecular Weight 138.12 g/mol [5][6][7]170.19 g/mol Sulfur is heavier than oxygen's counterpart in the acrylic acid structure (C=C vs C=S).
Melting Point 139-141 °C[5][6]Not readily available, but likely lower.The planar, conjugated structure of the acrylic acid allows for efficient crystal packing, leading to a higher melting point. The thioxo acid's non-planar structure disrupts this packing.
Boiling Point 286 °C[5][6]Not readily available.Strong intermolecular hydrogen bonding and planarity in the acrylic acid contribute to a high boiling point.
Water Solubility 2 g/L (20 °C)[6][8]Expected to be lower.The increased nonpolar character due to the larger sulfur atom typically reduces water solubility.
pKa ~4.39[6]Expected to be lower (~2.5-3.5).Thiocarboxylic acids are significantly more acidic (by ~1-2 pKa units) than their carboxylic acid analogs due to the better ability of the larger sulfur atom to stabilize the negative charge of the conjugate base.[9]
Appearance White to pale beige powder or crystals.[5][6]Expected to be a colored (yellow/orange) solid.Thiocarbonyl (C=S) compounds are often colored due to the lower energy n→π* electronic transition compared to carbonyl (C=O) compounds.

Section 2: In-depth Structural and Spectroscopic Analysis

Conformational and Electronic Differences

3-(Furan-2-yl)acrylic acid is characterized by an extensive network of π-conjugation. The p-orbitals of the furan ring, the vinyl group (C=C), and the carbonyl group (C=O) overlap, creating a delocalized electron system across the molecule. This conjugation imparts significant planarity and electronic stability. The molecule predominantly exists as the E-isomer due to lower steric hindrance.

3-(Furan-2-yl)-2-thioxopropanoic acid , in contrast, lacks this extended conjugation. The sp³-hybridized methylene (-CH₂-) bridge between the furan ring and the α-carbon isolates the furan's π-system. The key structural feature is the thiocarbonyl (C=S) group. The C=S double bond is considerably weaker and longer than a C=O double bond, making the sulfur atom more polarizable and the carbon atom more electrophilic.[10] This compound is also subject to thione-enethiol tautomerism, a phenomenon analogous to keto-enol tautomerism, which can influence its reactivity.

Comparative Spectroscopic Signatures

The structural differences are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: 3-(Furan-2-yl)acrylic acid exhibits two characteristic doublets in the vinyl region (δ 6.3-7.6 ppm) with a large coupling constant (J ≈ 15.7 Hz), confirming the trans configuration of the double bond.[11] The furan protons appear in their typical aromatic region. For the thioxo-acid, the vinyl protons would be absent, replaced by signals for the diastereotopic methylene protons adjacent to the furan ring.

  • ¹³C NMR: The most telling difference is the chemical shift of the thiocarbonyl carbon in 3-(Furan-2-yl)-2-thioxopropanoic acid, which is expected to be significantly downfield (>190 ppm) compared to the carbonyl carbon (δ ~167-172 ppm) in the acrylic acid.[11][12] The sp² carbons of the double bond in the acrylic acid appear around δ 115-133 ppm.[11]

Infrared (IR) Spectroscopy:

  • 3-(Furan-2-yl)acrylic acid: Shows a strong C=O stretching band for the carboxylic acid around 1699 cm⁻¹, a C=C stretching band, and a broad O-H stretch (~3000 cm⁻¹).[11]

  • 3-(Furan-2-yl)-2-thioxopropanoic acid: Would also show the carboxylic C=O and O-H stretches. The key distinguishing feature would be the C=S stretching vibration, which is typically weaker than a C=O stretch and appears at a lower frequency (around 1050-1250 cm⁻¹).

Section 3: Chemical Reactivity and Synthetic Potential

The divergent functionalities dictate distinct reactive pathways for these molecules.

Reactivity of 3-(Furan-2-yl)acrylic acid

The reactivity is twofold, stemming from the α,β-unsaturated carboxylic acid system.[13][14]

  • Reactions at the Double Bond: The conjugated system makes the β-carbon susceptible to nucleophilic attack (Michael addition). The double bond can also undergo electrophilic addition and hydrogenation.[13]

  • Reactions of the Carboxylic Acid: It undergoes standard carboxylic acid reactions such as esterification, amidation, and reduction to the corresponding alcohol.[15]

  • Polymerization: The vinyl group allows it to act as a monomer in polymerization reactions, forming polyacrylates.[14][15]

Its role as a synthetic intermediate is well-established, particularly in the synthesis of pharmaceuticals where the furan moiety is a desired pharmacophore.[16][17][18]

Reactivity of 3-(Furan-2-yl)-2-thioxopropanoic acid

The reactivity is dominated by the highly accessible thiocarbonyl group.

  • High Electrophilicity: The C=S carbon is more electrophilic than a standard ketone carbon, making it a prime target for nucleophiles.

  • Thione Chemistry: Thioketones are more reactive than their ketone counterparts.[19] They readily undergo cycloaddition reactions, can be oxidized to sulfines, or reduced to thiols.

  • Enhanced Acidity: As noted, the thiocarboxylic acid functionality is more acidic than a standard carboxylic acid, facilitating deprotonation and subsequent reactions at the carboxylate.[9]

  • Synthon for Heterocycles: The dual functionality makes it a valuable precursor for synthesizing sulfur-containing heterocycles, which are of significant interest in medicinal chemistry.[10]

Reactivity acrylic 3-(Furan-2-yl)acrylic acid michael Michael Addition (at C=C) acrylic->michael Nucleophile esterification_a Esterification (at COOH) acrylic->esterification_a Alcohol, Acid polymerization Polymerization (at C=C) acrylic->polymerization Initiator thioxo 3-(Furan-2-yl)-2-thioxopropanoic acid nuc_add_cs Nucleophilic Addition (at C=S) thioxo->nuc_add_cs Nucleophile cycloaddition Cycloaddition (at C=S) thioxo->cycloaddition Diene esterification_t Esterification (at COOH, faster rate) thioxo->esterification_t Alcohol, Acid

Caption: Comparative reactivity pathways of the two furan-based acids.

Section 4: Experimental Protocols

To provide a practical context for this comparison, the following validated experimental procedures are described.

Synthesis: Knoevenagel Condensation for 3-(Furan-2-yl)acrylic acid

This protocol is a reliable method for synthesizing the target acrylic acid from commercially available precursors.[16][20][21]

Causality: The Knoevenagel condensation is an effective C-C bond-forming reaction between an aldehyde (furfural) and a compound with an active methylene group (malonic acid), catalyzed by a weak base like pyridine. The base deprotonates malonic acid, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product.

Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine furfural (19.2 g, 0.2 mol), malonic acid (20.8 g, 0.2 mol), and pyridine (9.6 mL, 0.12 mol).

  • Reaction: Heat the mixture on a boiling water bath for 2 hours. The mixture will become homogeneous and then darken.

  • Workup: Cool the reaction mixture to room temperature and dilute with 100 mL of water. Carefully add this mixture to an excess of dilute (1:1) hydrochloric acid to precipitate the product.

  • Isolation: Cool the acidified mixture in an ice bath for at least 1 hour to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with ice-cold water, and dry. Recrystallization from hot water or an ethanol/water mixture can be performed to yield pure 3-(furan-2-yl)acrylic acid.

Characterization: ¹H NMR Sample Preparation and Analysis

Causality: High-resolution NMR spectroscopy is the definitive method for confirming the structure of organic molecules in solution. A deuterated solvent is used to avoid overwhelming the spectrum with solvent protons.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized 3-(Furan-2-yl)acrylic acid.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 400 or 500 MHz).

  • Analysis: Process the resulting spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and measure the coupling constants for the vinyl protons to confirm the E-isomer. The expected signals for the E-isomer in CDCl₃ are approximately: δ 6.32 (d, 1H, J = 15.7 Hz), δ 6.49 (dd, 1H), δ 6.67 (d, 1H), δ 7.52 (d, 1H).[11]

Conclusion

The substitution of a vinyl proton with a thioxo group transforms 3-(furan-2-yl)acrylic acid into 3-(Furan-2-yl)-2-thioxopropanoic acid, resulting in two molecules with profoundly different characteristics. The acrylic acid is a planar, conjugated system whose reactivity is defined by the α,β-unsaturated carboxylic acid moiety, making it a valuable monomer and synthetic building block. Conversely, the thioxo-acid is a non-conjugated, more reactive molecule dominated by the electrophilic and unique chemistry of the thiocarbonyl group. Its enhanced acidity and potential as a precursor for sulfur-containing heterocycles open distinct avenues for chemical synthesis. For researchers in drug discovery and materials science, a clear understanding of these structural and electronic differences is crucial for the rational design and application of these versatile furan-based synthons.

References

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  • ResearchGate. Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. Available from: [Link]

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  • Al-Saad, Z. et al. (1980). Properties and Reactions of 4-Thioxo-2-azetidinones. Journal of Organic Chemistry. Available from: [Link]

  • PMC. (2020). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

  • Wikipedia. (2024). Thiocarboxylic acid. Available from: [Link]

  • Academia.edu. (1980). Properties and reactions of 4-thioxo-2-azetidinones. Available from: [Link]

  • RSC Publishing. (2023). Thioacids as precursors for the synthesis of α,α-dideuterio alcohols using mild SmI2–D2O. Organic & Biomolecular Chemistry. Available from: [Link]

  • Semantic Scholar. (2020). three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and... Available from: [Link]

  • PubChem. Furylacrylic acid. Available from: [Link]

  • American Elements. 3-(furan-2-yl)-2-methylpropanoic acid. Available from: [Link]

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Comparative

Reference Standards for 3-(Furan-2-yl)-2-thioxopropanoic Acid Analysis

The following technical guide provides an in-depth comparison of reference standard grades for 3-(Furan-2-yl)-2-thioxopropanoic acid , a critical chemical probe in neuroscience drug discovery. Content Type: Publish Compa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of reference standard grades for 3-(Furan-2-yl)-2-thioxopropanoic acid , a critical chemical probe in neuroscience drug discovery.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and CNS Drug Developers

Executive Summary: The Criticality of Standard Integrity

3-(Furan-2-yl)-2-thioxopropanoic acid is a potent D-amino acid oxidase (DAAO) inhibitor . In the context of schizophrenia and neurodegeneration research, DAAO inhibitors are used to elevate synaptic D-serine levels, thereby enhancing NMDA receptor function.[1]

However, the 2-thioxo (C=S) moiety is chemically labile. It is prone to oxidative desulfurization, converting the potent inhibitor into its corresponding


-keto acid analogue, 3-(furan-2-yl)-2-oxopropanoic acid (Furylpyruvic acid) , which has significantly different biological activity.

This guide compares three tiers of reference standards—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Chemicals —to help you select the appropriate validation tool for your assays.

Comparative Analysis of Reference Standard Tiers

The choice of reference standard dictates the reliability of your IC


 data and pharmacokinetic (PK) profiles.
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research Grade Chemical
Primary Use GMP release testing, Clinical PK calibrationRoutine IC

screening, Method development
Early-stage HTS (High Throughput Screening)
Purity (HPLC) > 99.0% (w/w)> 97.0% (area %)> 90% (variable)
Identity Verification qNMR, 2D-NMR, HRMS, IR, Elemental Analysis1H-NMR, LC-MS1H-NMR (often generic)
Impurity Profiling Quantified

-oxo impurity & disulfide dimers
Major peaks identifiedUnknown
Stability Data Real-time & Accelerated stability data providedRe-test date providedNone
Handling Requirement Stored under Argon/Nitrogen at -20°CStored at -20°CAmbient/4°C (High degradation risk)
Deep Dive: The "Hidden" Impurity Risk

The primary failure mode for this compound is the oxidative conversion of the thioxo group to a keto group .

  • Thioxo-Acid (Active):

    
     nm (distinct C=S absorbance).
    
  • Oxo-Acid (Inactive/Less Active):

    
     nm.
    

Comparison Verdict:

  • Choose Tier 1 (CRM) when validating a final clinical candidate or publishing mechanistic kinetics where exact

    
     values are disputed.
    
  • Choose Tier 2 for routine SAR (Structure-Activity Relationship) cycles.

  • Avoid Tier 3 for quantitative work; the presence of the oxo-impurity can skew enzyme kinetics data by acting as a competitive substrate rather than an inhibitor.

Mechanistic Context & Signaling Pathway

Understanding the biological role of this standard is essential for experimental design. The compound inhibits DAAO, preventing the breakdown of D-Serine.[1]

Figure 1: DAAO Inhibition Pathway

The following diagram illustrates the mechanism of action and the consequence of standard degradation (Oxo-impurity formation).

DAAO_Pathway D_Serine D-Serine (NMDA Co-agonist) DAAO_Enzyme DAAO Enzyme (Flavoenzyme) D_Serine->DAAO_Enzyme Substrate NMDA_Receptor NMDA Receptor Activation D_Serine->NMDA_Receptor Potentiates Alpha_Keto Alpha-Keto Acid + NH3 + H2O2 DAAO_Enzyme->Alpha_Keto Oxidative Deamination Thioxo_Inhibitor 3-(Furan-2-yl)-2- thioxopropanoic acid (INHIBITOR) Thioxo_Inhibitor->DAAO_Enzyme Blocks Active Site (Competitive) Oxo_Impurity Oxo-Impurity (Degradation Product) Oxo_Impurity->DAAO_Enzyme Weak/No Inhibition (False Negative)

Caption: Mechanism of DAAO inhibition. The Thioxo-standard blocks DAAO, preserving D-Serine. Degradation to the Oxo-impurity results in loss of inhibitory potency.

Experimental Protocols for Validation

To ensure your reference standard is fit for purpose, you must validate its purity, specifically targeting the desulfurized impurity.

Protocol A: HPLC Purity Assessment (Differentiation of Thioxo vs. Oxo)

Standard C18 methods often co-elute the thioxo and oxo forms due to structural similarity. This optimized method uses pH control to separate them.

Reagents:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Detection: Diode Array Detector (DAD).

Methodology:

  • Preparation: Dissolve 1 mg of standard in 1 mL of degassed Methanol/Water (50:50). Note: Use degassed solvents to prevent in-situ oxidation.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Detection: Monitor at 290 nm (specific for Thioxo) and 250 nm (specific for Oxo/Furan ring).

  • Analysis:

    • Calculate the ratio of Area (290nm) / Area (250nm).

    • A high-quality standard should have a high 290/250 ratio. A drop in this ratio indicates oxidation.

Protocol B: Self-Validating DAAO Inhibition Assay

This assay confirms the functional potency of your standard compared to a known control (e.g., Sodium Benzoate).

Reagents:

  • Recombinant human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM).

  • Detection Reagent: Amplex Red + Horseradish Peroxidase (HRP) (detects H2O2 produced by DAAO).

Workflow:

  • Incubation: Mix hDAAO (5 nM) with varying concentrations of your 3-(Furan-2-yl)-2-thioxopropanoic acid standard (0.1 nM to 10 µM) in PBS (pH 7.4).

  • Start Reaction: Add D-Serine (Substrate).

  • Monitor: Measure fluorescence (Ex 530 nm / Em 590 nm) for 20 minutes.

  • Validation Check:

    • If

      
       nM, the standard has likely degraded (oxidized).
      
    • Expected

      
       for high-purity thioxo acid is typically < 50 nM .
      

Standard Qualification Workflow

Use this decision tree to qualify incoming batches of reference material.

Validation_Workflow Start Receive Standard (3-(Furan-2-yl)-2-thioxopropanoic acid) Visual Visual Inspection (Yellow/Orange Solid) Start->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility HPLC_Check HPLC-DAD Analysis (Protocol A) Solubility->HPLC_Check Purity_Decision Purity > 98% AND No Oxo-Peak? HPLC_Check->Purity_Decision Functional_Assay DAAO IC50 Assay (Protocol B) Purity_Decision->Functional_Assay Yes Reject REJECT / RE-PURIFY (Oxidation Detected) Purity_Decision->Reject No Functional_Assay->Reject IC50 > 200nM Approve APPROVE for Quantitation Functional_Assay->Approve IC50 < 50nM

Caption: Quality Assurance workflow for incoming 2-thioxo acid standards.

References

  • Sacchi, S., et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors: 3-hydroxyquinolin-2(1H)-one derivatives." Journal of Medicinal Chemistry.

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia."[1] CNS Drugs.[1]

  • Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and regulation." The FEBS Journal.

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Duplantier, A. J., et al. (2009).[2] "3-Hydroxyquinolin-2(1H)-one derivatives as novel, selective and potent D-amino acid oxidase inhibitors."[2] Journal of Medicinal Chemistry.

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Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 3-(Furan-2-yl)-2-thioxopropanoic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(Furan-2-yl)-2-thioxopropanoic acid. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(Furan-2-yl)-2-thioxopropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile
  • Furan Derivatives: The furan moiety is a significant toxicophore. Furan and its derivatives are known to be metabolized by cytochrome P450 enzymes into reactive electrophilic metabolites, which can lead to cellular damage.[1] Studies have indicated that furan compounds can be hepatotoxic (damaging to the liver) and are classified as possibly carcinogenic to humans.[2][3] Furan itself is a volatile and flammable liquid.[4] Chronic exposure to furan derivatives may lead to liver damage and cancer.[3][5]

  • Thiocarboxylic Acids: Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts.[6] For instance, thioacetic acid has a pKa near 3.4, making it a stronger acid than acetic acid.[6] This increased acidity necessitates careful handling to avoid skin and eye irritation or burns.[7][8][9] Thiocarboxylic acids can also be reactive and may be sensitive to oxidation.[10]

Combined Risk Assessment: The presence of both the furan ring and the thiocarboxylic acid group in 3-(Furan-2-yl)-2-thioxopropanoic acid suggests a compound that should be handled with significant caution. It is likely to be a skin and eye irritant or corrosive, and potentially toxic, with the liver being a primary target organ for chronic exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is critical. The following table outlines the minimum required PPE for handling 3-(Furan-2-yl)-2-thioxopropanoic acid.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes.[11]
Skin/Body Chemical-resistant Lab Coat or ApronA lab coat made of a material resistant to acids and organic compounds is essential to protect against spills. Consider a chemically impervious suit for large-scale operations.
Hands Double Gloving with Chemical-Resistant GlovesDue to the compound's acidic nature and organic structure, double gloving is recommended. An inner nitrile glove can be worn for dexterity, with a thicker, more resistant outer glove such as butyl rubber or neoprene.[12][13] Always inspect gloves for any signs of degradation before use.
Respiratory NIOSH-approved Respirator with Organic Vapor/Acid Gas CartridgesWork should be conducted in a certified chemical fume hood. If there is a risk of inhaling vapors or aerosols, a respirator is mandatory.[14][15]

Glove Selection Logic: The choice of glove material is critical. Nitrile gloves offer good protection against a range of chemicals but may have limited resistance to strong acids and certain organic solvents.[12] Butyl rubber gloves provide excellent resistance to acids, ketones, and esters.[13] Neoprene is another suitable option with good resistance to acids and alcohols.[12][13] A chemical resistance chart should always be consulted for the specific solvents being used in conjunction with the compound.

Safe Handling and Operational Plan

A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 3-(Furan-2-yl)-2-thioxopropanoic acid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[16]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[11][17]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE Verify Verify Fume Hood Certification Prep->Verify Gather Gather All Necessary Equipment Verify->Gather Weigh Weigh Compound in Fume Hood Gather->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Solubilize Add Solvent and Solubilize Transfer->Solubilize Decontaminate Decontaminate Glassware and Surfaces Solubilize->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste According to Protocol Segregate->Dispose Doff Doff PPE Correctly Dispose->Doff

Caption: A procedural workflow for the safe handling of 3-(Furan-2-yl)-2-thioxopropanoic acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood has a current certification sticker and is functioning correctly.

    • Gather all necessary equipment, including spatulas, glassware, and waste containers, and place them inside the fume hood.

  • Handling:

    • Carefully weigh the desired amount of 3-(Furan-2-yl)-2-thioxopropanoic acid on a tared weigh boat inside the fume hood.

    • Transfer the compound to the reaction vessel. Use a spatula and exercise caution to avoid creating dust or aerosols.

    • Slowly add the desired solvent to the vessel, ensuring the reaction is controlled.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by soap and water.

    • Segregate all waste materials as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][16]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][18]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][18]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][16]
Minor Spill For a small spill within a fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[4]
Major Spill Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan

Proper disposal of chemical waste is paramount to ensure environmental protection and regulatory compliance.

Waste Segregation

All waste generated from handling 3-(Furan-2-yl)-2-thioxopropanoic acid must be treated as hazardous waste.

G cluster_waste_streams Waste Segregation cluster_containers Designated Containers Solid Solid Waste (Contaminated PPE, Weigh Boats) SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Unused Solutions, Reaction Mixtures) LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer Glass Contaminated Glassware GlassContainer Labeled Glass Waste Container Glass->GlassContainer

Caption: A diagram illustrating the proper segregation of waste streams.

Disposal Protocol
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-(Furan-2-yl)-2-thioxopropanoic acid," and any other components of the waste stream.

  • Storage: Waste containers should be kept closed and stored in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not mix incompatible waste streams.[19][20]

By adhering to these stringent safety and handling protocols, you can mitigate the risks associated with 3-(Furan-2-yl)-2-thioxopropanoic acid and ensure a safe and productive research environment.

References

  • National Center for Biotechnology Information. (n.d.). Toxicity mediated by reactive metabolites of furans. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Toxicity and carcinogenity of furan in human diet. Retrieved from [Link]

  • Government of Canada. (2019, February 13). Furan Compounds Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiocarboxylic acid. Retrieved from [Link]

  • European Food Safety Authority. (2017, October 25). Furan in food – EFSA confirms health concerns. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Proposed Occupational Exposure Limits for Furans. Retrieved from [Link]

  • orientjchem.org. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • sdfine.com. (n.d.). thioacetic acid. Retrieved from [Link]

  • 3M. (n.d.). Respiratory Protection for Hydrogen Peroxide, Peracetic Acid, and Acetic Acid. Retrieved from [Link]

  • Technical Supplement. (2019, January 18). Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

  • Moldex. (n.d.). Organic Vapor/Acid Gas Cartridges For 8000 Series Respirators. Retrieved from [Link]

  • Blog. (2025, September 18). What are the safety precautions when handling acids?. Retrieved from [Link]

  • AIC Wiki. (2026, February 5). Health & Safety: A Conservator's Guide to Respiratory Protection. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 1: Thiocarboxylic Acids and Derivatives. Retrieved from [Link]

  • RSC Publishing. (2025, March 20). Harnessing radical mediated reactions of thioacids for organic synthesis. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved from [Link]

  • PubMed Central. (2018, June 18). Biosynthesis of thiocarboxylic acid-containing natural products. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • mapa-pro.com. (n.d.). Chemical glove selection tool. Retrieved from [Link]

  • PIP Canada. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection. Retrieved from [Link]

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